Product packaging for DL-Tyrosine-d3(Cat. No.:)

DL-Tyrosine-d3

Numéro de catalogue: B1474415
Poids moléculaire: 184.21 g/mol
Clé InChI: OUYCCCASQSFEME-GNRMPFMLSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

DL-4-Hydroxyphenyl-2,6-D2-alanine-2-D1 (CAS 73036-42-7) is a deuterated form of the amino acid DL-tyrosine, a key building block in biochemistry and a precursor to several neurotransmitters and hormones . With a defined molecular formula of C9H8D3NO3 and a molecular weight of 184.21 g·mol⁻¹, this stable isotopically labeled compound is an essential tool in modern mass spectrometry-based research . It serves as a critical internal standard in quantitative proteomics and metabolomics, enabling precise measurement of tyrosine and its metabolites in complex biological samples through techniques like liquid chromatography-mass spectrometry (LC-MS). The specific deuteration on the phenyl ring (positions 2 and 6) and the alpha carbon minimizes metabolic scrambling, making it ideal for tracing metabolic pathways, studying protein turnover rates, and investigating the dynamics of neurotransmitter synthesis and release. This compound is presented as a solid and is intended for research applications only. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can use this compound to gain deeper insights into cellular metabolism, amino acid transport, and the molecular mechanisms underlying various physiological and pathological states.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO3 B1474415 DL-Tyrosine-d3

Propriétés

IUPAC Name

2-amino-2-deuterio-3-(2,6-dideuterio-4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/i1D,2D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUYCCCASQSFEME-GNRMPFMLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=CC(=CC(=C1CC([2H])(C(=O)O)N)[2H])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to DL-Tyrosine-d3 for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: DL-Tyrosine-d3 is the deuterated form of the aromatic amino acid DL-Tyrosine. This isotopically labeled compound serves as an invaluable tool in various scientific disciplines, particularly in metabolism research, pharmacokinetic studies, and as an internal standard in analytical chemistry. Its utility stems from the fact that it is chemically identical to its non-deuterated counterpart but possesses a higher mass, allowing for its differentiation and quantification in complex biological matrices.

Core Chemical Properties

This compound is a stable, non-radioactive isotopically labeled version of DL-Tyrosine. The deuterium atoms are typically incorporated at specific, stable positions on the molecule, most commonly on the phenyl ring or the alpha-carbon. This substitution results in a predictable increase in its molecular weight without significantly altering its chemical reactivity or biological behavior in most applications.

PropertyValueReference
Chemical Formula C₉H₈D₃NO₃[1]
Molecular Weight 184.21 g/mol [1]
Exact Mass 184.0931 g/mol Calculated
Appearance White to off-white powder[2]
Melting Point >300 °C (decomposes) (for DL-Tyrosine)
Solubility Slightly soluble in water.[3]

Applications in Research and Drug Development

The primary applications of this compound revolve around its use as a tracer and an internal standard.

  • Metabolic Tracer: When introduced into a biological system, this compound follows the same metabolic pathways as endogenous tyrosine.[1] Researchers can track the fate of the deuterated molecule using mass spectrometry to elucidate metabolic fluxes, identify novel metabolites, and understand the dynamics of tyrosine metabolism in health and disease.

  • Internal Standard for Quantitative Analysis: In analytical techniques such as liquid chromatography-mass spectrometry (LC-MS), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy, this compound is an ideal internal standard for the accurate quantification of tyrosine.[1] Since it co-elutes with the analyte of interest and exhibits similar ionization efficiency in mass spectrometry, it can effectively correct for variations in sample preparation and instrument response.

Metabolic Pathways of Tyrosine

Understanding the metabolic fate of tyrosine is crucial when using this compound as a tracer. Tyrosine is a non-essential amino acid in humans, synthesized from phenylalanine. It is a precursor to several key biological molecules.

Neurotransmitter and Hormone Synthesis

A primary fate of tyrosine is its conversion to catecholamines, a class of neurotransmitters and hormones essential for various physiological processes.

G Tyrosine Tyrosine L_DOPA L_DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β- Hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine Phenylethanolamine N-methyltransferase

Caption: Catecholamine Biosynthesis Pathway from Tyrosine.

Tyrosine Catabolism

Tyrosine can also be catabolized for energy production. This pathway involves several enzymatic steps, ultimately yielding fumarate and acetoacetate, which can enter the citric acid cycle.

G Tyrosine Tyrosine p_Hydroxyphenylpyruvate p_Hydroxyphenylpyruvate Tyrosine->p_Hydroxyphenylpyruvate Tyrosine Aminotransferase Homogentisate Homogentisate p_Hydroxyphenylpyruvate->Homogentisate p-Hydroxyphenylpyruvate Dioxygenase Maleylacetoacetate Maleylacetoacetate Homogentisate->Maleylacetoacetate Homogentisate 1,2-Dioxygenase Fumarylacetoacetate Fumarylacetoacetate Maleylacetoacetate->Fumarylacetoacetate Maleylacetoacetate Isomerase Fumarate Fumarate Fumarylacetoacetate->Fumarate Acetoacetate Acetoacetate Fumarylacetoacetate->Acetoacetate

Caption: Tyrosine Catabolism Pathway.

Experimental Protocols

Quantification of Amino Acids in Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol outlines a general procedure for the quantitative analysis of tyrosine in plasma samples. Optimization of specific parameters will be required depending on the instrumentation and specific goals of the study.

1. Materials and Reagents

  • This compound (Internal Standard)

  • DL-Tyrosine (Analytical Standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Ultrapure Water

  • Plasma samples (human or animal)

  • Protein precipitation agent (e.g., Trichloroacetic acid (TCA) or sulfosalicylic acid)

  • Centrifuge tubes

  • Autosampler vials

2. Standard and Internal Standard Preparation

  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve DL-Tyrosine and this compound in a suitable solvent (e.g., 0.1 M HCl or a small amount of 1M NaOH followed by dilution with water) to prepare 1 mg/mL primary stock solutions.

  • Working Standard Solutions: Serially dilute the DL-Tyrosine primary stock solution with a suitable solvent (e.g., water or mobile phase A) to prepare a series of working standard solutions for the calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).

  • Internal Standard Working Solution: Dilute the this compound primary stock solution to a final concentration that yields a robust signal in the mass spectrometer (e.g., 10 µg/mL).

3. Sample Preparation

  • Thaw plasma samples on ice.

  • To 100 µL of plasma sample, calibration standard, or quality control sample in a centrifuge tube, add 10 µL of the internal standard working solution (this compound).

  • Add 200 µL of ice-cold protein precipitation agent (e.g., 10% TCA in water).

  • Vortex for 30 seconds to mix thoroughly.

  • Incubate on ice for 10 minutes to allow for complete protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Plasma Plasma Sample (100 µL) Add_IS Add Internal Standard (this compound, 10 µL) Plasma->Add_IS Add_PP Add Protein Precipitation Agent (200 µL) Add_IS->Add_PP Vortex Vortex (30s) Add_PP->Vortex Incubate Incubate on Ice (10 min) Vortex->Incubate Centrifuge Centrifuge (14,000 x g, 10 min) Incubate->Centrifuge Supernatant Transfer Supernatant to Vial Centrifuge->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Quantification Data Analysis and Quantification Detection->Quantification

Caption: Experimental Workflow for Plasma Sample Analysis.

4. LC-MS/MS Conditions (Example)

  • LC System: UPLC or HPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to elute the analytes, and then re-equilibrate.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • DL-Tyrosine: Precursor ion (m/z) 182.1 → Product ion (m/z) 136.1

    • This compound: Precursor ion (m/z) 185.1 → Product ion (m/z) 139.1

5. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio of DL-Tyrosine to this compound against the concentration of the calibration standards.

  • Determine the concentration of tyrosine in the plasma samples by interpolating their peak area ratios from the calibration curve.

Conclusion

This compound is a powerful and versatile tool for researchers, scientists, and drug development professionals. Its use as a metabolic tracer provides deep insights into complex biological pathways, while its application as an internal standard ensures the accuracy and reliability of quantitative analytical data. The methodologies and information presented in this guide provide a solid foundation for the effective implementation of this compound in a variety of research and development settings.

References

An In-depth Technical Guide to DL-Tyrosine-d3: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of DL-Tyrosine-d3, a deuterated analog of the amino acid DL-Tyrosine. It is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in their work. This document details the molecule's structure, physicochemical properties, and its critical role as an internal standard in analytical methodologies. Furthermore, it outlines the biochemical pathway in which tyrosine serves as a precursor and provides an exemplary experimental workflow.

Core Molecular Information

This compound is a synthetically modified version of DL-Tyrosine where three hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen. This isotopic labeling imparts a greater mass to the molecule without significantly altering its chemical properties, making it an ideal tool for mass spectrometry-based quantitative analysis.

Chemical Structure

The most common isotopic labeling pattern for this compound involves the substitution of deuterium atoms at the alpha-carbon and two positions on the phenyl ring.

Canonical SMILES: OC(C(N)([2H])CC1=C([2H])C=C(C=C1[2H])O)=O[1]

Other labeling patterns, such as on the phenyl ring at positions 3 and 5 (ring-3,5-d2), are also available. Researchers should verify the specific labeling pattern of the product they are using.

Physicochemical and Quantitative Data

The key quantitative properties of this compound are summarized in the table below. These are compared with its non-labeled counterpart, DL-Tyrosine.

PropertyThis compoundDL-Tyrosine
Molecular Formula C₉H₈D₃NO₃C₉H₁₁NO₃
Molecular Weight 184.21 g/mol [1]181.19 g/mol [2][3]
Appearance White to off-white solid/powder[2][4]White to off-white solid/powder[2][4]
Solubility (in water) Poorly soluble0.45 mg/mL

Biochemical Significance: The Dopaminergic Pathway

DL-Tyrosine is a non-essential aromatic amino acid that serves as a crucial precursor for the synthesis of several important neurotransmitters, collectively known as catecholamines.[1] The initial and rate-limiting step in this pathway is the conversion of tyrosine to L-DOPA. This biochemical cascade is fundamental for numerous physiological processes, and its dysregulation is implicated in various neurological disorders.

The enzymatic conversion of L-Tyrosine to Dopamine is a two-step process:

  • Hydroxylation: The enzyme Tyrosine Hydroxylase (TH) adds a hydroxyl group to the phenyl ring of tyrosine, forming L-3,4-dihydroxyphenylalanine (L-DOPA). This step requires tetrahydrobiopterin (BH4) as a cofactor and is the primary regulatory point of the pathway.[5][6]

  • Decarboxylation: Aromatic L-amino acid Decarboxylase (AADC), also known as DOPA decarboxylase, removes the carboxyl group from L-DOPA to produce dopamine. This reaction requires Pyridoxal Phosphate (Vitamin B6) as a cofactor.[5][6]

Dopamine can be further metabolized to produce other catecholamines, norepinephrine and epinephrine, through subsequent enzymatic reactions.[7]

Tyrosine_to_Dopamine_Pathway cluster_0 Biosynthesis of Dopamine cluster_1 Further Conversion Tyrosine L-Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Tyrosine Hydroxylase (TH) + O₂, Tetrahydrobiopterin (BH₄) Dopamine Dopamine LDOPA->Dopamine Aromatic L-amino acid Decarboxylase (AADC) + Pyridoxal Phosphate (Vitamin B6) Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-hydroxylase

Biochemical pathway of L-Tyrosine to Dopamine.

Application in Quantitative Analysis

The primary application of this compound is as an internal standard (IS) for quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] Stable isotope-labeled standards are considered the gold standard for quantitative mass spectrometry because they have nearly identical chemical and physical properties to the analyte of interest.[8] This allows them to co-elute chromatographically and experience similar ionization effects in the mass spectrometer, effectively compensating for variations in sample preparation and matrix effects.[8]

Experimental Protocol: Use as an Internal Standard in LC-MS/MS

The following provides a generalized protocol for the use of this compound as an internal standard for the quantification of tyrosine in a biological matrix such as plasma.

1. Preparation of Stock and Working Solutions:

  • Analyte Stock Solution: Prepare a stock solution of unlabeled DL-Tyrosine in a suitable solvent (e.g., 0.1 M HCl or 0.1 M NaOH with warming) at a concentration of 1 mg/mL.

  • Internal Standard Stock Solution: Prepare a stock solution of this compound in the same solvent at a concentration of 1 mg/mL.

  • Working Solutions: Prepare a series of working solutions for calibration standards by serial dilution of the analyte stock solution. Prepare a separate working solution for the internal standard at a concentration appropriate for spiking into samples.

2. Sample Preparation (Protein Precipitation):

  • To 100 µL of the biological sample (e.g., plasma, urine), calibrator, or quality control sample, add the internal standard working solution.

  • Add a protein precipitation agent, such as a 30% solution of sulfosalicylic acid or acetonitrile.

  • Vortex the mixture thoroughly to ensure complete protein precipitation.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube for analysis.

3. LC-MS/MS Analysis:

  • Inject a small volume (e.g., 4 µL) of the prepared supernatant into the LC-MS/MS system.

  • Perform chromatographic separation using a suitable column (e.g., a mixed-mode or reverse-phase column).

  • Detect the analyte and the internal standard using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both tyrosine and tyrosine-d3 would be monitored.

  • Quantify the amount of tyrosine in the samples by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

LCMS_Workflow cluster_workflow LC-MS/MS Workflow with Internal Standard Sample Biological Sample (e.g., Plasma) Spike Spike with this compound (Internal Standard) Sample->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Quantify Quantification Inject->Quantify

Workflow for using this compound in LC-MS/MS.

Conclusion

This compound is an invaluable tool for researchers in the fields of metabolomics, pharmacokinetics, and clinical diagnostics. Its utility as an internal standard in LC-MS/MS methods ensures high accuracy and precision in the quantification of tyrosine. A thorough understanding of its properties and the biochemical pathways it is involved in allows for its effective application in a variety of research and development settings.

References

An In-depth Technical Guide to the Synthesis and Purification of DL-Tyrosine-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of DL-Tyrosine-d3, a deuterated form of the non-essential amino acid tyrosine. Isotopic labeling of amino acids is a critical tool in various scientific disciplines, including drug metabolism studies, pharmacokinetic research, and structural biology. This document outlines detailed experimental protocols, presents quantitative data in structured tables, and includes visualizations of key workflows to facilitate understanding and replication.

Synthesis of this compound

The introduction of deuterium atoms into the DL-Tyrosine molecule, specifically at the α and β positions of the side chain (α,β,β-d3), can be achieved through several methods. The most common approaches involve acid-catalyzed hydrogen-deuterium exchange or metal-catalyzed deuteration.

Acid-Catalyzed Deuteration

A straightforward method for deuterating DL-Tyrosine involves heating the amino acid in a strong deuterated acid, such as deuterated sulfuric acid (D₂SO₄) in deuterium oxide (D₂O). This method facilitates the exchange of protons for deuterons at the α and β positions.

Experimental Protocol: Acid-Catalyzed Deuteration

  • Preparation: In a sealed reaction vessel, suspend DL-Tyrosine in a 50% (v/v) solution of deuterated sulfuric acid in deuterium oxide.

  • Reaction: Heat the mixture at a temperature of 180-190°C for 48 hours. It is crucial to maintain a consistent temperature as higher temperatures may lead to decomposition.

  • Cycling (Optional): For higher deuterium incorporation, the reaction can be cooled, the product isolated, and subjected to a second cycle of the same treatment.

  • Work-up: After cooling the reaction mixture, carefully neutralize the acid with a suitable base (e.g., sodium carbonate) in an ice bath.

  • Isolation: The crude this compound will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold D₂O.

Palladium-Catalyzed Deuteration

Heterogeneous catalysis using palladium on carbon (Pd/C) in the presence of a deuterium source is another effective method for selective deuteration of the side chain. This method often offers milder reaction conditions compared to strong acid catalysis.[1][2]

Experimental Protocol: Pd/C-Catalyzed Deuteration

  • Reaction Setup: In a microwave-safe reaction vessel, suspend DL-Tyrosine and a catalytic amount of 10% Pd/C in D₂O.

  • Deuterium Source: In situ generation of D₂ gas can be achieved by adding aluminum powder to the D₂O.[1]

  • Reaction: Seal the vessel and heat the mixture using microwave irradiation. The reaction time and temperature will need to be optimized, but typical conditions can range from 110°C to 160°C for several hours.[3]

  • Catalyst Removal: After the reaction is complete, cool the mixture and remove the Pd/C catalyst by filtration through a pad of celite.

  • Isolation: The crude this compound can be isolated by evaporation of the solvent under reduced pressure.

Logical Workflow for this compound Synthesis

Synthesis Workflow for this compound cluster_synthesis Synthesis Start DL-Tyrosine Method1 Acid-Catalyzed Deuteration (D2SO4/D2O) Start->Method1 Method2 Pd/C-Catalyzed Deuteration (D2O, Al) Start->Method2 Crude_Product Crude this compound Method1->Crude_Product Method2->Crude_Product

Caption: Alternative synthetic routes to crude this compound.

Purification of this compound

Purification of the crude this compound is essential to remove unreacted starting material, byproducts, and catalyst residues. Common purification techniques include recrystallization and ion-exchange chromatography.

Recrystallization

Recrystallization is a widely used technique for purifying solid compounds based on their differential solubility in a given solvent at varying temperatures.[4][5]

Experimental Protocol: Recrystallization

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot deionized water (near boiling). Tyrosine has low solubility in cold water but is more soluble at higher temperatures.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a short period to adsorb colored impurities. Remove the carbon by hot filtration.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Further cooling in an ice bath will promote the formation of crystals.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold deionized water to remove any remaining soluble impurities.

  • Drying: Dry the purified this compound crystals in a vacuum oven.

Ion-Exchange Chromatography

Ion-exchange chromatography separates molecules based on their net charge.[6][7] Since amino acids are zwitterionic, their charge can be manipulated by adjusting the pH of the buffer.

Experimental Protocol: Ion-Exchange Chromatography

  • Resin Selection: Use a strong cation-exchange resin (e.g., Dowex-50) in the H⁺ form.

  • Column Packing: Prepare a column with the cation-exchange resin and equilibrate it with deionized water.

  • Loading: Dissolve the crude this compound in a minimal amount of acidic water (e.g., pH 2-3 with HCl) and load it onto the column. At this pH, the amino group is protonated, giving the molecule a net positive charge, which allows it to bind to the negatively charged resin.

  • Washing: Wash the column with deionized water to remove any unbound impurities.

  • Elution: Elute the bound this compound from the resin using a dilute aqueous ammonia solution (e.g., 2 M NH₄OH). The ammonia will deprotonate the amino group, neutralizing the charge and releasing the amino acid from the resin.

  • Isolation: Collect the fractions containing the product and evaporate the solvent under reduced pressure to obtain the purified this compound.

General Purification Workflow

Purification Workflow for this compound cluster_purification Purification Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization IonExchange Ion-Exchange Chromatography Crude->IonExchange Pure_Product Pure this compound Recrystallization->Pure_Product IonExchange->Pure_Product

Caption: Common purification methods for this compound.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis and characterization of this compound.

Table 1: Synthesis Parameters and Expected Outcomes

Synthesis MethodKey ReagentsTemperature (°C)Reaction Time (h)Expected Yield (%)Deuterium Incorporation (%)
Acid-CatalyzedDL-Tyrosine, D₂SO₄, D₂O180-1904850-70>95
Pd/C-CatalyzedDL-Tyrosine, Pd/C, D₂O, Al110-1604-870-90>95

Table 2: Physicochemical and Spectroscopic Data

PropertyValue
Chemical Formula C₉H₈D₃NO₃
Molecular Weight 184.21 g/mol
Appearance White to off-white crystalline powder
Melting Point ~310-314 °C (decomposes)
¹H NMR (D₂O) Aromatic protons (δ ~6.9-7.2 ppm), absence of signals for α-H and β-CH₂
¹³C NMR (D₂O) Expected shifts similar to unlabeled tyrosine, with potential slight isotopic shifts.
Mass Spectrometry (ESI-MS) [M+H]⁺ = 185.1, [M-H]⁻ = 183.1

Quality Control and Characterization

To ensure the purity and identity of the synthesized this compound, several analytical techniques should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the absence of protons at the α and β positions, thereby verifying successful deuteration. ¹³C NMR can be used to confirm the carbon skeleton of the molecule.

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the deuterated compound and to assess the level of deuterium incorporation.

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a chiral column, can be used to determine the chemical purity and the enantiomeric ratio (D/L ratio) of the final product.[8][9][10]

Quality Control Workflow

Quality Control Workflow Start Purified this compound NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR MS Mass Spectrometry Start->MS HPLC Chiral HPLC Start->HPLC Data_Analysis Data Analysis and Characterization NMR->Data_Analysis MS->Data_Analysis HPLC->Data_Analysis Final_Product Qualified this compound Data_Analysis->Final_Product

Caption: Analytical workflow for product characterization.

References

A Technical Guide to Commercial Suppliers of High-Purity DL-Tyrosine-d3 for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercial suppliers offering high-purity deuterated DL-Tyrosine (DL-Tyrosine-d3). This stable isotope-labeled amino acid is a critical tool in various research and development applications, particularly in mass spectrometry-based quantitative analysis. This document outlines key suppliers, their product specifications, relevant experimental protocols, and the biochemical pathways where tyrosine plays a pivotal role.

Commercial Suppliers of High-Purity this compound

The selection of a suitable supplier for this compound is crucial for the accuracy and reproducibility of experimental results. The following table summarizes the offerings from prominent commercial suppliers, providing a comparative overview of their product specifications.

SupplierProduct Name(s)PurityIsotopic EnrichmentAvailable FormsCAS Number
MedchemExpress This compound≥98%Not specifiedSolid/Powder73036-42-7
L-Tyrosine-d399.53%[1], 99.0%[2]Not specifiedSolid/PowderNot specified
Sigma-Aldrich (Merck) L-Tyrosine-(phenyl-3,5-d2)99% (CP)[3]98 atom % D[3]SolidMFCD00144699[3]
Alfa Chemistry This compoundNot specifiedNot specifiedNot specified73036-42-7[4]
Cambridge Isotope Laboratories, Inc. (CIL) L-Tyrosine (3,3-D₂, 98%)98%[5]98%Individual72963-27-0[5]
L-Tyrosine (ring-3,5-D₂, 98%)98%98%Individual30811-19-9
L-Tyrosine (D7, 98%)98%98%IndividualNot specified

Applications in Research

Deuterated tyrosine, including this compound, serves as an invaluable tool in metabolic research and drug development. Its primary applications include:

  • Internal Standard for Quantitative Analysis: Due to its similar chemical and physical properties to endogenous tyrosine, this compound is an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) applications.[2][6] It allows for the accurate quantification of tyrosine and related metabolites in complex biological matrices by correcting for variations in sample preparation and instrument response.

  • Tracer in Metabolic Studies: As a stable isotope-labeled compound, this compound can be used as a tracer to investigate the kinetics of metabolic pathways involving tyrosine.[2][6] This includes studying protein synthesis, neurotransmitter production, and the impact of diseases on amino acid metabolism.

Experimental Protocol: Quantification of an Analyte in Human Plasma using this compound as an Internal Standard

This section provides a detailed methodology for the quantification of a target analyte in human plasma using this compound as an internal standard with LC-MS/MS. This protocol is a general guideline and may require optimization for specific analytes and instrumentation.

1. Materials and Reagents:

  • This compound (from a reputable supplier)

  • Target analyte standard

  • Human plasma (K2-EDTA)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Water, ultrapure

  • Protein precipitation plates or microcentrifuge tubes

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system)

2. Preparation of Standard and Internal Standard Stock Solutions:

  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the target analyte standard in a suitable solvent (e.g., methanol or water).

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in a suitable solvent.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution to create calibration standards at various concentrations. Prepare a working solution of the internal standard at a fixed concentration.

3. Sample Preparation (Protein Precipitation):

  • Thaw human plasma samples on ice.

  • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution and vortex briefly.

  • Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Chromatographic Separation:

    • Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte and internal standard, followed by re-equilibration. The specific gradient will need to be optimized.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Optimize the precursor and product ion transitions for both the target analyte and this compound by infusing the individual standard solutions into the mass spectrometer.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte for the calibration standards.

  • Determine the concentration of the analyte in the plasma samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathways Involving Tyrosine

Tyrosine is a fundamental amino acid involved in numerous critical signaling pathways. Understanding these pathways is essential for researchers in drug development and related fields.

Receptor Tyrosine Kinase (RTK) Signaling Pathway

Receptor Tyrosine Kinases are a family of cell surface receptors that play a crucial role in regulating cellular processes like growth, differentiation, and metabolism.[7][8] The binding of a ligand, typically a growth factor, to the extracellular domain of an RTK induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain.[7][9] These phosphorylated tyrosines then serve as docking sites for various downstream signaling proteins containing SH2 or PTB domains, initiating a cascade of intracellular events.[8][9]

RTK_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Ligand (e.g., Growth Factor) RTK_inactive Receptor Tyrosine Kinase (Monomer) Ligand->RTK_inactive 1. Ligand Binding RTK_dimer Dimerized RTK (Inactive) RTK_inactive->RTK_dimer 2. Dimerization RTK_active Phosphorylated RTK (Active) RTK_dimer->RTK_active 3. Autophosphorylation Adaptor Adaptor Proteins (e.g., Grb2) RTK_active->Adaptor 4. Recruitment Effector Effector Proteins (e.g., Sos) Adaptor->Effector Ras Ras Effector->Ras 5. Activation MAPK_cascade MAPK Cascade Ras->MAPK_cascade Response Cellular Response (e.g., Proliferation, Survival) MAPK_cascade->Response 6. Signal Transduction

Caption: Receptor Tyrosine Kinase (RTK) signaling pathway activation.

Dopamine Biosynthesis Pathway

Tyrosine is the direct precursor for the synthesis of the neurotransmitter dopamine. This biochemical pathway involves a series of enzymatic reactions.[10] The first and rate-limiting step is the conversion of L-tyrosine to L-DOPA, catalyzed by the enzyme tyrosine hydroxylase.[11] L-DOPA is then decarboxylated to dopamine by aromatic L-amino acid decarboxylase.[10][11]

Dopamine_Synthesis Tyrosine L-Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Hydroxylation (Rate-limiting step) Dopamine Dopamine LDOPA->Dopamine Decarboxylation TH Tyrosine Hydroxylase (TH) Cofactors: O₂, Fe²⁺, Tetrahydrobiopterin AADC Aromatic L-Amino Acid Decarboxylase (AADC) Cofactor: Pyridoxal phosphate (B6)

References

DL-Tyrosine-d3 certificate of analysis explained

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Certificate of Analysis for DL-Tyrosine-d3

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive explanation of the data and experimental protocols presented in a typical Certificate of Analysis (CoA) for this compound. Understanding the CoA is crucial for ensuring the quality, purity, and isotopic enrichment of this material, which is often used as an internal standard in quantitative mass spectrometry-based applications.

Product Information

A Certificate of Analysis begins with fundamental details about the product and the specific batch.

ParameterExample Data
Product Name This compound
Catalog Number MCE-HY-N0473S1
CAS Number 73036-42-7
Molecular Formula C₉H₈D₃NO₃
Molecular Weight 184.21 g/mol
Lot Number 12345
Appearance White to off-white solid
Storage Store at 4°C, protect from light and moisture.

Analytical Data Summary

This section summarizes the results of all quantitative tests performed on the batch. Each test is critical for confirming the identity, purity, and isotopic labeling of the compound.

Analytical TestSpecificationResult
Chemical Purity (HPLC) ≥98.0%99.5%
Isotopic Enrichment (MS) ≥98.0 atom % D99.2 atom % D
¹H NMR Conforms to structureConforms
Mass Spectrum Conforms to structureConforms
FTIR Spectrum Conforms to structureConforms
Loss on Drying ≤0.5%0.15%
Residual Solvents (GC-HS) Meets USP <467> limitsMeets limits
Elemental Impurities (ICP-MS) Meets USP <232> limitsMeets limits
Microbial Contamination Meets USP <61>/<62> limitsMeets limits

Experimental Protocols

Detailed methodologies are essential for the replication and verification of the analytical results.

Chemical Purity by High-Performance Liquid Chromatography (HPLC)

This test determines the percentage of the active pharmaceutical ingredient (API) in the sample by separating it from any impurities.

  • Instrumentation : Agilent 1260 Infinity II HPLC system or equivalent, with a Diode Array Detector (DAD).

  • Column : Reversed-phase C18 column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase : A gradient of Solvent A (0.1% trifluoroacetic acid in water) and Solvent B (acetonitrile).

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30°C.

  • Detection Wavelength : 274 nm.

  • Injection Volume : 10 µL.

  • Sample Preparation : The this compound sample is accurately weighed and dissolved in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Quantification : The purity is calculated by the area percentage method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Weigh this compound prep2 Dissolve in Mobile Phase prep1->prep2 hplc1 Inject Sample prep2->hplc1 hplc2 Separation on C18 Column hplc1->hplc2 hplc3 Detect at 274 nm hplc2->hplc3 data1 Integrate Peak Areas hplc3->data1 data2 Calculate Purity (%) data1->data2 MS_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Processing prep1 Dissolve Sample prep2 Dilute to appropriate concentration prep1->prep2 ms1 Infuse into Mass Spectrometer prep2->ms1 ms2 Acquire Mass Spectrum (ESI+) ms1->ms2 data1 Measure Ion Intensities (M, M+3) ms2->data1 data2 Calculate Isotopic Enrichment data1->data2 GCHS_Workflow cluster_prep Sample Preparation cluster_analysis GC-HS Analysis cluster_data Data Processing prep1 Weigh Sample into Vial prep2 Add Diluent (e.g., DMSO) prep1->prep2 prep3 Seal Vial prep2->prep3 gchs1 Incubate and Equilibrate prep3->gchs1 gchs2 Inject Headspace Gas gchs1->gchs2 gchs3 GC Separation gchs2->gchs3 gchs4 FID Detection gchs3->gchs4 data1 Identify and Quantify Peaks gchs4->data1 data2 Compare to USP <467> Limits data1->data2

A Technical Guide to the Isotopic Enrichment and Stability of DL-Tyrosine-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the isotopic enrichment and stability of DL-Tyrosine-d3, a deuterated form of the aromatic amino acid DL-Tyrosine. Stable isotope-labeled compounds like this compound are critical internal standards for quantitative analysis in biomedical and pharmaceutical research, particularly in studies involving mass spectrometry and nuclear magnetic resonance spectroscopy.[1]

Isotopic Enrichment of this compound

The isotopic enrichment of this compound refers to the percentage of molecules in which three hydrogen atoms have been replaced by deuterium. High isotopic purity is crucial for its use as an internal standard to ensure accurate quantification of its unlabeled counterpart. Several methods are employed to synthesize and verify the isotopic enrichment of deuterated tyrosine.[2][3]

Synthesis of this compound

The synthesis of deuterated tyrosine can be achieved through various methods, including microwave-assisted acid-catalyzed isotope exchange in heavy water (deuterium oxide, D₂O) or by using deuterated starting materials in a multi-step chemical synthesis.[4][5] Another approach involves the reductive debromination of brominated L-tyrosine precursors in the presence of deuterium gas.[]

Analysis of Isotopic Enrichment

The determination of isotopic enrichment and structural integrity of this compound is primarily accomplished through high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy.[7]

Table 1: Analytical Methods for Isotopic Enrichment

Analytical MethodPrincipleInformation Obtained
High-Resolution Mass Spectrometry (HR-MS) Measures the mass-to-charge ratio of ions with high precision, allowing for the differentiation of isotopologues.Provides the isotopic distribution and calculates the percentage of isotopic enrichment.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei. The absence or presence of specific proton signals confirms the position and extent of deuterium labeling.Confirms the specific locations of deuterium atoms and provides insights into the relative isotopic purity.[9]

Stability of this compound

The stability of this compound is paramount for its reliable use as an analytical standard. Degradation or isotopic exchange can compromise the accuracy of experimental results. Key factors influencing stability include storage conditions, temperature, pH, and exposure to light and moisture.[10][11]

Factors Affecting Stability
  • Hydrogen-Deuterium (H-D) Exchange: This is a primary concern for deuterated compounds. Labile deuterium atoms can exchange with protons from atmospheric moisture or protic solvents, leading to a decrease in isotopic purity.[10][12]

  • Temperature: Elevated temperatures can accelerate degradation pathways. For long-term storage, refrigeration is often recommended.[10][13]

  • pH: Extreme acidic or basic conditions can catalyze hydrolysis or other degradation reactions. The stability of tyrosine and its derivatives can be pH-dependent.[14][15][16]

  • Light: Exposure to light, particularly UV radiation, can induce photolytic degradation.[10]

  • Moisture: Deuterated compounds are often hygroscopic and can absorb water from the atmosphere, facilitating H-D exchange.[10]

Table 2: Recommended Storage and Handling of this compound

ConditionRecommendationRationale
Temperature Store in cool, dry conditions; refrigeration is recommended.[10][13]To minimize thermal degradation.
Light Exposure Store in amber vials or in the dark.[10]To prevent photolytic degradation.
Atmosphere Handle in a dry, inert atmosphere (e.g., under nitrogen or argon).To minimize exposure to atmospheric moisture and prevent H-D exchange.[10]
Container Use tightly sealed containers; single-use ampoules are ideal.[10]To prevent contamination and moisture absorption.
Solvents Use anhydrous, deuterated solvents for preparing solutions.To avoid H-D exchange with protic solvents.[17]

Experimental Protocols

Protocol for Isotopic Enrichment Analysis by Mass Spectrometry

This protocol provides a general workflow for determining the isotopic enrichment of this compound using LC-MS.

  • Sample Preparation:

    • Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (e.g., a mixture of water and methanol) to a known concentration.

    • Prepare a series of dilutions of a non-labeled DL-Tyrosine standard for calibration.

  • LC-MS Analysis:

    • Inject the prepared samples into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • Use a suitable chromatography column (e.g., a C18 column) to separate tyrosine from other potential contaminants.

    • Set the mass spectrometer to operate in a high-resolution mode to accurately measure the mass of the parent ion and its isotopologues.

  • Data Analysis:

    • Acquire the mass spectra for both the labeled and unlabeled tyrosine.

    • Determine the relative intensities of the different isotopologue peaks in the mass spectrum of this compound.

    • Calculate the isotopic enrichment by comparing the observed isotopic distribution to the theoretical distribution for a given enrichment level.[8]

Protocol for Stability Assessment by NMR Spectroscopy

This protocol outlines a general procedure for assessing the stability of this compound under specific conditions using NMR.

  • Sample Preparation:

    • Dissolve a known amount of this compound in a deuterated solvent (e.g., D₂O) within an NMR tube.

    • To test stability under different pH conditions, adjust the pD of the solution using deuterated acid or base.

  • NMR Spectroscopy:

    • Acquire a proton (¹H) NMR spectrum of the sample immediately after preparation (time = 0).

    • Incubate the sample under the desired conditions (e.g., elevated temperature).

    • Acquire subsequent ¹H NMR spectra at various time points.

  • Data Analysis:

    • Integrate the signals corresponding to the protons in tyrosine.

    • The appearance or increase in the intensity of signals at positions where deuterium should be present indicates back-exchange (H-D exchange).

    • Quantify the extent of degradation or isotopic exchange by comparing the signal integrals over time.

Signaling and Metabolic Pathways

Tyrosine is a crucial amino acid involved in numerous biological processes, including protein synthesis, and as a precursor for important signaling molecules.

Tyrosine Phosphorylation in Cellular Signaling

Tyrosine phosphorylation is a key post-translational modification that plays a central role in signal transduction and the regulation of enzymatic activity.[4][10] Receptor tyrosine kinases (RTKs) are a major class of cell surface receptors that, upon ligand binding, autophosphorylate tyrosine residues, initiating downstream signaling cascades that regulate cell proliferation, differentiation, migration, and metabolism.[2][13]

Tyrosine_Phosphorylation_Signaling Ligand Ligand (e.g., Growth Factor) RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binding P_RTK Phosphorylated RTK (Active) RTK->P_RTK Dimerization & Autophosphorylation SH2_Protein SH2 Domain Containing Protein P_RTK->SH2_Protein Recruitment & Activation Downstream Downstream Signaling Pathways (e.g., Ras/MAPK, PI3K/Akt) SH2_Protein->Downstream Response Cellular Response (Proliferation, Survival, etc.) Downstream->Response Neurotransmitter_Synthesis Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β- Hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT

References

Applications of DL-Tyrosine-d3 in Biomedical Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the applications of DL-Tyrosine-d3, a deuterium-labeled stable isotope of the amino acid tyrosine, in biomedical research. Its primary utility lies in its role as a tracer and an internal standard in mass spectrometry-based quantitative proteomics and metabolomics. This allows for precise and accurate measurements of protein and metabolite dynamics, making it an invaluable tool in a wide range of research areas, from fundamental cell biology to drug discovery and development.

Core Applications of this compound

This compound serves several key functions in biomedical research, primarily centered around its use in mass spectrometry.

  • Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): In SILAC, cells are cultured in media containing a "heavy" isotope-labeled amino acid, such as this compound, while a control population is grown in media with the natural "light" amino acid.[1] When the two cell populations are mixed, the relative abundance of proteins between the two states can be accurately quantified by comparing the signal intensities of the heavy and light peptide pairs in the mass spectrometer.[1] This technique is particularly powerful for studying changes in protein expression, post-translational modifications, and protein-protein interactions in response to various stimuli.

  • Internal Standard for Quantitative Mass Spectrometry: this compound is an ideal internal standard for the quantitative analysis of tyrosine and its metabolites in biological samples.[2] By adding a known amount of the deuterated standard to a sample at the beginning of the preparation workflow, variations in sample handling, extraction efficiency, and instrument response can be normalized.[2][3] This isotope dilution mass spectrometry (IDMS) approach allows for highly accurate and precise quantification of endogenous tyrosine levels.

  • Metabolic Flux Analysis: As a stable isotope tracer, this compound can be used to track the metabolic fate of tyrosine through various biochemical pathways.[4] By monitoring the incorporation of the deuterium label into downstream metabolites, researchers can elucidate pathway activities and quantify metabolic fluxes. This is crucial for understanding cellular metabolism in both normal and diseased states.

  • Kinetic Isotope Effect (KIE) Studies: The substitution of hydrogen with deuterium can alter the rate of chemical reactions. This kinetic isotope effect can be measured to gain insights into the reaction mechanisms of enzymes that metabolize tyrosine.[5] By comparing the reaction rates with deuterated and non-deuterated tyrosine, researchers can determine whether the cleavage of a specific C-H bond is the rate-determining step of the reaction.

Quantitative Data in this compound Applications

The use of this compound enables the generation of precise quantitative data. The following tables summarize typical data obtained in SILAC and kinetic isotope effect studies.

Table 1: Typical Incorporation Efficiency of Stable Isotope-Labeled Amino Acids in SILAC

Cell LineLabeled Amino AcidNumber of Cell DoublingsIncorporation Efficiency (%)Reference
HeLaLeu-d35>97%[6]
C2C12Leu-d35Complete[6]
General Mammalian CellsHeavy Arginine/Lysine>5>95%[1]
General Mammalian CellsHeavy Amino Acidsat least 5>96.9%[6]

Note: While specific data for this compound incorporation is not always explicitly published in tables, the general principle for SILAC is to achieve near-complete incorporation after a sufficient number of cell doublings.

Table 2: Deuterium Kinetic Isotope Effects (KIE) in Enzyme-Catalyzed Reactions Involving Tyrosine

EnzymeReactionDeuterated SubstrateKIE on VmaxKIE on Vmax/KMReference
L-Phenylalanine DehydrogenaseOxidative deamination of L-Tyrosine[2-²H]-L-Tyr2.26 ± 0.102.87 ± 0.11[5]
TyrosinaseHydroxylation of 3'-fluoro-L-Tyrosine3'-fluoro-[5'-²H]-L-Tyr1.05 ± 0.081.01 ± 0.09[7]
TyrosinaseHydroxylation of 3'-chloro-L-Tyrosine3'-chloro-[5'-²H]-L-Tyr1.09 ± 0.111.05 ± 0.12[7]

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound.

Protocol for Quantitative Proteomics using SILAC

This protocol outlines the steps for a typical SILAC experiment to compare protein expression between two cell states.

1. Cell Culture and Labeling:

  • Culture two populations of cells in parallel.
  • For the "heavy" population, use SILAC-specific medium deficient in tyrosine but supplemented with a known concentration of this compound.
  • For the "light" population, use the same medium supplemented with an equivalent concentration of unlabeled L-Tyrosine.
  • Grow the cells for at least five to six doublings to ensure near-complete incorporation of the labeled amino acid.[1]

2. Experimental Treatment:

  • Apply the experimental treatment (e.g., drug administration, growth factor stimulation) to one of the cell populations. The other population serves as the control.

3. Cell Lysis and Protein Extraction:

  • Harvest and wash the cells from both populations with ice-cold PBS.
  • Combine the "heavy" and "light" cell pellets at a 1:1 ratio based on cell number or protein concentration.
  • Lyse the combined cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
  • Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the proteome.

4. Protein Digestion:

  • Quantify the protein concentration of the lysate.
  • Reduce the disulfide bonds in the proteins using dithiothreitol (DTT).
  • Alkylate the cysteine residues with iodoacetamide to prevent disulfide bond reformation.
  • Digest the proteins into peptides using a sequence-specific protease, most commonly trypsin.

5. Mass Spectrometry Analysis:

  • Desalt the peptide mixture using a C18 solid-phase extraction column.
  • Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The LC system separates the peptides over time, and the mass spectrometer measures their mass-to-charge ratio and fragmentation patterns.

6. Data Analysis:

  • Use specialized software (e.g., MaxQuant) to identify the peptides and proteins from the MS/MS spectra.
  • The software will identify peptide pairs with a mass difference corresponding to the deuterium labeling of tyrosine.
  • The ratio of the signal intensities of the heavy and light peptides is calculated to determine the relative abundance of the corresponding protein in the two samples.

Protocol for using this compound as an Internal Standard

This protocol describes the use of this compound for the absolute quantification of tyrosine in a biological sample.

1. Sample Preparation:

  • To a known volume or weight of the biological sample (e.g., plasma, tissue homogenate), add a precise amount of this compound solution of known concentration.[8][9]

2. Extraction:

  • Perform a protein precipitation step, typically by adding a cold organic solvent like methanol or acetonitrile, to remove larger proteins.[8]
  • Centrifuge the sample and collect the supernatant containing the small molecule metabolites, including tyrosine and the internal standard.

3. Derivatization (Optional):

  • For improved chromatographic separation and ionization efficiency, amino acids can be derivatized. A common method is to react the amino groups with a derivatizing agent.[8]

4. LC-MS/MS Analysis:

  • Inject the extracted and optionally derivatized sample into an LC-MS/MS system.
  • Develop a chromatographic method that provides good separation of tyrosine from other matrix components.
  • Set up the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode. This involves selecting specific precursor-to-product ion transitions for both endogenous tyrosine and this compound to ensure high selectivity and sensitivity.

5. Quantification:

  • Generate a calibration curve by analyzing a series of standards containing known concentrations of unlabeled tyrosine and a fixed concentration of this compound.
  • Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
  • Determine the concentration of tyrosine in the unknown sample by interpolating its analyte/internal standard peak area ratio on the calibration curve.[10]

Visualizing Workflows and Pathways

Graphviz (DOT language) is used to create clear diagrams of experimental workflows and signaling pathways.

Experimental Workflows

SILAC_Workflow cluster_labeling 1. Cell Labeling cluster_treatment 2. Treatment cluster_processing 3. Sample Processing cluster_analysis 4. Analysis Light Culture Light Culture Control Control Light Culture->Control Heavy Culture (this compound) Heavy Culture (this compound) Stimulus Stimulus Heavy Culture (this compound)->Stimulus Combine Cells (1:1) Combine Cells (1:1) Control->Combine Cells (1:1) Stimulus->Combine Cells (1:1) Lysis & Protein Extraction Lysis & Protein Extraction Combine Cells (1:1)->Lysis & Protein Extraction Protein Digestion (Trypsin) Protein Digestion (Trypsin) Lysis & Protein Extraction->Protein Digestion (Trypsin) LC-MS/MS Analysis LC-MS/MS Analysis Protein Digestion (Trypsin)->LC-MS/MS Analysis Data Analysis (Quantification) Data Analysis (Quantification) LC-MS/MS Analysis->Data Analysis (Quantification)

Caption: SILAC Experimental Workflow.

Internal_Standard_Workflow cluster_prep 1. Sample Preparation cluster_extraction 2. Extraction cluster_analysis 3. Analysis Biological Sample Biological Sample Spike with this compound Spike with this compound Biological Sample->Spike with this compound Protein Precipitation Protein Precipitation Spike with this compound->Protein Precipitation Collect Supernatant Collect Supernatant Protein Precipitation->Collect Supernatant LC-MS/MS Analysis (MRM) LC-MS/MS Analysis (MRM) Collect Supernatant->LC-MS/MS Analysis (MRM) Quantification (Calibration Curve) Quantification (Calibration Curve) LC-MS/MS Analysis (MRM)->Quantification (Calibration Curve)

Caption: Internal Standard Workflow for Quantitative Analysis.

Signaling Pathway Example: EGFR Signaling Studied by SILAC

SILAC-based proteomics is frequently used to investigate changes in tyrosine phosphorylation in signaling pathways, such as the one initiated by the Epidermal Growth Factor Receptor (EGFR).[11][12]

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2 EGFR->GRB2 Recruits SHC1 SHC1 EGFR->SHC1 Phosphorylates GAB1 GAB1 EGFR->GAB1 Phosphorylates SOS SOS GRB2->SOS RAS RAS SOS->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Transcription ERK->Transcription Regulates SHC1->GRB2 PLCG1 PLCG1 GAB1->PLCG1 Recruits EGF EGF EGF->EGFR Binds

Caption: Simplified EGFR Signaling Pathway.

References

The Role of DL-Tyrosine-d3 in Elucidating Tyrosine Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrosine, a non-essential amino acid, is a cornerstone of numerous physiological processes. It serves as a precursor for the synthesis of critical neurotransmitters like dopamine, norepinephrine, and epinephrine (catecholamines), as well as thyroid hormones and melanin. The intricate pathways of tyrosine metabolism are of significant interest to researchers studying a wide range of fields, from neurobiology and endocrinology to inborn errors of metabolism such as Phenylketonuria (PKU) and Alkaptonuria (AKU). Understanding the flux and regulation of these pathways is paramount for developing effective therapeutic strategies. Stable isotope tracers, particularly deuterated forms of amino acids like DL-Tyrosine-d3, have emerged as indispensable tools for in-vivo and in-vitro kinetic studies of tyrosine metabolism. This technical guide provides an in-depth overview of the application of this compound, detailing experimental protocols, presenting quantitative data, and visualizing the associated metabolic pathways and workflows.

The Principle of Stable Isotope Tracing with this compound

Stable isotope tracing utilizes non-radioactive isotopes, such as deuterium (²H or d), to label a molecule of interest. This compound is a form of tyrosine where three hydrogen atoms on the aromatic ring have been replaced with deuterium atoms. When introduced into a biological system, this "heavy" tyrosine behaves biochemically almost identically to its natural, "light" counterpart. However, its increased mass allows it to be distinguished and quantified using mass spectrometry (MS).

By administering this compound and tracking its incorporation into downstream metabolites, researchers can quantitatively measure the rates of various metabolic processes, including:

  • Tyrosine flux: The rate at which tyrosine becomes available to tissues.

  • Protein synthesis and breakdown: The rates of incorporation of tyrosine into and release from proteins.

  • Conversion to other metabolites: The rate of synthesis of catecholamines, thyroid hormones, and other tyrosine-derived molecules.

This approach provides a dynamic view of metabolic pathways that is not achievable with simple concentration measurements.

Data Presentation: Quantitative Analysis of Tyrosine Kinetics

The use of deuterated tyrosine, in conjunction with other stable isotope tracers like deuterated phenylalanine, allows for precise quantification of amino acid kinetics. The following table summarizes key quantitative data from a foundational study that utilized continuous intravenous tracer infusions to measure phenylalanine and tyrosine turnover in healthy adults. While this specific study used L-[ring-²H₅]phenylalanine to trace the conversion to tyrosine, the principles and the type of data generated are directly applicable to studies employing this compound to measure tyrosine flux directly.

ParameterValue (μmol · kg⁻¹ · h⁻¹)Description
Phenylalanine Turnover Rate36.1 ± 5.1The rate of appearance of phenylalanine in the plasma from protein breakdown and dietary intake.[1]
Tyrosine Turnover Rate39.8 ± 3.5The rate of appearance of tyrosine in the plasma from protein breakdown, dietary intake, and synthesis from phenylalanine.[1]
Phenylalanine to Tyrosine Conversion Rate5.83 ± 0.59The rate at which phenylalanine is hydroxylated to form tyrosine, a key step in tyrosine biosynthesis.[1]

Table 1: Phenylalanine and Tyrosine Kinetics in Healthy Postabsorptive Adults. Data are presented as mean ± standard deviation. This table illustrates the type of quantitative data that can be obtained from stable isotope tracer studies.[1]

Experimental Protocols

The successful application of this compound in metabolic studies hinges on robust and well-defined experimental protocols. The following sections outline the key methodologies for sample preparation and analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation from Biological Fluids (e.g., Plasma)
  • Protein Precipitation: To 100 µL of plasma, add 400 µL of a cold organic solvent mixture (e.g., methanol:acetonitrile, 1:1 v/v) containing the internal standard (e.g., a known concentration of another deuterated amino acid not being measured). This step removes proteins that can interfere with the analysis.

  • Vortex and Centrifuge: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant, which contains the amino acids and other small molecules.

  • Drying: Evaporate the supernatant to dryness under a stream of nitrogen gas or using a vacuum concentrator.

Derivatization for GC-MS Analysis

For GC-MS analysis, amino acids need to be chemically modified (derivatized) to make them volatile. A common method is the formation of N-trifluoroacetyl (TFA) n-butyl esters.

  • Esterification: Add 100 µL of 3 M HCl in n-butanol to the dried sample. Cap the vial tightly and heat at 65°C for 20 minutes. This step converts the carboxyl group of the amino acids to a butyl ester.

  • Acylation: After cooling, evaporate the reagent under nitrogen. Add 50 µL of trifluoroacetic anhydride (TFAA) and 50 µL of ethyl acetate. Cap the vial and heat at 150°C for 10 minutes. This step derivatizes the amino group.

  • Final Preparation: Cool the sample and evaporate the excess reagent. Reconstitute the derivatized sample in a suitable solvent (e.g., ethyl acetate) for injection into the GC-MS.

GC-MS Analysis
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer is used.

  • Column: A capillary column suitable for amino acid analysis (e.g., a mid-polar column like a DB-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Temperature Program: An oven temperature gradient is used to separate the derivatized amino acids. A typical program might start at 80°C and ramp up to 280°C.

  • Mass Spectrometry: The mass spectrometer is operated in either full scan mode to identify all compounds or, more commonly for quantification, in selected ion monitoring (SIM) mode. In SIM mode, the instrument is set to detect the specific mass-to-charge ratios (m/z) of the derivatized "light" tyrosine and the "heavy" this compound.

  • Quantification: The ratio of the peak area of the deuterated tyrosine to the non-deuterated tyrosine is used to calculate the isotopic enrichment and subsequently the metabolic flux rates.

LC-MS/MS Analysis

LC-MS/MS offers high sensitivity and specificity and often requires less extensive sample preparation as derivatization is not always necessary.

  • Instrumentation: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).

  • Column: A reversed-phase C18 column is commonly used for the separation of amino acids.

  • Mobile Phase: A gradient of aqueous and organic solvents (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) is used to elute the amino acids from the column.

  • Mass Spectrometry: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for quantification. Specific precursor-to-product ion transitions for both endogenous tyrosine and this compound are monitored. This highly selective technique minimizes interferences from other molecules in the sample.

  • Quantification: Similar to GC-MS, the ratio of the peak areas of the deuterated and non-deuterated tyrosine is used to determine isotopic enrichment and metabolic rates.

Mandatory Visualizations

Metabolic Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key metabolic pathways involving tyrosine.

Tyrosine_Catabolism Tyrosine Tyrosine PHP p-Hydroxyphenylpyruvate Tyrosine->PHP Tyrosine Aminotransferase HGA Homogentisate PHP->HGA p-Hydroxyphenylpyruvate Dioxygenase MAA Maleylacetoacetate HGA->MAA Homogentisate 1,2-Dioxygenase FAA Fumarylacetoacetate MAA->FAA Maleylacetoacetate Isomerase Fumarate Fumarate FAA->Fumarate Acetoacetate Acetoacetate FAA->Acetoacetate Fumarylacetoacetate Hydrolase

Figure 1: Tyrosine Catabolism Pathway.

Catecholamine_Biosynthesis Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase (TH) (Rate-limiting step) Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-Hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine Phenylethanolamine N-Methyltransferase (PNMT)

Figure 2: Catecholamine Biosynthesis Pathway.
Experimental Workflow

The following diagram illustrates a typical experimental workflow for a stable isotope tracer study using this compound.

Experimental_Workflow cluster_study_design Study Design & Tracer Administration cluster_sample_collection Sample Collection cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis & Interpretation Tracer_Admin This compound Administration (e.g., intravenous infusion) Sample_Collection Biological Sample Collection (e.g., blood, urine, tissue) Tracer_Admin->Sample_Collection Protein_Precipitation Protein Precipitation Sample_Collection->Protein_Precipitation Derivatization Derivatization (for GC-MS) Protein_Precipitation->Derivatization MS_Analysis GC-MS or LC-MS/MS Analysis Protein_Precipitation->MS_Analysis For LC-MS/MS (if no derivatization) Derivatization->MS_Analysis Data_Processing Data Processing (Peak Integration, Ratio Calculation) MS_Analysis->Data_Processing Kinetic_Modeling Kinetic Modeling (Flux Calculation) Data_Processing->Kinetic_Modeling Interpretation Biological Interpretation Kinetic_Modeling->Interpretation

Figure 3: Experimental Workflow for this compound Tracer Studies.

Conclusion

This compound is a powerful and safe tool for the quantitative investigation of tyrosine metabolism. Its application in conjunction with mass spectrometry provides researchers, scientists, and drug development professionals with the ability to dynamically measure metabolic fluxes and gain deeper insights into the complex regulation of tyrosine pathways in both health and disease. The detailed experimental protocols and data analysis frameworks presented in this guide offer a solid foundation for the design and implementation of robust stable isotope tracer studies, ultimately contributing to a better understanding of human physiology and the development of novel therapeutic interventions.

References

The Role of DL-Tyrosine-d3 as a Precursor in Neurotransmitter Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of DL-Tyrosine-d3 in neurotransmitter research. This compound, a stable isotope-labeled form of the amino acid tyrosine, serves as a critical tool for the accurate quantification of catecholamine neurotransmitters—dopamine, norepinephrine, and epinephrine. Its use as an internal standard in mass spectrometry-based analytical methods allows for precise measurement of neurotransmitter levels in complex biological matrices, thereby facilitating a deeper understanding of their roles in health and disease.

Introduction: The Significance of Tyrosine and its Deuterated Analog

Tyrosine is a non-essential amino acid that serves as a precursor for the biosynthesis of several key neurotransmitters.[1][2] The catecholamines—dopamine, norepinephrine, and epinephrine—are synthesized from tyrosine through a series of enzymatic reactions.[3] These neurotransmitters are fundamental to numerous physiological and cognitive processes, including mood, attention, and the body's stress response.[1][4] Dysregulation of catecholaminergic systems is implicated in a variety of neurological and psychiatric disorders, such as Parkinson's disease, schizophrenia, and depression.[5][6]

Accurate measurement of these neurotransmitters is crucial for advancing our understanding of these conditions and for the development of novel therapeutics. This compound is the deuterium-labeled form of DL-Tyrosine and is commonly used as an internal standard in quantitative analyses using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][8][9] The use of a stable isotope-labeled internal standard is vital for correcting for variations in sample preparation and instrument response, leading to highly accurate and reproducible quantification.[8][10]

The Catecholamine Biosynthesis Pathway

The conversion of tyrosine to catecholamines is a well-defined metabolic pathway. The process begins with the hydroxylation of tyrosine to L-DOPA, a reaction catalyzed by the enzyme tyrosine hydroxylase (TH), which is the rate-limiting step in this pathway.[3][11] L-DOPA is then decarboxylated to dopamine by aromatic L-amino acid decarboxylase (AADC). Dopamine can be further converted to norepinephrine by dopamine β-hydroxylase (DBH), and finally, norepinephrine can be methylated to form epinephrine by phenylethanolamine N-methyltransferase (PNMT).[3][12]

Catecholamine_Biosynthesis cluster_enzymes Enzymatic Conversions Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA O2, Fe2+ BH4 -> BH2 Dopamine Dopamine L_DOPA->Dopamine PLP Norepinephrine Norepinephrine Dopamine->Norepinephrine Epinephrine Epinephrine Norepinephrine->Epinephrine TH Tyrosine Hydroxylase (TH) (Rate-limiting) AADC Aromatic L-amino Acid Decarboxylase (AADC) DBH Dopamine β-Hydroxylase (DBH) PNMT Phenylethanolamine N-methyltransferase (PNMT)

Figure 1: Catecholamine biosynthesis pathway from Tyrosine.

Experimental Protocols for Neurotransmitter Quantification

The use of this compound as an internal standard is central to robust LC-MS/MS methods for neurotransmitter analysis. Below is a generalized experimental protocol for the quantification of catecholamines in brain tissue.

Sample Preparation

A critical step in neurotransmitter analysis is the efficient extraction of analytes from the complex biological matrix and the removal of interfering substances like proteins.

  • Tissue Homogenization : Weigh a precise amount of brain tissue (e.g., 100 mg) and add it to a tube containing a specific volume of ice-cold extraction solvent (e.g., 0.5 mL of acetonitrile).[10]

  • Internal Standard Spiking : Add a known concentration of the internal standard mixture, including this compound and other deuterated neurotransmitter standards, to the sample.

  • Homogenization : Homogenize the tissue using a tissue homogenizer for a short duration (e.g., 30 seconds).[10]

  • Protein Precipitation : Vortex the homogenate and then centrifuge at high speed (e.g., 12,000-14,000 rpm) for 10-15 minutes at 4°C to precipitate proteins.[10][13]

  • Supernatant Collection : Carefully collect the supernatant, which contains the neurotransmitters and the internal standards.

  • Filtration : Filter the supernatant through a 0.22 µm filter to remove any remaining particulate matter before injection into the LC-MS/MS system.[13]

LC-MS/MS Analysis

Chromatographic separation followed by mass spectrometric detection allows for the specific and sensitive quantification of each neurotransmitter.

  • Liquid Chromatography (LC) :

    • Column : A reversed-phase C18 column is commonly used for the separation of neurotransmitters.[14]

    • Mobile Phase : A gradient elution using a mixture of an aqueous solution with a modifier (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.[13][15]

    • Flow Rate : A flow rate in the range of 0.3-0.5 mL/min is common.[13]

    • Column Temperature : The column is often maintained at a constant temperature (e.g., 35-40°C) to ensure reproducible retention times.[13]

  • Tandem Mass Spectrometry (MS/MS) :

    • Ionization : Positive electrospray ionization (ESI+) is generally used for the analysis of catecholamines.[13]

    • Detection Mode : Multiple Reaction Monitoring (MRM) is the preferred mode for quantification, providing high selectivity and sensitivity. In MRM, a specific precursor ion for each analyte is selected and fragmented, and a specific product ion is monitored.

    • MRM Transitions : Specific precursor-to-product ion transitions are optimized for each neurotransmitter and its corresponding deuterated internal standard.

Data Analysis
  • Calibration Curve : A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for a series of calibration standards.

  • Quantification : The concentration of the neurotransmitter in the biological sample is determined by interpolating the analyte-to-internal standard peak area ratio from the calibration curve.

Quantitative Data and Method Validation

The performance of an analytical method is assessed through various validation parameters. The use of this compound and other deuterated standards contributes to achieving excellent linearity, sensitivity, accuracy, and precision.

AnalyteLinear Range (ng/mL)LOD (ng/mL)LOQ (ng/mL)Recovery (%)Reference
Dopamine0.5 - 5000.10.592.5 - 105.3[10]
Norepinephrine0.5 - 5000.10.594.1 - 103.8[10]
Epinephrine0.5 - 5000.20.591.7 - 106.2[10]
AnalyteLinearity (r²)Intra-day Precision (RSD%)Inter-day Precision (RSD%)Accuracy (%)Reference
Dopamine> 0.995< 10< 1288 - 110[16]
Norepinephrine> 0.995< 11< 1385 - 112[16]
Epinephrine> 0.995< 12< 1483 - 115[16]

Experimental Workflow Visualization

The overall process of using this compound in neurotransmitter studies can be visualized as a structured workflow, from sample collection to data interpretation.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Quantification cluster_interpretation Interpretation Tissue Brain Tissue Sample Spiking Spiking with This compound (IS) Tissue->Spiking Homogenization Homogenization in Acetonitrile Centrifugation Protein Precipitation (Centrifugation) Homogenization->Centrifugation Spiking->Homogenization Supernatant Supernatant Collection Centrifugation->Supernatant Filtration Filtration (0.22 µm) Supernatant->Filtration LC_Separation LC Separation (C18 Column) Filtration->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration Calibration Curve Construction Peak_Integration->Calibration Quantification Neurotransmitter Quantification Calibration->Quantification Results Biological Interpretation Quantification->Results

Figure 2: Experimental workflow for neurotransmitter analysis.

Conclusion

This compound is an indispensable tool in the field of neuroscience and drug development. As a stable isotope-labeled internal standard, it enables the highly accurate and precise quantification of catecholamine neurotransmitters. The methodologies outlined in this guide, centered around LC-MS/MS, provide a robust framework for researchers to investigate the intricate roles of dopamine, norepinephrine, and epinephrine in health and disease. The continued application of these techniques will undoubtedly contribute to significant advancements in our understanding of the nervous system and the development of more effective treatments for neurological and psychiatric disorders.

References

An In-depth Technical Guide to the Safe Handling of DL-Tyrosine-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling guidelines for DL-Tyrosine-d3, a deuterated form of the aromatic amino acid DL-Tyrosine. While this compound is not classified as a hazardous substance, this document outlines best practices for its handling and use in a laboratory setting to ensure a safe research environment. The information presented is compiled from safety data sheets of DL-Tyrosine and its deuterated analogues, intended for use by professionals in research and drug development.

Compound Identification and Properties

This compound is a stable, isotopically labeled version of DL-Tyrosine, often used as an internal standard in quantitative analyses or as a tracer in metabolic research.[1] Its physical and chemical properties are summarized in the table below.

PropertyValueReference
Chemical Formula C₉H₈D₃NO₃--INVALID-LINK--
Molecular Weight 184.21 g/mol --INVALID-LINK--
CAS Number 71939-39-4 (for L-Tyrosine-d3)--INVALID-LINK--
Appearance White to off-white powder--INVALID-LINK--
Chemical Stability Stable under normal conditions--INVALID-LINK--
Hazard Classification Not a hazardous substance or mixture--INVALID-LINK--

Hazard Identification and Toxicology

According to available safety data sheets, DL-Tyrosine and its deuterated forms are not classified as hazardous substances.[2][3] No toxic effects are expected when the product is handled appropriately. However, it is crucial to handle all chemical substances with care and in accordance with good industrial hygiene and safety practices. The toxicological properties have not been fully investigated.

There is no evidence to suggest that this compound is carcinogenic, mutagenic, or poses a reproductive toxicity risk.[3]

Experimental Protocols: Safe Handling Procedures

Even though this compound is not classified as hazardous, adherence to standard laboratory operating procedures is essential.

Personal Protective Equipment (PPE)

Before handling this compound, ensure the following PPE is worn:

  • Eye Protection: Safety glasses or goggles compliant with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][5]

  • Hand Protection: Wear appropriate protective gloves to prevent skin contact.[4][5]

  • Body Protection: A laboratory coat or other protective clothing should be worn.[4][5]

  • Respiratory Protection: If dust is generated, a NIOSH/MSHA-approved respirator is required.[4]

Weighing and Handling
  • Preparation: Ensure the weighing area is clean and free of contaminants. Use a chemical fume hood or a well-ventilated area, especially when handling larger quantities or if there is a potential for dust generation.

  • Weighing: Carefully weigh the desired amount of this compound powder using a calibrated analytical balance. Avoid creating dust clouds.

  • Transfer: Use a spatula to transfer the powder to a suitable container.

  • Cleaning: After weighing, clean the balance and surrounding area to remove any residual powder.

Dissolving the Compound
  • Solvent Selection: DL-Tyrosine has low water solubility but can be dissolved in acidic or basic solutions. For instance, it can be prepared in 0.1 M HCl or 0.1 M NaOH.

  • Procedure: In a well-ventilated area or fume hood, add the weighed this compound to the appropriate solvent in a suitable flask. Stir or sonicate until the solid is completely dissolved.

Storage
  • General Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][5]

  • Solution Storage: Stock solutions of DL-Tyrosine can be stored at -20°C for up to one month or at -80°C for up to six months.[6] It is advisable to aliquot the solution to avoid repeated freeze-thaw cycles.[6]

Emergency Procedures

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek medical attention.[2][5]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation develops.[5]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2][5]

  • Ingestion: Wash out mouth with water. Do NOT induce vomiting. Seek medical attention.[2][5]

Accidental Release Measures
  • Containment: For a small spill, sweep up the powder, avoiding dust formation, and place it in a suitable container for disposal.[4][5]

  • Cleaning: Clean the spill area with a damp cloth.

  • Ventilation: Ensure adequate ventilation.

  • Environmental Precautions: Do not let the chemical enter the environment.[4][5]

Fire-Fighting Measures
  • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]

  • Specific Hazards: The compound is combustible and may produce hazardous combustion products such as carbon monoxide, carbon dioxide, and nitrogen oxides in a fire.[3][4][5]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[4][5]

Visualized Workflows

The following diagrams illustrate the general workflow for handling this compound and the decision-making process in the event of a spill.

G cluster_receiving Receiving and Storage cluster_handling Handling and Use cluster_storage_disposal Post-Experiment A Receive this compound B Inspect Container for Damage A->B C Log into Inventory B->C D Store in a Cool, Dry, Well-Ventilated Area C->D E Wear Appropriate PPE D->E F Weigh Compound in Ventilated Area E->F G Dissolve in Appropriate Solvent F->G H Use in Experiment G->H I Store Remaining Solution Appropriately H->I J Dispose of Waste According to Regulations H->J

Caption: General workflow for handling this compound.

G A Spill of this compound Occurs B Is the spill large or small? A->B C Evacuate the area. Inform supervisor. Follow institutional emergency procedures. B->C Large D Restrict access to the spill area. B->D Small E Wear appropriate PPE. D->E F Gently sweep up the powder. Avoid creating dust. E->F G Place in a sealed container for disposal. F->G H Clean the spill area with a damp cloth. G->H I Dispose of waste according to regulations. H->I

Caption: Decision tree for responding to a this compound spill.

Disposal Considerations

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Contaminated packaging should be disposed of in the same manner as the product itself.

Conclusion

This compound is a valuable tool in scientific research. While it is not classified as a hazardous material, it is imperative that researchers, scientists, and drug development professionals adhere to the safety and handling guidelines outlined in this document. By following these procedures, the risks associated with the handling of this chemical can be minimized, ensuring a safe and productive research environment. Always consult the most up-to-date Safety Data Sheet from your supplier before use.

References

Methodological & Application

Application Notes: Quantitative Analysis of Tyrosine in Biological Samples using DL-Tyrosine-d3 as an Internal Standard by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tyrosine is a crucial amino acid involved in numerous metabolic pathways, and its accurate quantification in biological matrices is essential for various research areas, including disease biomarker discovery and drug development. Liquid chromatography-mass spectrometry (LC-MS) offers a highly sensitive and selective method for this purpose. The use of a stable isotope-labeled internal standard, such as DL-Tyrosine-d3, is critical for achieving accurate and precise quantification by correcting for variations in sample preparation and matrix effects.[1][2] These application notes provide a detailed protocol for the quantification of tyrosine in plasma samples using this compound as an internal standard.

Experimental Workflow

The overall workflow for the quantitative analysis of tyrosine involves sample preparation, LC-MS analysis, and data processing.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Plasma Sample Spike Spike with This compound (IS) Sample->Spike Precipitate Protein Precipitation (e.g., with Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Reconstitute Dry and Reconstitute Supernatant->Reconstitute Inject Inject into LC-MS/MS System Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect MS/MS Detection (MRM Mode) Separate->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Analyte/IS Peak Area Ratio Integrate->Ratio Quantify Quantification using Calibration Curve Ratio->Quantify

Caption: Workflow for Tyrosine Quantification using LC-MS/MS with an Internal Standard.

Detailed Protocols

Sample Preparation

This protocol is designed for the extraction of tyrosine from plasma samples.

Materials:

  • Plasma samples

  • This compound internal standard (IS) stock solution (e.g., 1 mg/mL in methanol)

  • Acetonitrile (ACN), ice-cold

  • Water, HPLC grade

  • Methanol, HPLC grade

  • Microcentrifuge tubes

  • Centrifuge

  • Nitrogen evaporator (optional)

Procedure:

  • Thaw plasma samples on ice.

  • In a microcentrifuge tube, add 50 µL of plasma sample.

  • Spike the sample with 5 µL of the this compound internal standard working solution (concentration to be optimized, e.g., 1 µg/mL).

  • Add 150 µL of ice-cold acetonitrile to precipitate proteins.[3]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.[4]

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).[4]

  • Vortex briefly and transfer to an autosampler vial for LC-MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • Liquid Chromatography system coupled to a tandem mass spectrometer (e.g., Triple Quadrupole).

LC Parameters:

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)[3]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient See Table 1

Table 1: LC Gradient Program

Time (min)% Mobile Phase B
0.05
1.05
5.095
7.095
7.15
10.05

MS/MS Parameters:

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).

Table 2: MRM Transitions for Tyrosine and this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Tyrosine182.1136.115
This compound185.1139.115

Note: Collision energy should be optimized for the specific instrument used. The precursor ion for Tyrosine corresponds to its [M+H]+ adduct. The d3 isotope results in a +3 Da shift for the precursor and the corresponding fragment ion. The transition 182.1 -> 136.1 for tyrosine is a well-established fragmentation corresponding to the loss of the carboxyl group.[5]

Data Presentation and Quantification

Calibration Curve and Linearity

A calibration curve is constructed by analyzing a series of calibration standards prepared in a blank matrix (e.g., charcoal-stripped plasma) with known concentrations of tyrosine and a constant concentration of the this compound internal standard. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte.

Table 3: Example Calibration Curve Data

Tyrosine Conc. (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
51,25050,0000.025
102,55051,0000.050
5012,75050,5000.252
10025,80051,2000.504
500130,00050,8002.559
1000265,00051,5005.146

The linearity of the method is assessed by the coefficient of determination (r²) of the calibration curve, which should ideally be >0.99.

Accuracy and Precision

Quality control (QC) samples at low, medium, and high concentrations are analyzed in replicate to determine the accuracy and precision of the method.

Table 4: Accuracy and Precision Data for QC Samples

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL) (n=5)Accuracy (%)Precision (%CV)
Low1514.898.74.5
Mid250255.2102.13.2
High750740.598.72.8

Accuracy is calculated as [(Mean Measured Concentration) / (Nominal Concentration)] x 100%. Precision is expressed as the coefficient of variation (%CV). Acceptance criteria are typically within ±15% for accuracy and ≤15% for precision.[6]

Signaling Pathway and Logical Relationships

The use of an internal standard is based on a logical relationship to ensure accurate quantification.

Logical_Relationship cluster_analyte Analyte (Tyrosine) cluster_is Internal Standard (this compound) cluster_quant Quantification Analyte_Sample Tyrosine in Sample Analyte_Prep Loss during Prep Analyte_Sample->Analyte_Prep - Variable Loss Analyte_Ion Ionization Variation Analyte_Prep->Analyte_Ion - Variable Ionization Analyte_Signal Measured Signal Analyte_Ion->Analyte_Signal Ratio Calculate Peak Area Ratio (Analyte Signal / IS Signal) Analyte_Signal->Ratio IS_Spike Known Amount of IS Added IS_Prep Similar Loss during Prep IS_Spike->IS_Prep - Variable Loss IS_Ion Similar Ionization Variation IS_Prep->IS_Ion - Variable Ionization IS_Signal Measured IS Signal IS_Ion->IS_Signal IS_Signal->Ratio Result Accurate Quantification Ratio->Result Correction for Variations

Caption: Rationale for using an internal standard in LC-MS quantification.

By adding a known amount of the internal standard at the beginning of the sample preparation process, any losses or variations that occur will affect both the analyte and the internal standard similarly.[2] Calculating the ratio of their signals effectively cancels out these variations, leading to a more accurate and precise measurement of the analyte concentration.

References

Protocol for DL-Tyrosine-d3 in SILAC-Based Proteomics: Application Notes and Detailed Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely adopted metabolic labeling strategy for quantitative mass spectrometry-based proteomics.[1][2] By incorporating stable isotope-labeled amino acids into the entire proteome of living cells, SILAC allows for the accurate relative quantification of protein abundance between different cell populations.[3][4] This technique is particularly valuable for studying dynamic cellular processes such as signal transduction, post-translational modifications, and protein-protein interactions.[1]

Tyrosine phosphorylation is a critical post-translational modification that plays a central role in intracellular signal transduction, particularly in pathways mediated by Receptor Tyrosine Kinases (RTKs).[5][6] Dysregulation of tyrosine kinase signaling is a hallmark of many diseases, including cancer.[7] SILAC, coupled with phosphotyrosine enrichment strategies, has become an indispensable tool for the quantitative analysis of phosphotyrosine proteomes, providing deep insights into RTK-dependent signaling pathways.[6][7]

This document provides a detailed protocol for the use of DL-Tyrosine-d3, a deuterium-labeled version of tyrosine, in SILAC-based proteomics for the study of tyrosine phosphorylation dynamics. While less common than 13C or 15N-labeled amino acids due to potential chromatographic shifts, deuterated amino acids like this compound can be employed as an alternative for specific experimental designs.[8] We will address the necessary considerations and provide a comprehensive workflow from cell culture to data analysis.

Principle of SILAC using this compound

The core principle of this SILAC experiment involves growing two populations of cells in media that are identical except for the isotopic form of tyrosine. One population is cultured in "light" medium containing natural abundance tyrosine, while the other is cultured in "heavy" medium where the standard tyrosine is replaced with this compound.

Over the course of several cell divisions (typically at least five), the heavy isotope-labeled tyrosine is incorporated into all newly synthesized proteins.[3] Once labeling is complete, the two cell populations can be subjected to different experimental conditions (e.g., stimulation with a growth factor versus an unstimulated control). The cell lysates are then combined, and the proteins are extracted and digested.

During mass spectrometry analysis, a peptide containing tyrosine will appear as a doublet: one peak corresponding to the "light" peptide and another, heavier peak corresponding to the peptide containing this compound. The mass difference between these peaks allows for their distinction, and the ratio of their intensities provides an accurate measure of the relative abundance of the protein or phosphorylation event between the two conditions.

Experimental Workflow

The overall experimental workflow for a SILAC experiment using this compound to study tyrosine phosphorylation is depicted below.

SILAC_Workflow cluster_0 Cell Culture & Labeling cluster_1 Experimental Treatment A Population A (Light Medium) C Control Treatment A->C B Population B (Heavy Medium + this compound) D Stimulation (e.g., EGF) B->D E Combine Cell Lysates (1:1) C->E D->E F Protein Extraction & Digestion E->F G Phosphotyrosine Peptide Enrichment (pY-IP) F->G H LC-MS/MS Analysis G->H I Data Analysis & Quantification H->I EGFR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2 EGFR->Grb2 pY recruits PLCg PLCγ EGFR->PLCg pY recruits PI3K PI3K EGFR->PI3K pY recruits EGF EGF EGF->EGFR Binding & Dimerization SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt

References

Application Notes and Protocols: DL-Tyrosine-d3 for Absolute Quantification of Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Absolute quantification of proteins is a cornerstone of systems biology and drug development, providing critical insights into cellular processes, disease mechanisms, and therapeutic responses. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) has emerged as a powerful and accurate method for quantitative proteomics.[1][2] This technique involves the metabolic incorporation of "heavy" stable isotope-labeled amino acids into proteins. DL-Tyrosine-d3, a deuterated form of the amino acid tyrosine, serves as a cost-effective and reliable reagent for these applications.

This document provides detailed application notes and protocols for the use of this compound in two key quantitative proteomics workflows: metabolic labeling for relative and absolute quantification of phosphotyrosine signaling, and as a component of internal standards for targeted absolute quantification.

Principle of Isotopic Labeling with this compound

In SILAC, cells are cultured in specialized media where a standard ("light") essential amino acid is replaced by its heavy isotopic counterpart.[3] For tyrosine, this involves replacing standard L-Tyrosine with this compound. As cells proliferate, they incorporate the heavy amino acid into all newly synthesized proteins. After a sufficient number of cell divisions (typically at least five), the cellular proteome is fully labeled.[4]

When "light" and "heavy" cell populations are mixed, corresponding proteins can be distinguished by a characteristic mass shift in mass spectrometry (MS) analysis. The ratio of the peak intensities of the heavy and light peptide pairs directly corresponds to the relative abundance of the protein in the two samples.[3] While 13C and 15N are common isotopes, deuterium labeling offers a cost-effective alternative.[5]

For absolute quantification, a known amount of a synthetic peptide containing this compound (or another heavy isotope) is spiked into a sample. This "heavy" peptide serves as an internal standard, and by comparing its MS signal intensity to that of the endogenous "light" peptide, the absolute amount of the target protein can be determined.[6]

Application 1: Quantitative Analysis of Tyrosine Phosphorylation Signaling Pathways using SILAC

Tyrosine phosphorylation is a critical post-translational modification that regulates a vast array of cellular signaling pathways, including those involved in cell growth, differentiation, and oncogenesis.[7][8] Dysregulation of tyrosine kinase signaling is a hallmark of many cancers.[1] SILAC using this compound is particularly well-suited for studying these pathways.

Experimental Protocol: SILAC Labeling for Phosphotyrosine Analysis

This protocol outlines the steps for differential labeling of two cell populations to study changes in tyrosine phosphorylation upon growth factor stimulation (e.g., Epidermal Growth Factor - EGF).

Materials:

  • Cell line of interest (e.g., A549 lung adenocarcinoma cells)

  • SILAC-grade DMEM or RPMI-1640 medium deficient in L-Lysine, L-Arginine, and L-Tyrosine

  • Dialyzed Fetal Bovine Serum (dFBS)

  • "Light" L-Tyrosine

  • "Heavy" this compound

  • L-Lysine and L-Arginine (light and heavy, if also performing dual labeling)

  • Phosphate Buffered Saline (PBS)

  • Cell lysis buffer with phosphatase and protease inhibitors

  • Anti-phosphotyrosine (pY) antibody conjugated to beads

  • Recombinant human EGF

  • Standard proteomics sample preparation reagents (DTT, iodoacetamide, trypsin)

Procedure:

  • Media Preparation:

    • Prepare "Light" SILAC medium by supplementing the amino acid-deficient base medium with "light" L-Lysine, L-Arginine, and L-Tyrosine to their normal concentrations.

    • Prepare "Heavy" SILAC medium by supplementing the base medium with heavy L-Lysine, heavy L-Arginine, and "heavy" this compound.

    • Add 10% dFBS and penicillin/streptomycin to both media.[1]

  • Cell Culture and Labeling:

    • Culture the cells for at least five passages in either the "Light" or "Heavy" SILAC medium to achieve >95% incorporation of the labeled amino acids.[4]

    • Monitor labeling efficiency by mass spectrometry of a small cell pellet after several passages.

  • Growth Factor Stimulation:

    • Plate the "Light" and "Heavy" labeled cells and allow them to adhere and grow to 70-80% confluency.

    • Serum-starve the cells for 12-24 hours in their respective SILAC media without dFBS.[4]

    • Stimulate the "Heavy" labeled cells with 100 ng/mL EGF for a defined period (e.g., 10 minutes). Add an equal volume of vehicle (e.g., PBS) to the "Light" labeled cells to serve as the unstimulated control.

  • Cell Lysis and Protein Extraction:

    • Wash the cells with ice-cold PBS and lyse them in a buffer containing phosphatase and protease inhibitors.

    • Quantify the protein concentration of the "Light" and "Heavy" lysates.

  • Sample Pooling and Immunoprecipitation:

    • Mix equal amounts of protein from the "Light" and "Heavy" lysates.

    • Incubate the mixed lysate with anti-phosphotyrosine antibody-conjugated beads to enrich for tyrosine-phosphorylated proteins and their binding partners.

  • Sample Preparation for Mass Spectrometry:

    • Elute the enriched proteins from the beads.

    • Separate the proteins by SDS-PAGE, perform an in-gel tryptic digest, or proceed with an in-solution digest.

    • Desalt the resulting peptides using a C18 StageTip.

  • LC-MS/MS Analysis and Data Interpretation:

    • Analyze the peptides by high-resolution LC-MS/MS.

    • Identify and quantify the "Light" and "Heavy" peptide pairs using software such as MaxQuant. The ratio of the intensities of the heavy to light peptides (H/L ratio) indicates the change in phosphorylation upon EGF stimulation.

Data Presentation: Representative Quantitative Data

The following table presents a representative dataset adapted from a study on EGF-dependent phosphotyrosine signaling, illustrating the type of quantitative data that can be obtained using this SILAC-based approach.[5]

ProteinGeneH/L Ratio (5 min EGF)H/L Ratio (30 min EGF)Function
Epidermal growth factor receptorEGFR8.56.2Receptor Tyrosine Kinase
SHC-transforming protein 1SHC15.13.8Adaptor Protein
Growth factor receptor-bound protein 2GRB23.92.5Adaptor Protein
Phospholipase C-gamma-1PLCG13.52.1Signal Transduction
Mitogen-activated protein kinase 1MAPK12.81.9Signal Transduction
Signal transducer and activator of transcription 1STAT12.51.5Transcription Factor
Cbl proto-oncogeneCBL2.21.3E3 Ubiquitin Ligase

This table is a representative example and the data is illustrative of typical results from such an experiment.

Application 2: Targeted Absolute Quantification using this compound Labeled Peptides

For absolute quantification of a specific protein, a synthetic peptide containing a heavy isotope-labeled amino acid, such as this compound, is used as an internal standard. This approach, often referred to as AQUA (Absolute QUAntification), is highly sensitive and specific.

Experimental Protocol: Targeted Quantification with a Heavy Peptide Standard

This protocol describes the absolute quantification of a target protein, for example, the non-receptor tyrosine kinase Src, in a complex sample.

Materials:

  • Biological sample (e.g., cell lysate, tissue homogenate)

  • Custom-synthesized heavy peptide standard containing this compound corresponding to a unique tryptic peptide of the target protein (e.g., a peptide from Src).

  • Standard proteomics sample preparation reagents (denaturants, reducing and alkylating agents, trypsin).

  • LC-MS/MS system capable of targeted analysis (e.g., triple quadrupole or high-resolution instrument operating in PRM mode).

Procedure:

  • Heavy Peptide Standard Preparation:

    • Synthesize a high-purity peptide corresponding to a proteotypic peptide of the target protein, incorporating this compound.

    • Accurately determine the concentration of the heavy peptide stock solution.

  • Sample Preparation:

    • Lyse cells or homogenize tissue to extract proteins.

    • Quantify the total protein concentration of the lysate.

    • Spike a known amount of the heavy peptide standard into a defined amount of the protein lysate.

  • Protein Digestion:

    • Denature, reduce, and alkylate the proteins in the sample.

    • Digest the proteins into peptides using trypsin.

  • LC-MS/MS Analysis:

    • Perform targeted LC-MS/MS analysis, such as Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM).

    • Develop a method that specifically monitors for the precursor and characteristic fragment ions of both the endogenous "light" peptide and the "heavy" internal standard peptide.

  • Data Analysis and Quantification:

    • Integrate the peak areas of the chromatographic signals for the light and heavy peptide transitions.

    • Calculate the ratio of the peak area of the endogenous peptide to the peak area of the heavy peptide standard.

    • Determine the absolute quantity of the endogenous peptide (and thus the protein) based on the known amount of the spiked-in heavy peptide standard.

Data Presentation: Representative Quantitative Data for Targeted Analysis

The following table provides an example of how quantitative data from a targeted absolute quantification experiment for Src kinase in different cell lines could be presented.

Cell LineSrc Peptide Sequence (with heavy Tyr)Light Peptide Peak AreaHeavy Peptide Peak AreaLight/Heavy RatioAbsolute Amount (fmol/µg lysate)
MCF10AIYVTEFESR1.2 x 10^62.5 x 10^60.4824.0
MDA-MB-231IYVTEFESR4.8 x 10^62.5 x 10^61.9296.0
SK-BR-3IYVTEFESR2.1 x 10^62.5 x 10^60.8442.0

Y* represents this compound. The amount of heavy peptide spiked in is 50 fmol/µg of lysate. This table is a representative example and the data is illustrative.

Visualizations

Signaling Pathway Diagram

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K Activates Src Src EGFR->Src Activates Sos Sos Grb2->Sos Activates Ras Ras Sos->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Transcription ERK->Transcription Regulates Akt Akt PI3K->Akt Activates Akt->Transcription Regulates STAT3 STAT3 Src->STAT3 Activates STAT3->Transcription Regulates

Caption: Simplified EGFR signaling pathway.

Experimental Workflow Diagrams

G cluster_silac SILAC Workflow Light Culture Cell Culture ('Light' Tyrosine) Lysis Cell Lysis Light Culture->Lysis Heavy Culture Cell Culture (this compound) Stimulation Stimulation (e.g., EGF) Heavy Culture->Stimulation Stimulation->Lysis Mix Mix Lysates 1:1 Lysis->Mix Enrichment pY Enrichment Mix->Enrichment Digestion Tryptic Digestion Enrichment->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Data Analysis Relative Quantification (H/L Ratios) LCMS->Data Analysis

Caption: SILAC workflow for phosphoproteomics.

G cluster_aqua Targeted Absolute Quantification Workflow Sample Biological Sample (Cell Lysate) Spike Spike-in Heavy Peptide (containing this compound) Sample->Spike Digestion Tryptic Digestion Spike->Digestion LCMS Targeted LC-MS/MS (SRM/PRM) Digestion->LCMS Data Analysis Absolute Quantification LCMS->Data Analysis

Caption: Targeted absolute quantification workflow.

Conclusion

This compound is a versatile and valuable tool for the absolute and relative quantification of proteins by mass spectrometry. Its application in SILAC enables detailed, quantitative studies of dynamic cellular processes such as signaling pathways. Furthermore, its incorporation into synthetic peptides provides a robust internal standard for the precise absolute quantification of specific protein targets. These methods are integral to modern proteomics and play a crucial role in basic research, biomarker discovery, and drug development.

References

Application Notes and Protocols for Metabolic Flux Analysis using DL-Tyrosine-d3 Tracer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis (MFA) is a powerful technique used to elucidate the rates of metabolic reactions within a biological system. The use of stable isotope tracers, such as DL-Tyrosine-d3, allows for the precise tracking of atoms through metabolic pathways. This compound is a deuterated form of the amino acid tyrosine, which serves as a precursor for several critical biomolecules, including neurotransmitters and hormones, and can be catabolized for energy.[1] By introducing this compound into a biological system and monitoring its conversion into downstream metabolites using mass spectrometry, researchers can gain detailed insights into the dynamic state of tyrosine metabolism. This information is invaluable for understanding disease states, identifying novel drug targets, and optimizing bioprocesses.

These application notes provide a comprehensive overview of the principles, experimental protocols, and data interpretation for conducting metabolic flux analysis using a this compound tracer.

Key Applications

  • Drug Development: Elucidating the mechanism of action of drugs that target tyrosine metabolism and identifying potential off-target effects.

  • Neuroscience: Investigating the synthesis and turnover of catecholamine neurotransmitters (dopamine, norepinephrine, epinephrine) in neurological disorders.[1]

  • Oncology: Understanding the metabolic reprogramming of cancer cells that are dependent on tyrosine for proliferation and survival.

  • Inborn Errors of Metabolism: Studying enzymatic defects in the tyrosine catabolic pathway, such as in tyrosinemia.

Experimental and Methodological Overview

A typical metabolic flux analysis experiment using this compound involves several key stages, from cell culture and tracer incubation to metabolite extraction and analysis by mass spectrometry. The overall workflow is designed to ensure accurate measurement of the incorporation of deuterium from the tracer into various metabolites.

experimental_workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis cell_culture Cell Culture media_prep Labeling Media Preparation cell_culture->media_prep tracer_incubation Tracer Incubation with This compound media_prep->tracer_incubation quenching Metabolic Quenching tracer_incubation->quenching extraction Metabolite Extraction quenching->extraction lcms_analysis LC-MS/MS Analysis extraction->lcms_analysis data_processing Data Processing lcms_analysis->data_processing flux_calculation Metabolic Flux Calculation data_processing->flux_calculation

A generalized workflow for metabolic flux analysis.

Detailed Experimental Protocols

Cell Culture and Media Preparation
  • Cell Seeding: Seed cells of interest in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) at a density that will ensure they are in the exponential growth phase at the time of the experiment.

  • Media Formulation: Prepare a custom culture medium that is deficient in tyrosine. This is crucial to maximize the incorporation of the this compound tracer.

  • Serum Dialysis: Use dialyzed fetal bovine serum (dFBS) to supplement the medium. Standard FBS contains endogenous amino acids, including tyrosine, which would dilute the isotopic enrichment of the tracer.

  • Tracer Addition: Supplement the tyrosine-free medium with a known concentration of this compound. The optimal concentration should be determined empirically for each cell line but typically ranges from the physiological concentration of tyrosine up to a level that does not induce a cytotoxic or off-target metabolic response.

Tracer Incubation
  • Medium Exchange: On the day of the experiment, remove the standard culture medium from the cells and wash them once with pre-warmed phosphate-buffered saline (PBS).

  • Incubation: Add the pre-warmed labeling medium containing this compound to the cells.

  • Time Course: Incubate the cells for a specific duration to allow for the uptake and metabolism of the tracer. The incubation time should be optimized to achieve isotopic steady-state for the metabolites of interest. For many amino acid pathways, this can range from a few hours to 24 hours.

Metabolite Extraction
  • Metabolic Quenching: To halt all enzymatic activity and preserve the metabolic state of the cells, rapidly quench metabolism. This is typically achieved by aspirating the labeling medium and immediately adding a cold solvent, such as ice-cold 80% methanol.

  • Cell Lysis and Collection: Scrape the cells in the cold methanol and transfer the cell lysate to a microcentrifuge tube.

  • Protein and Debris Removal: Centrifuge the lysate at a high speed (e.g., 16,000 x g) at 4°C to pellet cell debris and precipitated proteins.

  • Supernatant Collection: Transfer the supernatant, which contains the polar metabolites, to a new tube.

  • Drying: Dry the metabolite extracts using a vacuum concentrator. The dried extracts can be stored at -80°C until analysis.

LC-MS/MS Analysis
  • Sample Reconstitution: Reconstitute the dried metabolite extracts in a solvent appropriate for liquid chromatography, such as an aqueous solution with a low percentage of organic solvent.

  • Chromatographic Separation: Use a suitable LC column, such as a HILIC or reversed-phase C18 column, to separate the metabolites. A gradient elution with appropriate mobile phases is typically employed.

  • Mass Spectrometry Detection: Analyze the eluent using a tandem mass spectrometer (MS/MS) operating in a multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions should be established for unlabeled tyrosine, this compound, and all expected downstream metabolites.

  • Data Acquisition: Acquire data for the mass isotopomer distributions of each metabolite of interest. This involves measuring the relative abundance of each isotopologue (M+0, M+1, M+2, etc.).

Data Presentation and Interpretation

The primary data from a this compound tracing experiment is the mass isotopomer distribution (MID) for tyrosine and its downstream metabolites. This data reflects the incorporation of deuterium atoms into the molecular structure of these compounds. The fractional contribution of the tracer to each metabolite pool can then be used in computational models to calculate metabolic flux rates.

Example Mass Isotopomer Distribution Data

The following table presents a hypothetical, yet representative, dataset from an in vitro experiment where a cancer cell line was incubated with this compound for 24 hours. The data shows the fractional abundance of each mass isotopologue for key metabolites in the tyrosine pathway.

MetaboliteM+0M+1M+2M+3
Tyrosine0.150.050.100.70
L-DOPA0.300.080.120.50
Dopamine0.450.100.150.30
Homogentisate0.600.150.100.15
Fumarate0.950.030.010.01
Acetoacetate0.960.020.010.01

M+n represents the isotopologue with 'n' additional mass units due to the incorporation of deuterium.

Visualization of Key Metabolic Pathways

The metabolic fate of tyrosine is complex, involving multiple branching pathways. The following diagrams illustrate the major routes of tyrosine metabolism that can be traced using this compound.

tyrosine_metabolism Phe Phenylalanine Tyr This compound Phe->Tyr PAH LDOPA L-DOPA Tyr->LDOPA TH pHPP p-Hydroxyphenylpyruvate Tyr->pHPP TAT Dopamine Dopamine LDOPA->Dopamine DDC Norepinephrine Norepinephrine Dopamine->Norepinephrine DBH Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT HGA Homogentisate pHPP->HGA HPD Maleylacetoacetate Maleylacetoacetate HGA->Maleylacetoacetate HGD Fumarylacetoacetate Fumarylacetoacetate Maleylacetoacetate->Fumarylacetoacetate Fumarate Fumarate Fumarylacetoacetate->Fumarate Acetoacetate Acetoacetate Fumarylacetoacetate->Acetoacetate TCA TCA Cycle Fumarate->TCA Acetoacetate->TCA

Major pathways of tyrosine metabolism.
Signaling Pathway Regulation

The metabolism of tyrosine is intricately regulated by various signaling pathways. Tyrosine phosphorylation, a key event in signal transduction, can influence the activity of metabolic enzymes.

signaling_regulation cluster_receptor Receptor Activation cluster_downstream Downstream Signaling cluster_metabolism Metabolic Regulation GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK GPCR GPCR PI3K_Akt PI3K/Akt Pathway GPCR->PI3K_Akt RTK->PI3K_Akt MAPK MAPK Pathway RTK->MAPK MetabolicEnzymes Metabolic Enzymes PI3K_Akt->MetabolicEnzymes MAPK->MetabolicEnzymes TyrMetabolism Tyrosine Metabolism MetabolicEnzymes->TyrMetabolism

Regulation of metabolism by signaling pathways.

Conclusion

Metabolic flux analysis using this compound is a robust method for quantifying the dynamic activity of tyrosine-related metabolic pathways. The detailed protocols and data interpretation guidelines provided in these application notes offer a framework for researchers to design and execute their own stable isotope tracing experiments. The insights gained from such studies can significantly advance our understanding of cellular metabolism in health and disease, and aid in the development of novel therapeutic strategies.

References

Measuring Protein Turnover Rates with DL-Tyrosine-d3: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein turnover, the continuous synthesis and degradation of proteins, is a fundamental cellular process essential for maintaining cellular homeostasis, responding to stimuli, and adapting to environmental changes. The rate of turnover can vary significantly between different proteins and can be altered in various physiological and pathological states. Accurate measurement of protein turnover rates is crucial for understanding disease mechanisms, identifying drug targets, and evaluating the efficacy of therapeutic interventions.

Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) is a powerful mass spectrometry-based technique for quantitative proteomics, including the measurement of protein turnover. This application note provides a detailed protocol for measuring protein turnover rates using DL-Tyrosine-d3, a deuterated stable isotope of the non-essential amino acid tyrosine. By introducing a "heavy" version of tyrosine into cellular proteins, researchers can distinguish between pre-existing ("light") and newly synthesized ("heavy") protein populations, enabling the precise calculation of synthesis and degradation rates.

Principle of the Method

The core principle involves replacing the natural, "light" tyrosine in the cellular proteome with its deuterated counterpart, this compound. This is typically achieved through a pulse-chase experiment. During the "pulse" phase, cells are cultured in a medium where standard tyrosine has been replaced with this compound. As new proteins are synthesized, they will incorporate this heavy amino acid. In the subsequent "chase" phase, the "heavy" medium is replaced with a "light" medium containing an excess of unlabeled L-tyrosine.

Over time, the "heavy" proteins will be degraded and replaced by newly synthesized "light" proteins. By collecting samples at different time points during the chase and analyzing them by mass spectrometry, the ratio of heavy to light forms of each peptide can be quantified. The decay of this ratio over time allows for the calculation of the degradation rate constant and, consequently, the protein half-life.

Data Presentation

The quantitative data obtained from protein turnover experiments are typically presented in tables summarizing the protein identifier, the calculated turnover rate (k) or half-life (t½), and statistical measures of confidence. The following tables provide examples of protein turnover data from studies in human cells and mouse tissues, illustrating the range of turnover rates observed for different proteins. While these studies did not specifically use this compound, the nature of the data generated is directly comparable.

Table 1: Representative Protein Half-Lives in HeLa Cells [1][2]

Protein (Gene Name)UniProt IDHalf-life (hours)Cellular Compartment
Histone H4 (HIST1H4A)P62805> 100Nucleus
GAPDHP0440685.1Cytoplasm
Beta-actin (ACTB)P6070948.2Cytoskeleton
Cyclin B1 (CCNB1)P146350.8Nucleus/Cytoplasm
Ornithine decarboxylase (ODC1)P119260.4Cytoplasm

Table 2: Median Protein Half-Lives in Different Mouse Tissues [3][4][5][6]

TissueMedian Protein Half-life (days)
Brain9.0
Heart4.5
Liver3.0
Kidney2.8
Muscle10.2

Experimental Protocols

This section provides a detailed methodology for an in vitro protein turnover experiment using this compound in cultured mammalian cells.

Protocol 1: In Vitro Protein Turnover Analysis in Mammalian Cells using this compound

1. Materials:

  • Mammalian cell line of interest (e.g., HeLa, HEK293)

  • Standard cell culture medium (e.g., DMEM, RPMI-1640)

  • Tyrosine-free cell culture medium

  • Dialyzed Fetal Bovine Serum (dFBS)

  • This compound (ensure high isotopic purity)

  • L-Tyrosine (unlabeled)

  • Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • Reagents for protein digestion (DTT, iodoacetamide, trypsin)

  • C18 solid-phase extraction (SPE) cartridges or tips

  • Mass spectrometer (high-resolution Orbitrap or similar)

2. Cell Culture and Labeling (Pulse Phase):

  • Culture cells in standard medium to ~70-80% confluency.

  • Prepare the "heavy" labeling medium: supplement tyrosine-free medium with this compound to the desired concentration (typically the same as L-tyrosine in standard medium), 10% dFBS, and other necessary supplements.

  • Wash the cells twice with sterile PBS to remove the standard medium.

  • Add the "heavy" labeling medium to the cells.

  • Culture the cells in the "heavy" medium for a sufficient duration to achieve significant incorporation of the label into proteins. For rapidly dividing cells, this is typically 5-6 cell doublings to approach full labeling. For non-dividing or slowly dividing cells, the pulse duration should be optimized based on the expected turnover rates of the proteins of interest.

3. Chase Phase:

  • After the pulse phase, remove the "heavy" medium.

  • Wash the cells twice with sterile PBS.

  • Add the "light" chase medium: standard cell culture medium containing an excess of unlabeled L-tyrosine.

  • Collect cell samples at various time points during the chase (e.g., 0, 2, 4, 8, 12, 24, 48 hours). The time points should be chosen to capture the decay of the proteins of interest effectively. At each time point, wash the cells with ice-cold PBS and store the cell pellets at -80°C.

4. Sample Preparation for Mass Spectrometry:

  • Lyse the cell pellets from each time point in lysis buffer on ice.

  • Determine the protein concentration of each lysate.

  • Take an equal amount of protein from each time point for further processing.

  • Reduction and Alkylation: Reduce disulfide bonds with dithiothreitol (DTT) and alkylate the resulting free thiols with iodoacetamide (IAM).

  • Protein Digestion: Digest the proteins into peptides using a sequence-grade protease, such as trypsin.

  • Peptide Cleanup: Desalt the peptide mixtures using C18 SPE.

5. LC-MS/MS Analysis:

  • Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Use a high-resolution mass spectrometer to accurately measure the mass difference between the light and heavy isotopic forms of the tyrosine-containing peptides.

  • Acquire the data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.

6. Data Analysis:

  • Use a suitable software package (e.g., MaxQuant, Proteome Discoverer) to identify peptides and proteins and to quantify the intensities of the heavy and light isotopic envelopes for each peptide at each time point.

  • Calculate the heavy-to-light (H/L) ratio for each tyrosine-containing peptide at each time point.

  • For each protein, plot the natural logarithm of the average H/L ratio against time.

  • Determine the degradation rate constant (k_deg) by fitting the data to a first-order exponential decay curve.

  • Calculate the protein half-life (t_1/2) using the formula: t_1/2 = ln(2) / k_deg .

Mandatory Visualizations

Experimental Workflow

G cluster_0 Pulse Phase cluster_1 Chase Phase cluster_2 Sample Analysis cluster_3 Data Analysis a Start Cell Culture (Standard Medium) b Switch to 'Heavy' Medium (with this compound) a->b ~80% Confluency c Incubate for Label Incorporation b->c 5-6 Doublings d Switch to 'Light' Medium (with L-Tyrosine) c->d e Collect Samples at Time Points d->e t = 0, 2, 4, 8... hrs f Cell Lysis & Protein Extraction e->f g Protein Digestion f->g h LC-MS/MS Analysis g->h i Quantify Heavy/Light Ratios h->i j Calculate Turnover Rates & Half-Lives i->j G cluster_0 Cellular Environment cluster_1 Protein Synthesis cluster_2 Protein Degradation Heavy_Medium Heavy Medium (this compound) Amino_Acid_Pool Intracellular Amino Acid Pool Heavy_Medium->Amino_Acid_Pool Uptake Ribosome Ribosome Amino_Acid_Pool->Ribosome Newly_Synthesized_Protein Newly Synthesized 'Heavy' Protein Ribosome->Newly_Synthesized_Protein mRNA mRNA mRNA->Ribosome Translation Existing_Protein Existing 'Light' Protein Proteasome Proteasome/ Lysosome Existing_Protein->Proteasome Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

References

Application Notes and Protocols: DL-Tyrosine-d3 in Studying Tyrosine Kinase Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing DL-Tyrosine-d3, a stable isotope-labeled amino acid, for the quantitative analysis of tyrosine kinase signaling pathways. The methodologies described herein are centered around Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), a powerful mass spectrometry-based proteomics approach.

Introduction to Tyrosine Kinase Signaling and SILAC

Protein tyrosine kinases (PTKs) are a large family of enzymes crucial for regulating a multitude of cellular processes, including growth, differentiation, metabolism, and cell-cell communication.[1][2] The signaling cascades initiated by receptor tyrosine kinases (RTKs) involve the transfer of a phosphate group from ATP to tyrosine residues on substrate proteins.[2][3] This phosphorylation event triggers a series of downstream interactions, activating various signaling pathways such as the RAS/MAPK and PI3K/AKT pathways.[2][4] Dysregulation of tyrosine kinase activity is a hallmark of many diseases, most notably cancer, making PTKs significant targets for therapeutic intervention.[5][6]

Studying the dynamic nature of tyrosine phosphorylation is key to understanding these signaling pathways. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) has emerged as a robust and accurate method for the quantitative analysis of cellular proteomes and post-translational modifications like phosphorylation.[7][8][9][10] The SILAC method involves metabolically labeling the entire proteome of cells by growing them in a medium where a standard "light" amino acid is replaced with a "heavy" stable isotope-labeled counterpart.[8][10]

This compound is a deuterated form of the amino acid tyrosine, where three hydrogen atoms on the aromatic ring have been replaced with deuterium.[11] This mass shift allows for the differentiation and relative quantification of proteins and peptides from different cell populations when analyzed by mass spectrometry.[7][8][9]

Application: Quantitative Phosphotyrosine Profiling of EGFR Signaling

This protocol outlines the use of this compound in a SILAC experiment to quantitatively analyze changes in tyrosine phosphorylation in response to Epidermal Growth Factor (EGF) stimulation, a classic model for studying RTK signaling.[4][6]

Experimental Workflow

The overall experimental workflow is depicted below. It involves two main phases: an adaptation phase for complete metabolic labeling and an experimental phase for differential treatment and analysis.[10]

experimental_workflow cluster_experimental Experimental Phase light_culture Cell Culture ('Light' Medium + L-Tyrosine) heavy_culture Cell Culture ('Heavy' Medium + this compound) control Control (Serum Starved) light_culture->control treatment EGF Stimulation heavy_culture->treatment mix Mix Cell Lysates (1:1 Ratio) control->mix treatment->mix lysis Cell Lysis & Protein Extraction mix->lysis digestion Protein Digestion (e.g., Trypsin) lysis->digestion enrichment Phosphotyrosine Peptide Immunoprecipitation digestion->enrichment lcms LC-MS/MS Analysis enrichment->lcms data_analysis Data Analysis & Quantification lcms->data_analysis

Figure 1: SILAC workflow for phosphotyrosine analysis.
Detailed Experimental Protocol

1. SILAC Media Preparation

  • Prepare cell culture medium (e.g., DMEM) lacking L-Tyrosine.

  • Create two types of media:

    • "Light" Medium: Supplement the base medium with a standard concentration of "light" L-Tyrosine.

    • "Heavy" Medium: Supplement the base medium with "heavy" this compound at the same concentration as the light amino acid.

  • Add 10% dialyzed fetal bovine serum to both media to prevent interference from unlabeled amino acids present in regular serum.[9]

2. Cell Culture and Metabolic Labeling (Adaptation Phase)

  • Culture two separate populations of a chosen cell line (e.g., HeLa or A431) in the "light" and "heavy" SILAC media, respectively.

  • Allow the cells to grow for at least five to six cell divisions to ensure near-complete incorporation of the labeled amino acid into the proteome.[8]

  • Verify the labeling efficiency by mass spectrometry analysis of a small protein sample.

3. EGF Stimulation (Experimental Phase)

  • Once complete labeling is achieved, serum-starve both cell populations for 12-24 hours to reduce basal tyrosine phosphorylation levels.[9]

  • Stimulate the "heavy" labeled cells with a known concentration of EGF (e.g., 100 ng/mL) for a specific time (e.g., 10 minutes).

  • Leave the "light" labeled cells untreated to serve as the control.

4. Cell Lysis and Protein Quantification

  • Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Harvest the cell lysates and determine the protein concentration for each population using a standard protein assay (e.g., BCA assay).

5. Sample Pooling and Protein Digestion

  • Mix equal amounts of protein from the "light" (control) and "heavy" (EGF-stimulated) cell lysates.[9]

  • Perform in-solution or in-gel digestion of the mixed protein sample using an appropriate protease, such as trypsin.

6. Phosphotyrosine Peptide Enrichment

  • Enrich for tyrosine-phosphorylated peptides from the digested peptide mixture. This is a critical step due to the low abundance of tyrosine phosphorylation.[4]

  • Use an immunoaffinity purification approach with an anti-phosphotyrosine antibody conjugated to beads (e.g., protein A/G agarose).[6][12]

7. LC-MS/MS Analysis

  • Analyze the enriched phosphopeptides by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • The mass spectrometer will detect pairs of "light" and "heavy" peptides, which are chemically identical but differ in mass due to the presence of this compound.

8. Data Analysis and Quantification

  • Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant).

  • The software will identify the phosphopeptides and quantify the relative abundance of the "heavy" versus the "light" peptide in each pair. The ratio of the signal intensities of the heavy and light peptides corresponds to the fold change in phosphorylation upon EGF stimulation.[8]

Data Presentation

The quantitative data obtained from the LC-MS/MS analysis can be summarized in a table. The following is an illustrative example of expected results.

Phosphopeptide SequenceProteinGeneHeavy/Light Ratio (Fold Change)
pYVNQEVKEpidermal growth factor receptorEGFR8.5
ELEKEpYEEVLEKShc-transforming protein 1SHC16.2
DSGpYLSSGQRSignal transducer and activator of transcription 1STAT14.8
ADEPpYLIPQQGPhospholipase C-gamma-1PLCG13.5
GSpYGSSGNVGRGrowth factor receptor-bound protein 2GRB22.1
SSGpYGGGYGGGRTyrosine-protein kinase SrcSRC1.5
pY* denotes the phosphorylated tyrosine residue containing the d3 label in the "heavy" peptide.

Note: The data presented in this table is for illustrative purposes only and represents typical results that might be obtained from such an experiment.

Visualizing the EGFR Signaling Pathway

The following diagram illustrates a simplified view of the EGFR signaling pathway, highlighting some of the key proteins that are expected to show increased tyrosine phosphorylation upon EGF stimulation.

egfr_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2 EGFR->GRB2 Recruits SHC1 SHC1 EGFR->SHC1 Phosphorylates PLCG1 PLCG1 EGFR->PLCG1 Phosphorylates STAT1 STAT1 EGFR->STAT1 Phosphorylates SRC SRC EGFR->SRC Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription SHC1->GRB2 STAT1->Transcription EGF EGF EGF->EGFR Binds

Figure 2: Simplified EGFR signaling pathway.

Conclusion

The use of this compound in SILAC-based quantitative proteomics provides a powerful and precise tool for investigating the dynamics of tyrosine kinase signaling pathways. This approach allows for the identification and quantification of thousands of phosphorylation sites, offering a global view of the cellular response to various stimuli. The detailed protocol and illustrative data presented here serve as a guide for researchers to design and execute experiments aimed at unraveling the complexities of tyrosine kinase signaling, ultimately aiding in the discovery and development of novel therapeutic agents.

References

Application Notes and Protocols for DL-Tyrosine-d3 Analysis: A Comparative Study of Sample Preparation Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of DL-Tyrosine-d3 from biological matrices, primarily plasma, for quantitative analysis by Liquid Chromatography-Mass Spectrometry (LC-MS). Three common sample preparation techniques are compared: Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).

This compound is a stable isotope-labeled form of the amino acid tyrosine, commonly used as an internal standard in bioanalytical methods. Accurate quantification of analytes in complex biological matrices is critically dependent on the sample preparation method, which aims to remove interfering substances such as proteins and phospholipids, and to concentrate the analyte of interest. The choice of sample preparation technique can significantly impact method sensitivity, accuracy, and reproducibility.

Comparative Analysis of Sample Preparation Techniques

The selection of an appropriate sample preparation method is a crucial step in bioanalytical method development. The ideal technique should be simple, rapid, cost-effective, and provide high, reproducible recovery with minimal matrix effects. Below is a summary of quantitative data for the three techniques evaluated.

Note: The following data is a representative compilation from various studies on amino acids and other small molecules in plasma and may not reflect the exact values for this compound in every laboratory and matrix. Actual values should be determined during method validation.

ParameterProtein Precipitation (PPT)Solid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)
Analyte Recovery (%) 85 - 10590 - 11070 - 95
Matrix Effect (%) 60 - 90 (Ion Suppression)85 - 10575 - 100
Reproducibility (%RSD) < 15< 10< 15
Sample Throughput HighMediumLow to Medium
Cost per Sample LowHighMedium
Method Development Time ShortLongMedium

Experimental Protocols

Protein Precipitation (PPT)

Protein precipitation is a simple and widely used method for the removal of proteins from biological samples.[1] It involves the addition of an organic solvent or an acid to the sample, which denatures and precipitates the proteins.[1]

Protocol: Acetonitrile Precipitation

  • Sample Aliquoting: Pipette 100 µL of plasma sample into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of this compound internal standard working solution.

  • Precipitation: Add 300 µL of ice-cold acetonitrile.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully collect the supernatant without disturbing the protein pellet and transfer it to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.

  • Analysis: Vortex for 30 seconds and inject into the LC-MS system.

PPT_Workflow cluster_0 Protein Precipitation Workflow Sample Sample Add IS Add Internal Standard (this compound) Sample->Add IS Add ACN Add Acetonitrile (Protein Precipitation) Add IS->Add ACN Vortex Vortex Add ACN->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute LC_MS LC-MS Analysis Reconstitute->LC_MS

Protein Precipitation Workflow Diagram
Solid-Phase Extraction (SPE)

Solid-phase extraction is a chromatographic technique used for sample clean-up and concentration.[2] It utilizes a solid sorbent to retain the analyte of interest while interfering substances are washed away.[2]

Protocol: Cation-Exchange SPE

  • Sample Pre-treatment: To 100 µL of plasma, add 10 µL of this compound internal standard and 200 µL of 4% phosphoric acid. Vortex for 30 seconds.

  • Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analysis: Vortex for 30 seconds and inject into the LC-MS system.

SPE_Workflow cluster_0 Solid-Phase Extraction Workflow Sample_Pretreat Sample Pre-treatment (Acidification) Load Load Sample Sample_Pretreat->Load Condition Condition SPE Cartridge (Methanol, Water) Condition->Load Wash Wash Cartridge (Acetic Acid, Methanol) Load->Wash Elute Elute Analyte (Ammoniated Methanol) Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute LC_MS LC-MS Analysis Reconstitute->LC_MS

Solid-Phase Extraction Workflow Diagram
Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction separates compounds based on their differential solubilities in two immiscible liquids, typically an aqueous and an organic solvent.

Protocol: Ethyl Acetate Extraction

  • Sample Aliquoting: Pipette 100 µL of plasma into a clean glass tube.

  • Internal Standard Spiking: Add 10 µL of this compound internal standard.

  • pH Adjustment: Add 100 µL of 0.1 M sodium carbonate buffer (pH 9.0).

  • Extraction: Add 1 mL of ethyl acetate.

  • Mixing: Vortex for 5 minutes.

  • Phase Separation: Centrifuge at 4,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic layer to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analysis: Vortex for 30 seconds and inject into the LC-MS system.

LLE_Workflow cluster_0 Liquid-Liquid Extraction Workflow Sample Sample Add_IS_Buffer Add IS & Buffer Sample->Add_IS_Buffer Add_Solvent Add Ethyl Acetate Add_IS_Buffer->Add_Solvent Vortex Vortex Add_Solvent->Vortex Centrifuge Centrifuge (Phase Separation) Vortex->Centrifuge Collect_Organic Collect Organic Layer Centrifuge->Collect_Organic Evaporate Evaporate to Dryness Collect_Organic->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute LC_MS LC-MS Analysis Reconstitute->LC_MS

Liquid-Liquid Extraction Workflow Diagram

Discussion and Conclusion

The choice of sample preparation technique for this compound analysis depends on the specific requirements of the assay.

  • Protein Precipitation is a rapid and high-throughput method suitable for early-stage drug discovery and clinical research where a large number of samples need to be processed quickly. However, it is the least clean method and may result in significant matrix effects.[2]

  • Solid-Phase Extraction offers the highest recovery and the cleanest extracts, leading to minimal matrix effects and the best assay sensitivity.[2] It is the preferred method for validation and regulated bioanalysis, despite being more time-consuming and expensive.

  • Liquid-Liquid Extraction provides a good balance between cleanliness and cost. It is more effective at removing phospholipids than protein precipitation but can be less efficient for highly polar compounds like tyrosine.

For the accurate and precise quantification of this compound, especially in a regulatory environment, Solid-Phase Extraction is the recommended method . However, for high-throughput screening purposes, a well-optimized Protein Precipitation method can be a viable alternative, provided that matrix effects are carefully monitored and controlled, often through the use of a stable isotope-labeled internal standard like this compound.

References

Application of DL-Tyrosine-d3 for Monitoring Drug Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of drug discovery and development, a thorough understanding of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile is paramount. Stable isotope labeling, in conjunction with mass spectrometry, has emerged as a powerful technique for elucidating metabolic pathways and quantifying drug metabolites with high precision and accuracy. DL-Tyrosine-d3, a deuterated form of the amino acid tyrosine, serves as an excellent internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assays. Its chemical properties are nearly identical to its endogenous, non-labeled counterpart, allowing it to mimic the analyte's behavior during sample extraction, chromatography, and ionization, thereby correcting for variations and improving data quality.

This document provides detailed application notes and protocols for the utilization of this compound in monitoring drug metabolism, particularly in the context of quantifying drug metabolites and understanding the impact of drugs on tyrosine metabolism pathways.

Data Presentation

Table 1: Typical LC-MS/MS Parameters for the Analysis of Tyrosine and its Metabolites
ParameterSetting
Liquid Chromatography
ColumnC18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% B to 95% B over 10 minutes
Flow Rate0.3 mL/min
Injection Volume5 µL
Column Temperature40 °C
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Capillary Voltage3.5 kV
Cone Voltage30 V
Source Temperature150 °C
Desolvation Temperature400 °C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
MRM Transitions
L-Tyrosine182.1 > 136.1
This compound (IS)185.1 > 139.1
Drug Metabolite XAnalyte-specific transition
Table 2: Quantitative Analysis of a Hypothetical Drug Metabolite (Metabolite X) in Human Plasma using this compound as an Internal Standard
Sample IDConcentration of Metabolite X (ng/mL)Peak Area (Metabolite X)Peak Area (this compound)Calculated Concentration (ng/mL)% Recovery
Blank01501,500,000N/AN/A
LLOQ15,5001,450,0001.05105%
QC Low526,0001,520,0004.9098%
QC Mid50255,0001,480,00051.2102.4%
QC High2001,050,0001,510,000198.599.3%
ULOQ2501,300,0001,490,000248.199.2%
Patient Sample 1N/A150,0001,470,00029.1N/A
Patient Sample 2N/A450,0001,530,00083.8N/A

LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification; QC: Quality Control; IS: Internal Standard.

Experimental Protocols

Protocol 1: Quantification of a Drug Metabolite in Human Plasma using this compound as an Internal Standard

This protocol outlines the procedure for the sample preparation and LC-MS/MS analysis of a drug metabolite in human plasma.

Materials:

  • Human plasma samples

  • This compound solution (Internal Standard, 1 µg/mL in 50% methanol)

  • Drug metabolite reference standard

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Sample Preparation: a. Thaw human plasma samples on ice. b. In a 1.5 mL microcentrifuge tube, add 100 µL of plasma. c. Spike 10 µL of the this compound internal standard solution into each plasma sample. d. Vortex briefly to mix. e. Add 300 µL of ice-cold acetonitrile to precipitate proteins. f. Vortex vigorously for 1 minute. g. Incubate at -20 °C for 20 minutes to enhance protein precipitation. h. Centrifuge at 14,000 x g for 10 minutes at 4 °C. i. Carefully transfer the supernatant to a new tube. j. Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C. k. Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). l. Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

  • Calibration Curve and Quality Control (QC) Sample Preparation: a. Prepare a stock solution of the drug metabolite in a suitable solvent (e.g., methanol). b. Prepare a series of working standard solutions by serially diluting the stock solution. c. Spike the working standards into blank plasma to create calibration standards at a range of concentrations (e.g., 1-250 ng/mL). d. Prepare QC samples at low, medium, and high concentrations in the same manner. e. Process the calibration standards and QC samples alongside the unknown samples as described in the sample preparation section.

  • LC-MS/MS Analysis: a. Set up the LC-MS/MS system with the parameters outlined in Table 1, or with optimized parameters for the specific drug metabolite. b. Inject the reconstituted samples, calibration standards, and QC samples. c. Acquire data in Multiple Reaction Monitoring (MRM) mode.

  • Data Analysis: a. Integrate the peak areas for the drug metabolite and the this compound internal standard. b. Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area). c. Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards. d. Determine the concentration of the drug metabolite in the unknown and QC samples by interpolating their peak area ratios from the calibration curve. e. Assess the accuracy and precision of the assay using the results from the QC samples.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 1. Human Plasma Sample spike 2. Spike with this compound (IS) plasma->spike precipitate 3. Protein Precipitation (ACN) spike->precipitate centrifuge 4. Centrifugation precipitate->centrifuge extract 5. Supernatant Extraction centrifuge->extract dry 6. Evaporation extract->dry reconstitute 7. Reconstitution dry->reconstitute lcms 8. LC-MS/MS Analysis (MRM) reconstitute->lcms integrate 9. Peak Integration lcms->integrate ratio 10. Calculate Peak Area Ratio integrate->ratio curve 11. Generate Calibration Curve ratio->curve quantify 12. Quantify Metabolite curve->quantify signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus drug Drug (e.g., TKI) receptor Receptor Tyrosine Kinase (RTK) drug->receptor Inhibition p_tyrosine Phosphorylated Tyrosine Residue receptor->p_tyrosine Autophosphorylation tyrosine Tyrosine substrate Downstream Substrate p_tyrosine->substrate Phosphorylation p_substrate Phosphorylated Substrate substrate->p_substrate transcription Gene Transcription (Metabolizing Enzymes) p_substrate->transcription Signal Transduction drug_metabolism Altered Drug Metabolism transcription->drug_metabolism Altered Expression

Application Notes and Protocols for Incorporating DL-Tyrosine-d3 in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Tyrosine-d3 is a stable isotope-labeled form of the amino acid tyrosine, where three hydrogen atoms on the phenol ring have been replaced with deuterium. This isotopic labeling makes it a powerful tool in mass spectrometry-based quantitative proteomics, metabolic flux analysis, and as a tracer in drug metabolism studies. This document provides detailed application notes and protocols for the effective incorporation of this compound in cell culture media for these applications.

A critical consideration when working with tyrosine in cell culture is its low solubility at neutral pH (approximately 0.45 mg/mL in water).[1][2] This can be a limiting factor when preparing concentrated media or feeds. Strategies to overcome this include dissolving tyrosine at an extreme pH (below 2 or above 9) or using more soluble dipeptide forms like glycyl-L-tyrosine.[1][3]

Application 1: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a widely used metabolic labeling strategy for quantitative proteomics. Cells are cultured in media containing either a "light" (natural abundance) or "heavy" (isotope-labeled) form of an essential amino acid.[4][5] When the proteomes of the two cell populations are mixed and analyzed by mass spectrometry, the mass difference between the light and heavy peptides allows for accurate relative quantification of proteins.[4] this compound can be incorporated into a multi-plex SILAC strategy to expand the number of conditions that can be compared in a single experiment.[6]

Quantitative Data: Amino Acid Concentrations for 5-plex SILAC

The following table provides amino acid concentrations for a 5-plex SILAC experiment using different isotopic forms of lysine, arginine, and tyrosine. This data is adapted from a study on tyrosine phosphorylation dynamics.[6]

SILAC MediumL-Lysine (mM)L-Arginine (mM)L-Tyrosine (mM)L-Proline (mg/L)
SM1 (Light)0.798 (Lys0)0.398 (Arg0)0.461 (Tyr0)200
SM20.798 (Lys4)0.398 (Arg6)0.461 (Tyr0)200
SM30.798 (Lys8)0.398 (Arg10)0.461 (Tyr0)200
SM40.798 (Lys8)0.398 (Arg10)0.461 (Tyr6)200
SM50.798 (Lys8)0.398 (Arg10)0.461 (Tyr10)200

Note: In this example, various isotopologues of Lysine, Arginine, and Tyrosine are used. This compound would be used in a similar manner to create a "heavy" channel. Proline is added to prevent the conversion of arginine to proline in the cell culture medium.[6]

Experimental Protocol: SILAC Labeling with this compound

This protocol outlines the steps for a typical SILAC experiment incorporating this compound.

1. Media Preparation: [7][8] a. Prepare a base medium that is deficient in L-tyrosine (and other amino acids to be labeled, e.g., L-lysine, L-arginine). b. Prepare "light" medium by supplementing the base medium with natural abundance L-tyrosine to the desired final concentration (e.g., 0.461 mM).[6] c. Prepare "heavy" medium by supplementing the base medium with this compound to the same final molar concentration. d. Both media should be supplemented with 10% dialyzed fetal bovine serum to minimize the concentration of unlabeled amino acids from the serum.[7] e. Sterile filter both media using a 0.22 µm filter.

2. Cell Culture and Labeling: [7] a. Culture two separate populations of the desired cell line. b. Grow one population in the "light" medium and the other in the "heavy" medium. c. Subculture the cells for at least five to six cell divisions to ensure near-complete incorporation (>95%) of the labeled amino acid into the proteome.[7]

3. Experimental Treatment: a. Once labeling is complete, treat the cell populations according to the experimental design (e.g., drug treatment vs. control).

4. Cell Lysis and Protein Extraction: a. Harvest both "light" and "heavy" cell populations. b. Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer). c. Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

5. Sample Preparation for Mass Spectrometry: a. Mix equal amounts of protein from the "light" and "heavy" lysates. b. Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide. c. Digest the protein mixture into peptides using a protease such as trypsin. d. Desalt the peptide mixture using a C18 solid-phase extraction column.

6. LC-MS/MS Analysis and Data Interpretation: a. Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS). b. Use appropriate software to identify peptides and quantify the relative abundance of "heavy" and "light" peptide pairs.

Visualization: SILAC Experimental Workflow

SILAC_Workflow start Start media_prep Prepare Light & Heavy (this compound) Media start->media_prep cell_culture Culture Cells for >5 Passages media_prep->cell_culture treatment Experimental Treatment cell_culture->treatment lysis Cell Lysis & Protein Concentration Measurement treatment->lysis mix Mix Equal Amounts of Protein lysis->mix digestion Protein Digestion (e.g., Trypsin) mix->digestion cleanup Peptide Cleanup (e.g., C18 Desalting) digestion->cleanup lcms LC-MS/MS Analysis cleanup->lcms data_analysis Data Analysis & Quantification lcms->data_analysis end End data_analysis->end

SILAC Experimental Workflow

Application 2: Metabolic Flux Analysis (MFA)

Metabolic flux analysis is a powerful technique to quantify the rates of metabolic reactions within a cell.[2] By introducing a stable isotope-labeled substrate, such as this compound, into the cell culture medium, researchers can trace the metabolic fate of the label through various pathways.[1]

Quantitative Data: Hypothetical Isotope Incorporation

The following table presents hypothetical data on the incorporation of deuterium from this compound into downstream metabolites. Actual incorporation rates will vary depending on the cell line, culture conditions, and metabolic state.

MetaboliteRelative Deuterium Enrichment (%)
p-Hydroxyphenylpyruvate85
Homogentisate70
Fumarate15
Acetoacetate15
Experimental Protocol: Tracing Tyrosine Metabolism with this compound

This protocol provides a general framework for a metabolic flux experiment using this compound.

1. Cell Culture and Labeling: a. Culture cells in a standard medium to the desired confluence. b. Switch to a medium containing a known concentration of this compound. This can be a complete replacement or a specific ratio of labeled to unlabeled tyrosine, depending on the experimental goals. c. Collect cell samples at various time points after the switch to the labeling medium.

2. Metabolite Extraction: a. Quench metabolic activity rapidly, for example, by washing with ice-cold saline and adding cold methanol. b. Extract metabolites using a suitable solvent system (e.g., methanol/water/chloroform).

3. Sample Analysis: a. Analyze the metabolite extracts by LC-MS/MS or GC-MS to determine the isotopic enrichment in tyrosine and its downstream metabolites.

4. Data Analysis and Flux Calculation: a. Determine the mass isotopomer distribution for each metabolite of interest. b. Use metabolic flux analysis software to fit the labeling data to a metabolic model of the tyrosine pathway to calculate reaction rates.

Visualization: Tyrosine Metabolism Pathway

Tyrosine_Metabolism Tyrosine Tyrosine pHP p-Hydroxyphenylpyruvate Tyrosine->pHP Tyrosine aminotransferase Dopamine Dopamine Tyrosine->Dopamine Tyrosine hydroxylase Homogentisate Homogentisate pHP->Homogentisate p-Hydroxyphenylpyruvate dioxygenase Maleylacetoacetate 4-Maleylacetoacetate Homogentisate->Maleylacetoacetate Homogentisate 1,2-dioxygenase Fumarylacetoacetate 4-Fumarylacetoacetate Maleylacetoacetate->Fumarylacetoacetate Maleylacetoacetate isomerase Fumarate Fumarate Fumarylacetoacetate->Fumarate Acetoacetate Acetoacetate Fumarylacetoacetate->Acetoacetate TCACycle TCA Cycle Fumarate->TCACycle Acetoacetate->TCACycle Norepinephrine Norepinephrine Dopamine->Norepinephrine Epinephrine Epinephrine Norepinephrine->Epinephrine Drug_Metabolism_Workflow start Start incubation Incubate Drug with Liver Microsomes start->incubation quenching Quench Reaction at Different Time Points incubation->quenching add_is Add this compound Internal Standard quenching->add_is extraction Metabolite Extraction add_is->extraction lcms LC-MS/MS Analysis extraction->lcms quantification Quantification using Analyte/IS Ratio lcms->quantification end End quantification->end

References

Application Note: Quantitative Analysis of Post-Translational Modifications Using DL-Tyrosine-d3 Metabolic Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Post-translational modifications (PTMs) are crucial for regulating protein function, localization, and interaction, thereby governing cellular processes.[1] Tyrosine residues are key targets for several significant PTMs, including phosphorylation, sulfation, and nitration, which are pivotal in signal transduction and various physiological and pathological states.[2] Quantitative analysis of these modifications is essential for understanding disease mechanisms and for the development of targeted therapeutics.[3][4]

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and accurate mass spectrometry-based technique for quantitative proteomics.[5][6][7] This method involves the metabolic incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of living cells. By comparing the proteomes of cells grown in "heavy" versus "light" (natural abundance) media, SILAC allows for the precise relative quantification of thousands of proteins and their PTMs.[8][9]

This application note provides a detailed protocol for the quantitative analysis of tyrosine PTMs using DL-Tyrosine-d3 as the metabolic label. This compound is an ideal reagent for these studies, as it is efficiently incorporated into newly synthesized proteins, enabling the differentiation and quantification of peptides from different cell populations by a characteristic mass shift in the mass spectrometer.

Principle of the Method

The SILAC methodology relies on growing two populations of cells in media that are identical except for the isotopic composition of a specific amino acid. In this protocol, one cell population is cultured in standard "light" medium containing natural tyrosine, while the other is cultured in "heavy" medium where normal tyrosine is replaced with this compound.

After several cell divisions, the heavy isotope is fully incorporated into the proteome of the second cell population.[5] The cell populations can then be subjected to different experimental conditions (e.g., drug treatment vs. vehicle control). Following treatment, the cell populations are combined, and the proteins are extracted, digested into peptides, and analyzed by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

In the mass spectrometer, a peptide containing deuterated tyrosine will appear with a mass shift of +3 Da for each incorporated tyrosine residue compared to its "light" counterpart. The relative quantification of the peptide, and by extension the protein or PTM site, is determined by comparing the signal intensities of the "heavy" and "light" peptide pairs. This ratiometric analysis provides high accuracy and minimizes experimental variability, as the samples are mixed at the earliest possible stage.[6]

Experimental Workflow

The overall workflow for quantitative PTM analysis using this compound is a multi-step process from cell culture to data interpretation. The key stages include metabolic labeling, sample treatment, protein processing, PTM enrichment, and mass spectrometry analysis.

G cluster_0 Cell Culture & Labeling cluster_1 Sample Preparation cluster_2 Analysis Light Control Cells ('Light' Tyrosine) Mix Harvest & Mix 1:1 Ratio Light->Mix Heavy Experimental Cells ('Heavy' this compound) Heavy->Mix Lyse Cell Lysis & Protein Extraction Mix->Lyse Digest Protein Digestion (e.g., Trypsin) Lyse->Digest Enrich PTM Peptide Enrichment (e.g., Phosphotyrosine IP) Digest->Enrich LCMS LC-MS/MS Analysis Enrich->LCMS Data Data Analysis & Quantification LCMS->Data

Caption: Workflow for quantitative PTM analysis using this compound SILAC.

Detailed Experimental Protocols

Part 1: SILAC Labeling with this compound

This protocol is designed for cell lines that are tyrosine auxotrophic. For other cell lines, optimization may be required.

  • Media Preparation: Prepare SILAC DMEM or RPMI-1640 medium lacking L-Tyrosine. Supplement the medium with 10% dialyzed fetal bovine serum (FBS).

  • Light Medium: To one batch of medium, add "light" L-Tyrosine to the normal physiological concentration (e.g., ~105 mg/L for DMEM).

  • Heavy Medium: To a second batch of medium, add "heavy" this compound to the same final concentration.

  • Cell Culture: Culture two separate populations of the chosen cell line. Adapt one population to the "heavy" medium and the other to the "light" medium.

  • Passaging: Passage the cells for at least five to six doublings to ensure complete incorporation of the labeled amino acid.[5] Incorporation efficiency can be checked by a preliminary MS analysis.

  • Experimental Treatment: Once full incorporation is achieved, starve the cells of serum for 4-6 hours, then apply the experimental treatment (e.g., drug, growth factor) to the "heavy" labeled cells and a vehicle control to the "light" labeled cells.

Part 2: Cell Lysis and Protein Extraction
  • Harvesting: After treatment, wash the cells twice with ice-cold PBS. Scrape the cells and combine the "light" and "heavy" populations in a 1:1 ratio based on cell count or total protein amount.

  • Lysis: Centrifuge the cell mixture and resuspend the pellet in a suitable lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).

  • Sonication: Sonicate the lysate on ice to shear DNA and ensure complete lysis.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the soluble proteins.

  • Quantification: Determine the total protein concentration using a standard protein assay (e.g., BCA or Pierce 660 nm assay).

Part 3: Protein Digestion

This protocol describes an in-solution digestion method.

  • Denaturation and Reduction: Take approximately 1-2 mg of total protein. Add urea to a final concentration of 8 M. Add DTT to a final concentration of 5 mM and incubate at 37°C for 45 minutes.

  • Alkylation: Cool the sample to room temperature. Add iodoacetamide to a final concentration of 15 mM and incubate in the dark for 30 minutes.

  • Digestion: Dilute the sample 4-fold with 50 mM ammonium bicarbonate to reduce the urea concentration to 2 M. Add sequencing-grade trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

  • Quenching: Stop the digestion by adding formic acid to a final concentration of 1%.

  • Desalting: Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge. Elute the peptides with a solution of 50% acetonitrile and 0.1% formic acid. Dry the eluted peptides in a vacuum centrifuge.

Part 4: Phosphotyrosine Peptide Enrichment

Low-abundance PTMs like tyrosine phosphorylation often require an enrichment step.[10][11]

  • Antibody Preparation: Use an anti-phosphotyrosine antibody conjugated to agarose beads. Wash the beads according to the manufacturer's protocol.

  • Immunoprecipitation: Reconstitute the dried peptide mixture in immunoprecipitation (IP) buffer. Add the peptide solution to the antibody-conjugated beads.

  • Incubation: Incubate the mixture for 2-4 hours at 4°C with gentle end-over-end rotation.

  • Washing: Pellet the beads by gentle centrifugation and wash them three times with IP buffer, followed by two washes with HPLC-grade water to remove non-specifically bound peptides.

  • Elution: Elute the enriched phosphopeptides from the beads using an acidic solution, typically 0.1-0.2% trifluoroacetic acid (TFA).[11]

  • Final Desalting: Desalt the eluted phosphopeptides using a C18 ZipTip or similar SPE method. Dry the final sample in a vacuum centrifuge and store at -80°C until analysis.

Part 5: LC-MS/MS Analysis
  • Sample Reconstitution: Reconstitute the dried, enriched peptides in a solution of 2% acetonitrile and 0.1% formic acid.

  • Chromatography: Inject the sample onto a nano-flow liquid chromatography system equipped with a C18 reverse-phase column. Separate the peptides using a gradient of increasing acetonitrile concentration over 60-120 minutes.

  • Mass Spectrometry: Analyze the eluted peptides on a high-resolution mass spectrometer (e.g., Orbitrap or FT-ICR).[12]

  • Acquisition Method: Use a data-dependent acquisition (DDA) method. Acquire a full MS scan followed by MS/MS scans of the top 10-20 most intense precursor ions. Employ higher-energy collisional dissociation (HCD) for fragmentation.

Part 6: Data Analysis
  • Database Search: Use a proteomics software suite (e.g., MaxQuant, SpectroMine, Proteome Discoverer) to search the raw MS/MS data against a relevant protein database (e.g., UniProt/Swiss-Prot).

  • Search Parameters: Configure the search to include:

    • Enzyme: Trypsin.

    • Fixed Modification: Carbamidomethyl (C).

    • Variable Modifications: Oxidation (M), Phospho (STY), and the custom label for Tyrosine (+3.01884 Da for d3).

    • SILAC Labels: Specify Tyrosine-d3 as the "heavy" label.

  • Quantification and Reporting: The software will identify heavy/light peptide pairs, calculate the intensity ratios, and perform statistical analysis to determine significant changes in PTM levels.

Application in Signal Transduction: EGFR Pathway Analysis

This compound labeling is highly effective for studying dynamic signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway, where tyrosine phosphorylation is a central mechanism.[9][10] Upon EGF binding, EGFR dimerizes and autophosphorylates on multiple tyrosine residues, creating docking sites for downstream signaling proteins like Grb2.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binding pEGFR p-EGFR EGFR->pEGFR Autophosphorylation on Tyrosine (pY) Grb2 Grb2 pEGFR->Grb2 pY Docking SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Gene Gene Expression TF->Gene

Caption: EGFR signaling pathway highlighting key tyrosine phosphorylation events.

By comparing an EGF-stimulated ("heavy" cells) versus an unstimulated ("light" cells) state, researchers can precisely quantify the increase in phosphorylation at specific tyrosine sites on EGFR and its downstream targets. This is invaluable for assessing the efficacy of tyrosine kinase inhibitors in drug development.

Quantitative Data Presentation

The final output of a SILAC experiment is a list of quantified proteins and PTMs. The data should be presented in a clear, tabular format to facilitate interpretation.

Table 1: Example Quantitative Data for Phosphotyrosine Peptides after Drug Treatment

ProteinUniProt IDPeptide SequenceModification SiteRatio (H/L)p-valueRegulation
EGFRP00533...SHLQSLPDY V...Tyr-9920.210.001Down
SHC1P29353...LNFPY FS...Tyr-3170.350.004Down
STAT3P40763...SPPY LKTKF...Tyr-7050.410.008Down
GAB1Q13480...GDEY MNM...Tyr-6271.150.650Unchanged
Non-target KinaseQ9UPE1...AEPMY PED...Tyr-1806.890.0005Up

H/L Ratio: Heavy (Drug-Treated) / Light (Control). A ratio < 1 indicates downregulation upon treatment.

This table clearly shows that the hypothetical drug effectively reduces phosphorylation on its intended target pathway (EGFR, SHC1, STAT3) while potentially causing an off-target effect on another kinase, highlighting the power of this method for drug development and toxicology studies.[4][13]

References

Troubleshooting & Optimization

Technical Support Center: Mass Spectrometry Analysis of DL-Tyrosine-d3

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of DL-Tyrosine-d3. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to achieving optimal signal intensity for this compound in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing very low or no signal for my this compound internal standard. What are the initial checks I should perform?

A complete loss of signal often points to a singular issue within the LC-MS system. A systematic check of the instrument's components is the most effective way to identify the problem.[1]

  • Verify System Suitability: Before running your samples, always inject a known standard of this compound to confirm that the LC-MS system is performing as expected. This will help determine if the issue lies with your sample preparation or the instrument itself.

  • Check for Leaks: Inspect all tubing and connections from the LC pump to the mass spectrometer's ion source for any signs of leaks.

  • Inspect the Ion Source: A stable and fine electrospray is crucial for good signal intensity. Visually inspect the spray needle to ensure it is not blocked and that a consistent spray is being generated.[1] A contaminated ion source can also significantly suppress the signal, so regular cleaning is recommended.

  • Review Mass Spectrometer Parameters: Ensure that the correct precursor and product ion masses for this compound are entered in the method. Also, verify that the ionization polarity is set correctly (typically positive ion mode for tyrosine).

Q2: My this compound signal is present but significantly lower than expected. What are the potential causes and how can I improve it?

Low signal intensity can be caused by a variety of factors, ranging from non-optimal instrument settings to matrix effects.

  • Suboptimal MS Parameters: The declustering potential (DP) and collision energy (CE) are critical for maximizing the signal of your analyte. These parameters should be optimized specifically for this compound. It is a common misconception that a deuterated internal standard will behave identically to the unlabeled analyte; therefore, independent optimization is crucial.

  • Matrix Effects: Co-eluting compounds from your sample matrix (e.g., plasma, urine, tissue homogenates) can interfere with the ionization of this compound, leading to ion suppression.[2][3] Strategies to mitigate matrix effects include improving sample clean-up, optimizing chromatographic separation, and using matrix-matched calibration standards.

  • Poor Chromatographic Peak Shape: Broad or tailing peaks can result in lower signal intensity as the analyte enters the mass spectrometer over a longer period. This can be addressed by optimizing the mobile phase composition, gradient, and column chemistry.

  • Deuterium Exchange: In some cases, deuterium atoms on an internal standard can exchange with hydrogen atoms from the solvent or matrix, particularly if they are in labile positions. This can lead to a decrease in the signal of the deuterated standard. Ensure the deuterium labels on your this compound are on stable positions of the molecule.

Q3: How do I optimize the declustering potential (DP) and collision energy (CE) for this compound?

Optimizing the DP and CE is essential for achieving maximum sensitivity. This is typically done by infusing a standard solution of this compound directly into the mass spectrometer and systematically varying these parameters.

  • Declustering Potential (DP) Optimization: The DP helps to remove solvent molecules from the ions as they enter the mass spectrometer. To optimize, infuse a solution of this compound and monitor the precursor ion signal while ramping the DP across a relevant voltage range. The optimal DP is the voltage that produces the maximum signal intensity.

  • Collision Energy (CE) Optimization: The CE controls the fragmentation of the precursor ion in the collision cell. After setting the optimal DP, select the precursor ion for this compound and monitor a specific product ion while ramping the CE. The optimal CE will be the voltage that yields the highest intensity for the chosen product ion.

Below is a table with hypothetical starting parameters for this compound analysis. These should be optimized on your specific instrument.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (DP) (V)Collision Energy (CE) (eV)
DL-Tyrosine182.1136.16025
This compound185.1139.16025

Q4: What are "matrix effects" and how can I determine if they are affecting my this compound signal?

Matrix effects are the alteration of ionization efficiency by co-eluting components from the sample matrix.[2][3] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal).

A common method to assess matrix effects is through a post-column infusion experiment. In this experiment, a constant flow of this compound solution is infused into the mass spectrometer after the analytical column. A blank matrix sample is then injected onto the column. If there is a dip in the baseline signal of this compound at the retention time of the analyte, it indicates the presence of ion suppression from the matrix.

Experimental Protocols

Protocol 1: Infusion Analysis for MS Parameter Optimization

Objective: To determine the optimal declustering potential (DP) and collision energy (CE) for this compound.

Materials:

  • This compound reference standard

  • LC-MS grade methanol

  • LC-MS grade water

  • Formic acid

  • Syringe pump

Procedure:

  • Prepare a 1 µg/mL solution of this compound in 50:50 methanol:water with 0.1% formic acid.

  • Set up the syringe pump to deliver the solution directly to the mass spectrometer's ion source at a flow rate of 10-20 µL/min.

  • In the mass spectrometer software, set the scan type to monitor the precursor ion of this compound (m/z 185.1) in positive ion mode.

  • Ramp the declustering potential (DP) from 20 V to 150 V in 10 V increments and record the signal intensity at each step. The DP that gives the maximum intensity is the optimal DP.

  • Set the DP to the optimized value.

  • Change the scan type to product ion scan, selecting the precursor ion of this compound (m/z 185.1).

  • Ramp the collision energy (CE) from 10 eV to 50 eV in 2 eV increments and monitor the intensity of the desired product ion (e.g., m/z 139.1). The CE that gives the maximum intensity for the product ion is the optimal CE.

Protocol 2: Post-Column Infusion for Matrix Effect Evaluation

Objective: To determine if components in the sample matrix are suppressing the ionization of this compound.

Materials:

  • Prepared blank matrix sample (e.g., protein-precipitated plasma from an untreated subject)

  • This compound infusion solution (from Protocol 1)

  • Syringe pump

  • T-junction for post-column infusion

Procedure:

  • Set up the LC system with the analytical column and mobile phases used for your assay.

  • Connect the syringe pump with the this compound infusion solution to the LC flow path using a T-junction placed between the analytical column and the mass spectrometer's ion source.

  • Begin the infusion of the this compound solution at a constant flow rate (e.g., 10 µL/min).

  • Set the mass spectrometer to monitor the MRM transition for this compound using the optimized parameters from Protocol 1. You should observe a stable baseline signal.

  • Inject the prepared blank matrix sample onto the LC column and start the chromatographic run.

  • Monitor the this compound signal throughout the run. A significant drop in the signal intensity at any point during the chromatogram indicates ion suppression from the matrix at that retention time.

Visual Troubleshooting Guides

Troubleshooting_Low_Signal Start Low or No Signal for this compound Check_Standard Inject Known Standard Start->Check_Standard Signal_OK Signal is Good? Check_Standard->Signal_OK Sample_Issue Issue is Likely with Sample Prep or Matrix Signal_OK->Sample_Issue Yes Instrument_Issue Issue is with LC-MS System Signal_OK->Instrument_Issue No Check_Matrix Evaluate Matrix Effects (Post-Column Infusion) Sample_Issue->Check_Matrix Check_Leaks Check for Leaks Instrument_Issue->Check_Leaks Check_Spray Inspect ESI Spray Check_Leaks->Check_Spray Check_Parameters Verify MS Parameters (m/z, polarity) Check_Spray->Check_Parameters Optimize_MS Optimize DP and CE via Infusion Check_Parameters->Optimize_MS Improve_Cleanup Improve Sample Cleanup Check_Matrix->Improve_Cleanup Modify_Chroma Modify Chromatography Check_Matrix->Modify_Chroma

Caption: A flowchart for troubleshooting low signal intensity of this compound.

Matrix_Effect_Workflow cluster_LC LC System cluster_Infusion Infusion System Autosampler Autosampler (Inject Blank Matrix) Column Analytical Column Autosampler->Column T_Junction T-Junction Column->T_Junction Syringe_Pump Syringe Pump (this compound Standard) Syringe_Pump->T_Junction Mass_Spec Mass Spectrometer T_Junction->Mass_Spec

Caption: Experimental workflow for evaluating matrix effects using post-column infusion.

References

Minimizing matrix effects in DL-Tyrosine-d3 quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of DL-Tyrosine-d3. Our goal is to help you minimize matrix effects and ensure accurate, reproducible results in your LC-MS/MS analyses.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the quantification of this compound?

A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can negatively affect the accuracy, precision, and sensitivity of your analytical method.[1] In biological matrices like plasma or urine, common culprits for matrix effects include salts, endogenous metabolites, and particularly phospholipids.[1]

Q2: How does using a deuterated internal standard like this compound help in quantification?

A2: A stable isotope-labeled internal standard (SIL-IS) like this compound is the gold standard for mitigating matrix effects in LC-MS/MS analysis.[2] Because it is chemically almost identical to the analyte of interest (DL-Tyrosine), it co-elutes and experiences similar ionization suppression or enhancement. By calculating the ratio of the analyte signal to the internal standard signal, variations in signal intensity caused by matrix effects can be normalized, leading to more accurate and precise quantification.[2]

Q3: I'm using this compound as an internal standard, but I'm still seeing poor reproducibility. What could be the cause?

A3: While highly effective, deuterated internal standards may not always perfectly compensate for matrix effects. A common issue is a slight chromatographic separation between the analyte and the deuterated internal standard due to the "isotope effect".[3] In reversed-phase chromatography, deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts.[3] If this separation causes the analyte and internal standard to elute into regions with different levels of ion suppression, it can lead to inaccurate quantification.[3] This phenomenon is known as differential matrix effects.

Q4: What are the most significant sources of matrix effects when analyzing this compound in plasma?

A4: In plasma samples, phospholipids are a major contributor to matrix-induced ion suppression.[4] These components are highly abundant in cell membranes and can co-extract with your analyte during sample preparation, especially with simple protein precipitation methods. If they co-elute with this compound, they can compete for ionization in the mass spectrometer's source, leading to a suppressed signal and inaccurate results.[4]

Troubleshooting Guides

This section provides solutions to common problems encountered during the quantification of this compound.

Problem 1: Poor reproducibility of the analyte/internal standard area ratio.
Possible Cause Troubleshooting Steps
Differential Matrix Effects 1. Verify Co-elution: Carefully examine the chromatograms of DL-Tyrosine and this compound. If a slight separation is observed, optimize your chromatographic method (e.g., adjust the gradient, change the mobile phase composition) to achieve better co-elution.[3] 2. Assess Matrix Effects: Perform a post-column infusion experiment to identify regions of significant ion suppression in your chromatogram. Adjust your LC method to move the elution of your analyte and internal standard away from these zones.[5]
Inefficient Sample Cleanup 1. Improve Sample Preparation: If you are using a simple protein precipitation method, consider more rigorous techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to more effectively remove interfering components like phospholipids.[1] 2. Phospholipid Removal: Specialized SPE cartridges or plates designed for phospholipid depletion can significantly reduce this source of interference.
Problem 2: Low signal intensity for this compound and the analyte.
Possible Cause Troubleshooting Steps
Significant Ion Suppression 1. Sample Dilution: Diluting your sample can reduce the concentration of matrix components, thereby lessening ion suppression. This is a viable option if your assay has sufficient sensitivity. 2. Optimize MS Source Conditions: Adjusting parameters like ion source temperature and gas flows can sometimes mitigate the effects of co-eluting interferences.
Suboptimal Extraction Recovery 1. Evaluate Extraction Efficiency: Spike a known amount of this compound into a blank matrix and a neat solution. Compare the response after extraction to determine the recovery rate. 2. Modify Extraction Protocol: Adjust the pH or the organic solvent used in your LLE or SPE protocol to improve the recovery of tyrosine.

Experimental Protocols

Protocol 1: Sample Preparation of Plasma using Protein Precipitation

This protocol is a quick and common method for sample cleanup.

  • Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, quality control standard, or calibration standard.

  • Internal Standard Spiking: Add the working solution of this compound internal standard.

  • Precipitation: Add 300 µL of ice-cold acetonitrile (or methanol) containing 0.1% formic acid.

  • Vortexing: Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the tubes at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional): Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.

Protocol 2: Sample Preparation of Plasma using Solid-Phase Extraction (SPE)

This protocol provides a more thorough cleanup than protein precipitation.

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated plasma sample (e.g., diluted with an acidic buffer) onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water to remove hydrophilic interferences. Follow with a wash of 1 mL of methanol to remove lipids and other non-polar interferences.

  • Elution: Elute the DL-Tyrosine and this compound from the cartridge with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.

Visualizations

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add this compound Internal Standard plasma->add_is ppt Protein Precipitation (e.g., Acetonitrile) add_is->ppt Method A spe Solid-Phase Extraction (SPE) add_is->spe Method B supernatant Collect Supernatant ppt->supernatant eluate Collect Eluate spe->eluate lcms LC-MS/MS System supernatant->lcms eluate->lcms data Data Acquisition (Analyte/IS Ratio) lcms->data quant Quantification data->quant

Caption: Experimental workflow for this compound quantification.

start Poor Reproducibility of Analyte/IS Ratio check_coelution Check Chromatographic Co-elution of Analyte and IS start->check_coelution coelution_ok Co-elution is Good check_coelution->coelution_ok Yes coelution_bad Analyte and IS are Separated check_coelution->coelution_bad No assess_matrix Assess Matrix Effects (Post-Column Infusion) coelution_ok->assess_matrix optimize_lc Optimize LC Method (e.g., Gradient, Mobile Phase) coelution_bad->optimize_lc revalidate Re-validate Method optimize_lc->revalidate matrix_present Significant Ion Suppression Zone Co-elutes with Analyte assess_matrix->matrix_present improve_cleanup Improve Sample Cleanup (e.g., SPE, LLE) matrix_present->improve_cleanup improve_cleanup->revalidate

Caption: Troubleshooting logic for poor reproducibility.

References

Technical Support Center: Deuterated Standards in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing deuterated internal standards to address chromatographic peak shifts.

Troubleshooting Guide: Diagnosing and Resolving Peak Shifts

Chromatographic peak shifts can compromise the accuracy and reproducibility of analytical methods. Deuterated internal standards are a powerful tool for mitigating these shifts. This guide provides a systematic approach to troubleshooting common peak shift issues.

Problem: Unstable or Drifting Retention Times for Both Analyte and Deuterated Standard

When both the analyte and its corresponding deuterated internal standard exhibit similar shifts in retention time, the issue likely lies with the HPLC/LC-MS system or the mobile phase.

Possible Causes and Solutions:

CauseSolution
Flow Rate Fluctuation Verify the pump is functioning correctly. Check for leaks in the flow path, ensure all fittings are secure, and inspect pump seals for wear.[1] If necessary, perform a flow rate calibration.
Inconsistent Mobile Phase Composition Prepare fresh mobile phase, ensuring accurate solvent ratios. Degas the mobile phase thoroughly to prevent bubble formation, which can affect the pump's performance. For gradient elution, ensure the gradient proportioning valve is working correctly.
Column Temperature Variation Use a column oven to maintain a stable temperature. Even minor fluctuations in ambient temperature can affect retention times.[2]
Column Equilibration Ensure the column is adequately equilibrated with the mobile phase before starting the analytical run. Insufficient equilibration can lead to retention time drift, especially at the beginning of a sequence.[3]

Problem: Deuterated Standard and Analyte Do Not Co-elute

Ideally, a deuterated internal standard should co-elute with the analyte to effectively compensate for variations during the analytical process.[4][5]

Possible Causes and Solutions:

CauseSolution
Isotope Effect A significant degree of deuteration can sometimes lead to slight differences in physicochemical properties, causing a small retention time shift. While often minimal, this "isotope effect" can be more pronounced in some chromatographic systems. If the shift is consistent, it can often be accounted for during data processing.
Suboptimal Chromatographic Conditions Adjust the mobile phase composition or gradient profile to improve resolution and encourage co-elution. Experiment with different column chemistries that may offer different selectivity.
Mobile Phase pH The pH of the mobile phase is a critical factor influencing the retention of ionizable compounds.[6][7][8] Ensure the mobile phase pH is stable and appropriate for both the analyte and the deuterated standard. A pH close to the pKa of the analyte can lead to peak shape issues and shifts.[6][7]

Frequently Asked Questions (FAQs)

Q1: Why is a deuterated internal standard considered the "gold standard" in LC-MS analysis?

Deuterated internal standards are considered the gold standard because their physicochemical properties are nearly identical to the analyte of interest.[9] This ensures they behave similarly during sample preparation, chromatography, and ionization in the mass spectrometer.[4][9] By introducing a known amount of the deuterated standard at the beginning of the workflow, it can effectively compensate for analyte loss during extraction, matrix effects, and variations in injection volume and ionization efficiency.[9] The ratio of the analyte signal to the internal standard signal remains constant, leading to highly accurate and precise quantification.[9]

Q2: Can the position of deuterium labeling affect chromatographic behavior?

Yes, the position of deuterium labeling is crucial. Deuterium atoms should be placed on stable positions within the molecule to avoid hydrogen-deuterium exchange with the solvent (e.g., on -OH, -NH, -SH groups).[9] Such an exchange would compromise the mass difference between the analyte and the standard. While less common, the position of the label can subtly influence the molecule's conformation and interaction with the stationary phase, potentially contributing to minor retention time shifts.

Q3: What should I do if I observe peak splitting for my analyte and/or deuterated standard?

Peak splitting can arise from several factors. If only a single peak is splitting, it might indicate the presence of two closely eluting components.[10] Reducing the injection volume can help confirm this.[10] Other causes include a blocked column frit, voids in the stationary phase, or contamination.[10][11] If all peaks in the chromatogram are splitting, it's more likely a systemic issue like a blocked frit.[10] In cases of stationary phase voids or contamination, replacing the column may be necessary.[10]

Q4: How does mobile phase pH affect peak shape and retention time?

The pH of the mobile phase significantly impacts the ionization state of analytes, which in turn affects their retention on the stationary phase and their peak shape.[6][7] For ionizable compounds, a mobile phase pH close to the analyte's pKa can result in a mixture of ionized and non-ionized forms, leading to peak broadening, splitting, or tailing.[6][7] Even small variations in pH can cause significant shifts in retention time.[6][7] Therefore, careful control and buffering of the mobile phase pH are essential for robust and reproducible chromatographic methods.

Experimental Protocols

Protocol: Typical Quantitative LC-MS/MS Analysis Using a Deuterated Internal Standard

  • Preparation of Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 1 mg of the analyte and the deuterated internal standard.

    • Dissolve each in a suitable solvent (e.g., methanol, acetonitrile) to a final volume of 1 mL to create individual stock solutions.

  • Preparation of Working Solutions:

    • Prepare a series of calibration standards by spiking a blank matrix (e.g., plasma, urine) with known concentrations of the analyte.

    • Prepare a working solution of the deuterated internal standard at a fixed concentration.

  • Sample Preparation:

    • To each calibration standard, quality control sample, and unknown sample, add a precise volume of the deuterated internal standard working solution. This should be done at the earliest stage of sample preparation.

    • Perform the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

  • LC-MS/MS Analysis:

    • Inject the extracted samples onto the LC-MS/MS system.

    • The chromatographic method should be optimized to provide good peak shape and resolution for both the analyte and the deuterated internal standard.

    • The mass spectrometer is set up to monitor specific precursor-to-product ion transitions for both the analyte and the deuterated standard (Multiple Reaction Monitoring - MRM).

  • Data Analysis:

    • Integrate the peak areas for both the analyte and the deuterated internal standard.

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.

    • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Troubleshooting Workflow for Peak Shifts start Peak Shift Observed q1 Do analyte and deuterated standard shift together? start->q1 system_issue System/Mobile Phase Issue q1->system_issue Yes coelution_issue Co-elution Problem q1->coelution_issue No check_flow Check Flow Rate & Leaks system_issue->check_flow check_mp Remake Mobile Phase system_issue->check_mp check_temp Verify Column Temperature system_issue->check_temp check_isotope Consider Isotope Effect coelution_issue->check_isotope optimize_method Optimize Chromatography coelution_issue->optimize_method check_ph Check Mobile Phase pH coelution_issue->check_ph

Caption: A logical workflow for troubleshooting chromatographic peak shifts.

Role of Deuterated Standard in LC-MS cluster_sample_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis sample Sample + Known Amount of Deuterated Standard extraction Extraction sample->extraction analyte_loss Potential Analyte Loss extraction->analyte_loss injection Injection extraction->injection chromatography Chromatography injection->chromatography ionization Ionization chromatography->ionization detection MS Detection ionization->detection matrix_effects Matrix Effects ionization->matrix_effects ratio Calculate Peak Area Ratio (Analyte / Standard) detection->ratio quant Accurate Quantification ratio->quant

Caption: The workflow of using a deuterated standard for accurate quantification.

References

Preventing deuterium exchange in DL-Tyrosine-d3 experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with DL-Tyrosine-d3. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent unwanted deuterium exchange and ensure the isotopic integrity of your experiments.

Frequently Asked Questions (FAQs)
Q1: I'm observing a loss of deuterium from my this compound standard in my mass spectrometry analysis. What is the most likely cause?

The most common cause of deuterium loss is "back-exchange," where deuterium atoms are replaced by protons from the solvent or mobile phase, particularly during sample preparation and analysis. This is primarily influenced by pH, temperature, and the duration of exposure to protonated (H₂O-based) solvents.

Troubleshooting Steps:

  • Review Quench Conditions: The most critical step to prevent back-exchange is quenching the reaction or sample preparation. This involves rapidly lowering both the pH and temperature.[1] The minimum exchange rate for amide hydrogens, which is a good proxy for general stability, occurs at approximately pH 2.5.[2][3]

  • Analyze LC-MS/MS Workflow: The longer the sample is exposed to aqueous mobile phases during liquid chromatography, the greater the opportunity for back-exchange.[2]

  • Check Solvent Acidity: The α-hydrogens of ketones, aldehydes, and by extension, amino acids, can be exchanged with deuterium from D₂O under acidic or basic conditions.[4] Conversely, deuterons can be exchanged for protons under the same conditions if the solvent is H₂O. Ensure your solutions are not strongly acidic or basic unless required by the protocol, and if so, minimize exposure time.

Below is a troubleshooting workflow to help identify the source of deuterium loss.

TroubleshootingWorkflow start Deuterium Loss Observed? check_prep Review Sample Preparation start->check_prep check_analysis Review Analytical Conditions start->check_analysis quench_step Is Quenching Optimal? (pH ~2.5, Temp ~0°C) check_prep->quench_step lc_conditions Is LC Run Time Minimized? check_analysis->lc_conditions solvent_exposure Prolonged Exposure to H₂O-based Solvents? quench_step->solvent_exposure Yes solution_prep Optimize Quench: Adjust pH to 2.5 with pre-chilled acid. Work on ice. quench_step->solution_prep No solvent_exposure->check_analysis No solution_solvent Minimize time in aqueous buffers. Use D₂O-based solvents where possible. solvent_exposure->solution_solvent Yes temp_control Is System Temperature Controlled and Low? lc_conditions->temp_control Yes solution_lc Shorten LC gradient. Use UPLC/UHPLC for faster separation. lc_conditions->solution_lc No temp_control->start Yes, issue may be elsewhere solution_temp Use temperature-controlled autosampler and column compartment set to low temp (e.g., 4°C). temp_control->solution_temp No

Caption: Troubleshooting workflow for identifying sources of deuterium loss.

Q2: What are the optimal conditions to minimize deuterium exchange during my experiments?

To maintain the isotopic label on this compound, it is crucial to control the experimental environment. The key factors are pH, temperature, and solvent composition.

FactorsInfluencingExchange center Factors Influencing Deuterium Exchange factors pH Temperature Solvent Exposure ph_details Minimum exchange rate is observed at pH ~2.5. Both highly acidic and basic conditions can catalyze exchange. factors:ph->ph_details Optimal: ~2.5 temp_details Exchange rates are highly temperature-dependent. Lowering temperature from 25°C to 0°C can reduce exchange rates by a factor of ~14. factors:temp->temp_details Optimal: ~0°C solvent_details Protonated solvents (H₂O) are the source of back-exchange. Minimize exposure time and consider using deuterated solvents (D₂O) for stock solutions and buffers where feasible. factors:solvent->solvent_details Optimal: Minimize H₂O

References

Technical Support Center: Optimizing Ionization Efficiency for DL-Tyrosine-d3

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of DL-Tyrosine-d3. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the ionization efficiency and achieve reliable quantification of this compound in your mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected mass-to-charge ratio (m/z) for protonated this compound in positive Electrospray Ionization (ESI-MS)?

A1: DL-Tyrosine has a monoisotopic mass of approximately 181.07 g/mol . For this compound, where three hydrogen atoms are replaced by deuterium, the expected monoisotopic mass will be approximately 184.09 g/mol . Therefore, in positive ion mode, the protonated molecule [M+H]⁺ should be observed at an m/z of approximately 185.1. It is crucial to calculate the precise theoretical mass for your specific this compound standard to ensure accurate detection.

Q2: Which ionization mode, positive or negative, is generally preferred for this compound analysis?

A2: Positive ion electrospray ionization (ESI+) is the recommended mode for analyzing DL-Tyrosine and its deuterated analogs. The amino acid structure of tyrosine contains a basic amino group that is readily protonated, leading to a strong signal in positive mode.

Q3: Why am I observing a low or no signal for this compound?

A3: Low or no signal can be caused by several factors, including suboptimal ionization source parameters, issues with the mobile phase composition, or problems with the sample itself. A systematic approach to troubleshooting, starting from the mobile phase and moving to the ESI source settings, is recommended. The troubleshooting guide below provides a structured workflow to address this common issue.

Q4: What are common sources of background noise or interference when analyzing this compound?

A4: High background noise can originate from contaminated mobile phases, a dirty ion source, or co-eluting matrix components from the sample.[1] Using high-purity solvents and regularly cleaning the ion source are crucial preventative measures.[1] If matrix effects are suspected, optimizing the chromatographic separation or employing more rigorous sample preparation techniques like solid-phase extraction (SPE) may be necessary.[2]

Q5: How can I improve the chromatographic peak shape for this compound?

A5: Poor peak shape for polar compounds like tyrosine is a common challenge. To improve it, ensure the column is fully equilibrated with the initial mobile phase conditions. The sample should be dissolved in a solvent that is compatible with or weaker than the initial mobile phase to prevent peak distortion.[1] Adding a small amount of an acid modifier, like formic acid, to the mobile phase can also help improve peak shape for this type of analyte.[3][4]

Troubleshooting Guide: Low Signal Intensity

Low signal intensity for this compound can be a significant obstacle to achieving the desired sensitivity in your assay. This guide provides a step-by-step approach to identify and resolve the root cause of the problem.

Problem: Low or No Signal for this compound

This troubleshooting workflow is designed to systematically address potential causes of low signal intensity.

LowSignalTroubleshooting start Start: Low/No Signal for This compound check_mobile_phase 1. Verify Mobile Phase Composition & pH start->check_mobile_phase check_lc_system 2. Inspect LC System (Pump, Injector, Column) check_mobile_phase->check_lc_system Mobile Phase OK solution_found Solution Found: Signal Restored check_mobile_phase->solution_found Incorrect Mobile Phase Corrected optimize_esi_source 3. Optimize ESI Source Parameters check_lc_system->optimize_esi_source LC System OK check_lc_system->solution_found LC System Issue Resolved check_sample_prep 4. Review Sample Preparation & Integrity optimize_esi_source->check_sample_prep Source Optimized, Signal Still Low optimize_esi_source->solution_found Signal Improved After Source Optimization consult_expert Consult Senior Scientist or Instrument Specialist check_sample_prep->consult_expert Sample Prep OK, No Improvement check_sample_prep->solution_found Sample Prep Issue Identified & Corrected consult_expert->solution_found Expert Assistance Resolves Issue

Caption: Troubleshooting workflow for low signal of this compound.

Step 1: Mobile Phase Optimization

The composition of the mobile phase is critical for efficient ionization. An unsuitable mobile phase can lead to poor desolvation or suppress the ionization of this compound.[2]

ParameterRecommendationRationale
Solvent Composition Use high-purity, LC-MS grade solvents (e.g., acetonitrile, methanol, water).Impurities can cause ion suppression and high background noise.[1]
Acidic Modifier Add a small amount of formic acid (typically 0.1%) to the mobile phase.Promotes protonation of the amino group in DL-Tyrosine, enhancing the [M+H]⁺ signal in positive ESI mode.[3][4]
pH Ensure the mobile phase pH is at least 2 pH units below the pKa of the amino group of tyrosine (~9.1) to ensure it is protonated.Proper pH ensures the analyte is in its charged state, which is necessary for ESI.[5]
Step 2: ESI Source Parameter Optimization

Once the mobile phase is optimized, fine-tuning the ESI source parameters is the next crucial step. These parameters directly influence the desolvation and ionization of the analyte.[6][7] The following table provides typical starting parameters that should be optimized for your specific instrument.

ParameterTypical RangeOptimization Strategy
Capillary Voltage 3000 - 4500 VAdjust in increments of 200-500 V to maximize the signal of the precursor ion.[8]
Cone Voltage 20 - 60 VOptimize to maximize the precursor ion intensity while minimizing in-source fragmentation.[8][9]
Source Temperature 120 - 150 °CIncrease to aid in desolvation, but avoid excessively high temperatures that could cause thermal degradation.[6][7][8]
Desolvation Temperature 350 - 500 °CHigher temperatures improve solvent evaporation but can lead to analyte degradation if too high.[6][7]
Nebulizer Gas Pressure 30 - 50 psiAffects droplet size; optimize for a stable spray and maximum signal.
Drying Gas Flow 10 - 15 L/minAssists in solvent evaporation; higher flow rates can improve desolvation.[6][7]

Experimental Protocols

Protocol 1: Stock Solution and Standard Preparation
  • Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in an appropriate solvent (e.g., a small amount of 0.1 M HCl, then dilute with water/methanol).

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution with the initial mobile phase.

Protocol 2: Sample Preparation (Protein Precipitation)

This is a general protocol for extracting the analyte from a biological matrix like plasma.

  • Sample Aliquot: Take a 100 µL aliquot of the plasma sample.

  • Add Internal Standard: Spike with an appropriate internal standard if used.

  • Precipitation: Add 300 µL of ice-cold acetonitrile (or methanol) containing 0.1% formic acid.

  • Vortex: Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge: Centrifuge at 10,000 rpm for 10 minutes.

  • Supernatant Transfer: Transfer the supernatant to a clean tube for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis

This protocol provides a starting point for method development.

  • LC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A suitable gradient starting with a low percentage of Mobile Phase B, ramping up to elute this compound, followed by a wash and re-equilibration step.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transition: The specific MRM transition for this compound will need to be determined by infusing a standard solution to identify the precursor ion (e.g., m/z 185.1) and a stable product ion. The collision energy for this transition must also be optimized.

LCMS_Workflow sample_prep Sample Preparation (e.g., Protein Precipitation) lc_separation LC Separation (Reversed-Phase C18) sample_prep->lc_separation esi_ionization ESI+ Ionization lc_separation->esi_ionization ms_detection MS Detection (MRM Mode) esi_ionization->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis

Caption: General experimental workflow for LC-MS/MS analysis.

By following these guidelines and systematically troubleshooting, researchers can optimize the ionization efficiency of this compound and develop robust and sensitive analytical methods.

References

Correcting for isotopic impurities in DL-Tyrosine-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DL-Tyrosine-d3. The information provided will help address common issues encountered during experimental work, particularly in mass spectrometry-based applications.

Frequently Asked Questions (FAQs)

Q1: What is the typical isotopic purity of commercially available this compound and why is it important?

A1: Commercially available this compound typically has an isotopic purity of around 98 atom % D.[1] It is crucial to know the exact isotopic purity as it directly impacts the accuracy of quantitative analyses.[2] The presence of unlabeled (d0) and partially labeled (d1, d2) isotopologues in the this compound internal standard can contribute to the signal of the analyte, leading to an overestimation of the analyte's concentration, especially at low levels.[2][3]

Q2: What is the difference between isotopic enrichment and species abundance?

A2: Isotopic enrichment refers to the percentage of a specific isotope (e.g., deuterium) at a particular labeled position within a molecule. Species abundance, on the other hand, is the percentage of the entire population of molecules that has a specific isotopic composition (e.g., the percentage of molecules that are fully deuterated with three deuterium atoms). It is important to distinguish between these two concepts as a high isotopic enrichment does not guarantee a high abundance of the fully labeled species.

Q3: Can the deuterium atoms on this compound exchange back with hydrogen from the solvent (back-exchange)?

A3: The stability of the deuterium labels depends on their position on the molecule. For this compound, if the deuterium atoms are on the phenyl ring or the non-labile positions of the side chain, they are generally stable under typical LC-MS conditions. However, hydrogens on carboxyl, hydroxyl, and amino groups are labile and will readily exchange with protons from the solvent. It is important to use a deuterated internal standard where the labels are on non-exchangeable positions.[4]

Q4: I am observing a shift in retention time between my analyte (DL-Tyrosine) and the internal standard (this compound). Is this normal?

A4: Yes, a slight shift in chromatographic retention time between a deuterated internal standard and the unlabeled analyte can occur, a phenomenon known as the "isotope effect".[5][6] This is more pronounced with a higher number of deuterium substitutions. While stable isotope-labeled internal standards are designed to co-elute with the analyte, this is not always the case.[5] It is important to ensure that the peak integration windows for both the analyte and the internal standard are set correctly to account for any shifts.

Troubleshooting Guides

Issue 1: Inaccurate Quantification - Overestimation of the Analyte

  • Possible Cause: Isotopic contribution from the this compound internal standard to the analyte signal.

  • Troubleshooting Steps:

    • Assess Isotopic Purity: If not provided by the manufacturer, determine the isotopic distribution of the this compound standard by direct infusion or LC-MS analysis of a high-concentration solution.

    • Apply Correction Factors: Use a mathematical correction to subtract the contribution of the d0, d1, and d2 isotopologues from the measured analyte signal. Several software tools are available for this purpose.[7]

    • Optimize Analyte/IS Concentration Ratio: At high analyte-to-internal standard concentration ratios, the isotopic contribution from the standard becomes more significant.[3] Adjust the concentration of the internal standard to be closer to the expected concentration of the analyte.

Issue 2: High Variability in the Internal Standard Signal

  • Possible Cause: Inconsistent sample preparation, matrix effects, or instability of the internal standard.

  • Troubleshooting Steps:

    • Review Sample Preparation Protocol: Ensure consistent and precise addition of the internal standard to all samples and standards at the earliest stage of the workflow.[8]

    • Evaluate Matrix Effects: Analyze the internal standard in a clean solution versus a sample matrix to assess the degree of ion suppression or enhancement. A stable isotope-labeled internal standard should compensate for matrix effects, but significant and variable matrix effects can still impact reproducibility.[4][5]

    • Check for Contamination: Ensure that the unlabeled DL-Tyrosine is not present as a contaminant in the internal standard solution. Analyze a blank sample spiked only with the internal standard to check for any signal at the mass transition of the unlabeled analyte.[2]

Data Presentation

Table 1: Theoretical Isotopic Distribution of this compound at 98 atom % D Purity

IsotopologueMass ShiftTheoretical Abundance (%)
d0 (unlabeled)M+0~0.0008
d1M+1~0.12
d2M+2~5.88
d3 (fully labeled)M+3~94.0

Note: This is a theoretical calculation based on a binomial distribution and assumes equal probability of labeling at each of the three positions. The actual distribution may vary between batches and manufacturers and should be confirmed experimentally.

Table 2: Typical LC-MS/MS Mass Transitions for DL-Tyrosine and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
DL-Tyrosine182.1136.115-25
This compound185.1139.115-25

Note: These are representative values and should be optimized for the specific instrument and experimental conditions. The fragmentation corresponds to the loss of the carboxyl group.[9]

Experimental Protocols

Protocol: Assessment of Isotopic Purity and Correction for Isotopic Overlap

This protocol outlines the steps to determine the isotopic distribution of a this compound internal standard and apply a correction for its contribution to the analyte signal.

  • Preparation of Standard Solutions:

    • Prepare a high-concentration stock solution of the this compound internal standard (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 methanol:water).

    • Prepare a working solution of unlabeled DL-Tyrosine.

  • Mass Spectrometry Analysis:

    • Infuse the high-concentration this compound solution directly into the mass spectrometer or analyze it via LC-MS.

    • Acquire a full scan mass spectrum in the mass range of the precursor ions of DL-Tyrosine and its isotopologues (e.g., m/z 180-190).

    • Acquire data for the unlabeled DL-Tyrosine standard under the same conditions.

  • Data Analysis and Correction:

    • From the spectrum of the this compound standard, determine the relative intensities of the peaks corresponding to the d0, d1, d2, and d3 isotopologues.

    • Calculate the percentage contribution of each isotopologue.

    • In your quantitative assay, use the following formula to correct the measured analyte peak area: Corrected Analyte Area = Measured Analyte Area - (IS Area * %d0 in IS) - (IS Area * %d1 in IS * Overlap_Factor1) - (IS Area * %d2 in IS * Overlap_Factor2) Note: Overlap factors account for the natural isotopic abundance of the analyte contributing to the M+1 and M+2 peaks.

Mandatory Visualization

Isotopic_Purity_Assessment_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_application Application prep_IS Prepare High-Concentration This compound Solution ms_analysis LC-MS or Direct Infusion Full Scan Analysis prep_IS->ms_analysis prep_Analyte Prepare Unlabeled DL-Tyrosine Solution prep_Analyte->ms_analysis extract_spectra Extract Mass Spectra ms_analysis->extract_spectra determine_dist Determine Isotopic Distribution of IS extract_spectra->determine_dist calculate_correction Calculate Correction Factors determine_dist->calculate_correction apply_correction Apply Correction to Quantitative Data calculate_correction->apply_correction

Caption: Experimental workflow for assessing the isotopic purity of this compound.

Isotopic_Correction_Logic start Start: Measured MS Signal raw_analyte Raw Analyte Signal (at m/z of d0) start->raw_analyte raw_is Raw IS Signal (at m/z of d3) start->raw_is natural_abundance Natural Isotope Abundance of Analyte (M+1, M+2) raw_analyte->natural_abundance correction_step Mathematical Correction raw_analyte->correction_step is_impurities Isotopic Impurities in IS (d0, d1, d2) raw_is->is_impurities raw_is->correction_step is_impurities->correction_step natural_abundance->correction_step corrected_analyte Corrected Analyte Signal correction_step->corrected_analyte corrected_is Corrected IS Signal correction_step->corrected_is

References

How to resolve co-elution issues with DL-Tyrosine-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve co-elution issues with DL-Tyrosine-d3.

Troubleshooting Guide: Resolving Peak Co-elution

Co-elution occurs when two or more compounds elute from a chromatographic column at the same time, resulting in overlapping peaks.[1] This can lead to inaccurate quantification and identification. This guide provides a systematic approach to diagnosing and resolving these issues.

Q1: My this compound peak is broad, splitting, or showing a shoulder. What are the potential causes and how can I fix it?

Peak splitting or distortion for a deuterated internal standard like this compound, when the non-labeled analyte peak is sharp, can be perplexing.[2] The issue often stems from chromatographic conditions, system setup, or the specific properties of the racemic (DL) mixture.

Here are the common causes and solutions:

  • Cause 1: Co-elution of D and L enantiomers. this compound is a racemic mixture of D-Tyrosine-d3 and L-Tyrosine-d3. Standard reversed-phase columns (like C18) are typically achiral and will not separate these enantiomers, leading to a single, potentially broadened peak. However, under certain conditions, partial separation can occur, causing peak splitting or shoulders.

    • Solution: Employ a chiral stationary phase (CSP) designed for amino acid separations. Chiral chromatography is the most effective method for separating enantiomers.[3][4] Columns based on macrocyclic glycopeptides, such as teicoplanin, are particularly effective for resolving underivatized amino acid enantiomers.[5]

  • Cause 2: Inadequate Chromatographic Resolution from Interferences. The peak distortion may be due to co-elution with other structurally similar compounds or matrix components.

    • Solution: Optimize your chromatographic method. Adjusting parameters like the mobile phase composition, gradient, and temperature can often resolve the co-elution.[6] For example, switching from acetonitrile to methanol, or altering the pH of the mobile phase, can change the selectivity of the separation.[7][8]

  • Cause 3: System and Column Issues. Problems with the HPLC/UHPLC system itself can lead to distorted peaks for all compounds, not just this compound.

    • Solution: Systematically check your system. A blocked column frit, voids in the column packing material, or excessive dead volume in the system can all cause peak splitting.[9][10][11] If all peaks in your chromatogram are affected, this points to a system-wide issue.[10]

Below is a troubleshooting workflow to help diagnose the root cause of your peak shape issues.

G Troubleshooting Workflow for this compound Peak Issues cluster_0 Step 1: Initial Observation cluster_1 Step 2: Diagnosis cluster_2 Step 3: Resolution Path Start Problem: Poor peak shape for this compound (Splitting, Shoulder, Broadening) CheckAllPeaks Are other peaks in the chromatogram also affected? Start->CheckAllPeaks SystemIssue Systemic Issue Likely (e.g., Blocked Frit, Dead Volume) CheckAllPeaks->SystemIssue Yes AnalyteIssue Analyte-Specific Issue Likely (e.g., Isomer Co-elution) CheckAllPeaks->AnalyteIssue No CheckChiral Are you trying to separate D and L isomers? UseChiralCol Action: Use a Chiral Column (e.g., Teicoplanin-based CSP) CheckChiral->UseChiralCol Yes OptimizeMethod Action: Optimize Achiral Method (e.g., Modify Mobile Phase, Gradient) CheckChiral->OptimizeMethod No SystemMaintenance Action: Perform System Maintenance (e.g., Replace Frit, Check Connections) SystemIssue->SystemMaintenance AnalyteIssue->CheckChiral G Simplified Tyrosine Metabolic Pathway Tyr Tyrosine LDopa L-DOPA Tyr->LDopa Tyrosine Hydroxylase Thyroxine Thyroid Hormones (Thyroxine) Tyr->Thyroxine Iodination Dopamine Dopamine LDopa->Dopamine DOPA Decarboxylase Melanin Melanin LDopa->Melanin Norepinephrine Norepinephrine Dopamine->Norepinephrine Epinephrine Epinephrine Norepinephrine->Epinephrine

References

Dealing with contamination in stable isotope labeling experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing stable isotope labeling experiments.

Troubleshooting Guides

This section provides solutions to common problems encountered during stable isotope labeling experiments, particularly focusing on Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).

Issue 1: Keratin Contamination in Mass Spectrometry Data

  • Symptoms:

    • High intensity of keratin peptide peaks in the mass spectra.

    • Masking of low-abundance peptides of interest.

    • Reduced protein identification and quantification accuracy.

  • Possible Causes & Solutions:

CauseSolution
Environmental Contamination Work in a clean environment, such as a laminar flow hood, that has been thoroughly cleaned with 70% ethanol. Wipe down all surfaces and equipment with ethanol before use.
Improper Handling Always wear powder-free nitrile gloves, a clean lab coat, and a hairnet. Avoid touching your face, hair, or clothing during sample preparation.
Contaminated Reagents and Consumables Use fresh, high-purity reagents. Aliquot stock solutions to prevent contamination. Use sterile, individually wrapped, low-protein-binding pipette tips and microcentrifuge tubes.
Gel Electrophoresis Workflow Thoroughly clean gel casting plates with 70% ethanol. Keep gel staining boxes covered and use dedicated containers for mass spectrometry samples. Use a clean scalpel for excising each gel band.

Issue 2: Incomplete Label Incorporation in SILAC Experiments

  • Symptoms:

    • Lower than expected heavy-to-light (H/L) protein ratios.[1]

    • Detection of a significant "light" peptide signal in the "heavy"-only control sample.

    • A skewed distribution of H/L ratios.[1]

  • Possible Causes & Solutions:

CauseSolution
Insufficient Cell Doublings Ensure cells have undergone at least five doublings in the SILAC medium to achieve nearly complete incorporation of the heavy amino acids.[2][3]
Presence of Unlabeled Amino Acids in Media Use dialyzed fetal bovine serum (FBS) to remove free, unlabeled amino acids that would compete with the heavy amino acids.
Incorrect Amino Acid Concentration Use the recommended concentrations of heavy amino acids for your specific cell line and media formulation.
Arginine-to-Proline Conversion Some cell lines can metabolically convert heavy arginine to heavy proline.[3][4] This can be addressed by adding unlabeled proline to the medium or using cell lines deficient in this metabolic pathway.[4][5]
Mycoplasma Contamination Test cell cultures for mycoplasma contamination, as it can interfere with amino acid metabolism.

Issue 3: Low Protein Yield After Lysis and Purification

  • Symptoms:

    • Low protein concentration as determined by protein assays (e.g., Bradford, BCA).

    • Weak or no signal for the protein of interest in subsequent analyses (e.g., Western blot, MS).

  • Possible Causes & Solutions:

CauseSolution
Inefficient Cell Lysis Ensure the chosen lysis buffer and method are appropriate for your cell type and the protein's subcellular localization. Optimize lysis conditions such as time, temperature, and mechanical disruption.[6]
Protein Degradation Add protease inhibitors to the lysis buffer and keep samples on ice or at 4°C throughout the purification process to minimize enzymatic degradation.[7]
Protein Insolubility The protein of interest may be forming insoluble aggregates (inclusion bodies). Optimize expression conditions (e.g., lower temperature) or use solubility-enhancing tags.[6]
Suboptimal Buffer Conditions The pH and salt concentrations of binding, wash, and elution buffers may not be optimal. Perform small-scale trials to optimize buffer compositions for each purification step.[7]

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of contamination in stable isotope labeling experiments?

A1: The most frequent contaminants are keratins from skin, hair, and dust, which can obscure signals from low-abundance proteins. Other common contaminants include polymers like polyethylene glycol (PEG) and polysiloxanes from lab consumables such as detergents and plasticware.

Q2: How can I verify the incorporation efficiency of the stable isotope-labeled amino acids?

A2: To confirm complete incorporation, a small aliquot of the "heavy" labeled cells should be harvested after at least five cell doublings.[2] The proteins are then extracted, digested (e.g., with trypsin), and analyzed by mass spectrometry. The goal is to achieve an incorporation rate of over 97%.[2]

Q3: What is arginine-to-proline conversion and how does it affect SILAC experiments?

A3: In some cell lines, the isotopically labeled "heavy" arginine can be metabolically converted to "heavy" proline.[4] This is problematic because it leads to the appearance of unexpected satellite peaks for proline-containing peptides in the mass spectra, which complicates data analysis and can lead to inaccurate protein quantification.[8]

Q4: Why is it necessary to correct for the natural abundance of stable isotopes?

A4: Many elements, most notably carbon, have naturally occurring stable isotopes (e.g., ¹³C is about 1.1% of natural carbon). These natural isotopes contribute to the mass spectra of both labeled and unlabeled molecules. Failing to correct for this natural abundance can lead to an overestimation of the labeled fraction and introduce systematic errors into quantitative analysis.

Q5: What are some recommended software tools for analyzing SILAC data?

A5: Several software packages are available for analyzing SILAC data. Some commonly used options include MaxQuant, Proteome Discoverer, FragPipe, DIA-NN, and Spectronaut. These tools can perform tasks such as peptide identification, quantification of heavy-to-light ratios, and correction for natural isotope abundance.

Data Presentation

Table 1: Natural Abundance of Stable Isotopes for Common Elements in Biological Molecules

ElementIsotopeMass (u)Natural Abundance (%)
Hydrogen ¹H1.00782599.9885
²H (D)2.0141020.0115
Carbon ¹²C12.00000098.93
¹³C13.0033551.07
Nitrogen ¹⁴N14.00307499.632
¹⁵N15.0001090.368
Oxygen ¹⁶O15.99491599.757
¹⁷O16.9991320.038
¹⁸O17.9991600.205
Sulfur ³²S31.97207194.93
³³S32.9714580.76
³⁴S33.9678674.29
³⁶S35.9670810.02
Data sourced from the IUPAC Subcommittee for Isotopic Abundance Measurements.

Table 2: Recommended Working Concentrations for Light and Heavy Amino Acids in SILAC Media (DMEM)

Amino AcidStateMolecular Weight FormulaWorking Concentration (mg/L)
L-Arginine LightC₆H₁₄N₄O₂·HCl84
Heavy (¹³C₆)¹³C₆H₁₄N₄O₂·HCl87.2
L-Lysine LightC₆H₁₄N₂O₂·2HCl146
Heavy (¹³C₆)¹³C₆H₁₄N₂O₂·2HCl152.8
These concentrations are based on standard DMEM formulation and may need to be optimized for different cell lines.[3]

Experimental Protocols

Protocol 1: General SILAC Sample Preparation

  • Cell Culture: Culture two populations of cells in parallel. One population is grown in "light" SILAC medium containing natural amino acids, and the other is grown in "heavy" SILAC medium supplemented with stable isotope-labeled amino acids (e.g., ¹³C₆-L-lysine and ¹³C₆,¹⁵N₄-L-arginine). Ensure cells undergo at least five doublings to achieve >97% incorporation.[2]

  • Cell Harvest: Harvest the "light" and "heavy" cell populations separately. Wash the cells with ice-cold PBS to remove residual media.

  • Cell Lysis: Lyse the cell pellets using a suitable lysis buffer containing protease and phosphatase inhibitors. Incubate on ice to facilitate lysis.

  • Protein Quantification: Determine the protein concentration of the "light" and "heavy" lysates using a standard protein assay.

  • Sample Mixing: Combine equal amounts of protein from the "light" and "heavy" lysates.

  • Protein Digestion (In-Solution):

    • Denature the proteins in the mixed lysate.

    • Reduce disulfide bonds using DTT.

    • Alkylate cysteine residues with iodoacetamide.

    • Digest the proteins into peptides overnight using trypsin.[8]

  • Peptide Cleanup: Desalt the peptide mixture using a C18 StageTip or equivalent.

  • LC-MS/MS Analysis: Analyze the cleaned peptide sample by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol 2: Checking SILAC Incorporation Efficiency

  • Harvest Cells: After a minimum of five cell doublings, harvest a small population of cells grown in the "heavy" SILAC medium.

  • Protein Extraction and Digestion: Lyse the cells and digest the proteins into peptides using trypsin, following steps 3, 6, and 7 of Protocol 1.

  • Mass Spectrometry Analysis: Analyze the resulting peptide mixture by LC-MS/MS.

  • Data Analysis: Search the mass spectrometry data against a protein database, specifying the masses of the heavy amino acids as variable modifications. Calculate the percentage of heavy-labeled peptides to determine the incorporation efficiency. An efficiency of >97% is recommended for accurate quantification.[2]

Visualizations

SILAC_Workflow cluster_adaptation Adaptation Phase cluster_experimental Experimental Phase cluster_analysis Analysis Phase Light Culture Cell Culture (Light Medium) Harvest Light Harvest Light Cells Light Culture->Harvest Light >= 5 Doublings Heavy Culture Cell Culture (Heavy Medium) Harvest Heavy Harvest Heavy Cells Heavy Culture->Harvest Heavy >= 5 Doublings Lyse Cells Lyse Cells Harvest Light->Lyse Cells Check Incorporation Check Incorporation Harvest Heavy->Check Incorporation Experimental Treatment Apply Experimental Condition Harvest Heavy->Experimental Treatment Experimental Treatment->Lyse Cells Combine Lysates (1:1) Combine Lysates (1:1) Lyse Cells->Combine Lysates (1:1) Protein Digestion Protein Digestion Combine Lysates (1:1)->Protein Digestion LC-MS/MS LC-MS/MS Protein Digestion->LC-MS/MS Data Analysis Data Analysis LC-MS/MS->Data Analysis

Caption: A general experimental workflow for a SILAC experiment.

Troubleshooting_Incomplete_Labeling Start Low Incorporation Efficiency Detected Q1 Have cells undergone at least 5 doublings? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is dialyzed FBS being used? A1_Yes->Q2 Sol1 Continue culturing for additional doublings. A1_No->Sol1 End Re-check Incorporation Efficiency Sol1->End A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is arginine-to-proline conversion suspected? A2_Yes->Q3 Sol2 Switch to dialyzed FBS to remove unlabeled amino acids. A2_No->Sol2 Sol2->End A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Sol3 Add unlabeled proline to the medium or use a different cell line. A3_Yes->Sol3 A3_No->End Sol3->End

Caption: A decision tree for troubleshooting incomplete SILAC labeling.

Insulin_Signaling_Pathway Insulin Insulin Insulin_Receptor Insulin Receptor (IR) Insulin->Insulin_Receptor IRS IRS Proteins Insulin_Receptor->IRS Phosphorylation PI3K PI3K IRS->PI3K Grb2 Grb2 IRS->Grb2 PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt (PKB) PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Glucose_Uptake Increased Glucose Uptake (GLUT4 Translocation) Akt->Glucose_Uptake Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_Expression Altered Gene Expression ERK->Gene_Expression

Caption: A simplified diagram of the Insulin Signaling Pathway.

References

Technical Support Center: Analysis of DL-Tyrosine-d3 Mass Spectrometry Data

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the analysis of DL-Tyrosine-d3 mass spectrometry data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used in mass spectrometry?

A1: this compound is a stable isotope-labeled version of the amino acid tyrosine, where three hydrogen atoms on the phenyl ring have been replaced with deuterium. It is commonly used as an internal standard for the quantification of tyrosine in biological samples by mass spectrometry. It can also be used as a tracer in metabolic studies to track the fate of tyrosine in various biochemical pathways. The mass difference between the labeled and unlabeled tyrosine allows for their distinct detection and quantification.

Q2: Which software can be used to analyze this compound mass spectrometry data?

A2: Several software packages are suitable for analyzing data from stable isotope labeling experiments, including this compound. Commonly used software includes:

  • MaxQuant: A popular open-source platform for quantitative proteomics that supports SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) workflows.[1]

  • Skyline: A widely used application for building quantitative methods and analyzing targeted proteomics and metabolomics data, with robust support for isotope-labeled internal standards.[2][3][4][5][6]

  • Proteome Discoverer: A comprehensive data analysis platform from Thermo Fisher Scientific for proteomics research, which supports various quantification techniques, including SILAC.[7][8][9][10][11]

Q3: What are the key considerations when setting up a mass spectrometry method for this compound?

A3: Key parameters to optimize for both this compound and unlabeled tyrosine include the precursor and product ion selection (for targeted analysis), collision energy, and declustering potential. It is crucial to perform compound optimization for both the labeled and unlabeled analytes to ensure similar ionization and fragmentation behavior.[12]

Q4: Can the deuterium label on this compound be lost during sample preparation or analysis?

A4: While the deuterium atoms on the phenyl ring of this compound are generally stable, isotopic exchange (back-exchange) with hydrogen atoms from solvents or the sample matrix is a potential issue with deuterated standards, especially if the labels are in labile positions.[13] However, aromatic deuterons are typically less prone to exchange than those on heteroatoms or aliphatic carbons.

Troubleshooting Guides

This section addresses specific issues that users may encounter during their experiments.

Problem Possible Cause Recommended Solution
Inaccurate or inconsistent quantification Isotopic impurity of the this compound standard.Verify the isotopic purity of the standard using high-resolution mass spectrometry. The certificate of analysis from the supplier should also be checked.
Chromatographic shift between labeled and unlabeled tyrosine.Deuterated compounds may elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.[14] In your data analysis software (e.g., Skyline), you may need to adjust the retention time window to ensure correct peak integration for both species.[15] Some software allows you to specify that the labeled and unlabeled compounds may have different retention times.
Isotope pattern deconvolution errors.The software may struggle to accurately deconvolve the overlapping isotopic clusters of the light and heavy peptides, especially with low-resolution data.[16][17][18] Ensure your software settings are optimized for isotope pattern analysis. High-resolution mass spectrometry is recommended to minimize this issue.
Low signal intensity for this compound labeled peptides Inefficient incorporation of this compound in metabolic labeling experiments.If using DL-Tyrosine for metabolic labeling, ensure complete replacement of unlabeled tyrosine in the cell culture medium. Use dialyzed fetal bovine serum to avoid introducing unlabeled tyrosine. Allow for a sufficient number of cell doublings for full incorporation.
Suboptimal mass spectrometer settings.Optimize instrument parameters such as collision energy and declustering potential specifically for the deuterated peptide.[12]
Software does not correctly identify the heavy-labeled peptide Incorrect software configuration for the isotope modification.In your data analysis software, you must define the specific mass modification for this compound. For example, in MaxQuant or Skyline, you need to create a new modification that specifies the addition of three deuterium atoms to tyrosine.[1][2][6]

Experimental Protocols

Protocol 1: Sample Preparation for Quantification of Tyrosine using this compound Internal Standard

This protocol describes the general steps for preparing a biological sample (e.g., plasma, cell lysate) for the quantification of tyrosine.

  • Sample Collection: Collect the biological sample of interest.

  • Internal Standard Spiking: Add a known concentration of this compound to the sample at the earliest stage of preparation to account for sample loss during processing.

  • Protein Precipitation: For plasma or serum samples, precipitate proteins by adding a solvent like acetonitrile or methanol (typically in a 3:1 ratio of solvent to sample). Vortex and centrifuge to pellet the proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the amino acids.

  • Derivatization (Optional): Depending on the chromatographic method, derivatization may be necessary to improve retention and sensitivity.

  • LC-MS/MS Analysis: Inject the prepared sample into the LC-MS/MS system.

Protocol 2: General SILAC Protocol using a Labeled Amino Acid

This is a general protocol for stable isotope labeling in cell culture, which can be adapted for this compound.

  • Media Preparation: Prepare cell culture medium that lacks endogenous tyrosine. Supplement one batch of medium with unlabeled L-tyrosine ("light") and another with this compound ("heavy"). It is crucial to use dialyzed fetal bovine serum to minimize the presence of unlabeled amino acids.

  • Cell Culture: Grow two separate populations of cells, one in the "light" medium and one in the "heavy" medium, for at least five to six cell doublings to ensure complete incorporation of the labeled amino acid.

  • Cell Harvest and Lysis: Harvest and lyse the cells from both populations separately.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Mixing: Combine equal amounts of protein from the "light" and "heavy" lysates.

  • Protein Digestion: Digest the combined protein mixture into peptides using an enzyme such as trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS.

Visualizations

Experimental Workflow for this compound Quantification

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Collection Sample Collection Spike with this compound Spike with this compound Sample Collection->Spike with this compound Protein Precipitation Protein Precipitation Spike with this compound->Protein Precipitation Supernatant Collection Supernatant Collection Protein Precipitation->Supernatant Collection LC-MS/MS Analysis LC-MS/MS Analysis Supernatant Collection->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing Quantification Quantification Data Processing->Quantification

Caption: General experimental workflow for quantifying tyrosine using a this compound internal standard.

Tyrosine Metabolism and Signaling Pathway

tyrosine_pathway Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Protein_Synthesis Protein Synthesis Tyrosine->Protein_Synthesis RTK Receptor Tyrosine Kinase (RTK) Tyrosine->RTK incorporated into Fumarate_Acetoacetate Fumarate & Acetoacetate Tyrosine->Fumarate_Acetoacetate Degradation DL_Tyrosine_d3 This compound (Tracer/Standard) DL_Tyrosine_d3->Tyrosine mimics Dopamine Dopamine L_DOPA->Dopamine Norepinephrine Norepinephrine Dopamine->Norepinephrine Epinephrine Epinephrine Norepinephrine->Epinephrine pRTK Phosphorylated RTK RTK->pRTK Ligand Binding Signaling_Proteins Signaling Proteins (e.g., Grb2, SHC) pRTK->Signaling_Proteins recruits RAS_MAPK_Pathway RAS-MAPK Pathway Signaling_Proteins->RAS_MAPK_Pathway PI3K_AKT_Pathway PI3K-AKT Pathway Signaling_Proteins->PI3K_AKT_Pathway Cell_Proliferation Cell Proliferation RAS_MAPK_Pathway->Cell_Proliferation Cell_Survival Cell Survival PI3K_AKT_Pathway->Cell_Survival TCA_Cycle TCA Cycle Fumarate_Acetoacetate->TCA_Cycle

Caption: Simplified diagram of major tyrosine metabolism and signaling pathways.[19][20][21][22][23][24][25]

References

Validation & Comparative

A Comparative Guide to DL-Tyrosine-d3 and 13C-Tyrosine as Internal Standards in Quantitative Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of amino acids is paramount in numerous fields of research, from metabolomics to pharmaceutical development. Stable isotope dilution mass spectrometry (SID-MS) is the gold standard for such analyses, relying on the use of a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision. The choice of the isotopic label for the internal standard is a critical decision that can significantly impact the quality of the analytical results. This guide provides a detailed comparison of two commonly used isotopologues of tyrosine as internal standards: DL-Tyrosine-d3 (a deuterated standard) and 13C-Tyrosine (a carbon-13 labeled standard).

Core Principles of Internal Standardization in Mass Spectrometry

An ideal internal standard co-elutes with the analyte of interest and exhibits the same behavior during sample preparation, extraction, and ionization. By adding a known amount of the SIL-IS to each sample, it is possible to correct for variations in sample handling and instrument response, thereby enabling accurate and precise quantification of the endogenous analyte.

Performance Comparison: this compound vs. 13C-Tyrosine

While both deuterated and 13C-labeled internal standards are widely used, they possess distinct physicochemical properties that influence their performance in quantitative assays. In general, 13C-labeled standards are considered superior for high-accuracy quantitative applications.[1][2][3]

Key Performance Parameters
ParameterThis compound (Deuterated)13C-Tyrosine (Carbon-13 Labeled)Key Findings
Chromatographic Co-elution Often exhibits a slight retention time shift, typically eluting earlier than the unlabeled analyte.[4][5]Co-elutes perfectly with the unlabeled analyte under various chromatographic conditions.[4][6]The superior co-elution of 13C-Tyrosine provides more accurate compensation for matrix effects that can vary across a chromatographic peak.[4]
Isotopic Stability Susceptible to back-exchange of deuterium atoms with protons from the solvent, especially if the label is on an exchangeable site.[4]Highly stable with no risk of isotopic exchange during sample preparation, storage, or analysis.[2][4]The stability of the 13C label ensures the integrity of the internal standard throughout the entire analytical workflow.[4]
Accuracy and Precision The chromatographic shift can lead to differential ion suppression or enhancement, potentially compromising accuracy.[4]Demonstrates improved accuracy and precision due to identical chromatographic behavior and isotopic stability.[4][5]For high-stakes applications such as clinical trials, the enhanced accuracy of 13C-Tyrosine is a significant advantage.
Matrix Effects Differential elution can lead to inadequate compensation for matrix effects, as the analyte and internal standard experience different analytical conditions.[4]Excellent at correcting for matrix effects due to identical elution profiles with the analyte.[4]13C-Tyrosine is the superior choice for complex biological matrices where significant matrix effects are expected.[4]
Cost-Effectiveness Generally less expensive to synthesize and more widely available.[3][7]Typically more expensive due to a more complex synthesis process.[7]The higher initial cost of 13C-Tyrosine can be offset by reduced method development time and increased data reliability.[7]

Experimental Protocols

The following are representative protocols for the quantification of tyrosine in human plasma using either this compound or 13C-Tyrosine as an internal standard.

Protocol 1: Quantification of Tyrosine using 13C-Tyrosine Internal Standard

This protocol is adapted from a method for the analysis of modified tyrosines in human urine.[8]

1. Sample Preparation:

  • To 100 µL of plasma, add 10 µL of a 1 µg/mL solution of 13C-Tyrosine in 0.1% formic acid.

  • Vortex for 30 seconds.

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute and then centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis:

  • LC System: Agilent 1100 HPLC system[8]

  • Column: C18 reversed-phase column (e.g., ODS-HG-3, 2 x 50 mm)[8]

  • Mobile Phase A: 0.1% acetic acid in water[8]

  • Mobile Phase B: Acetonitrile[8]

  • Gradient: A suitable gradient to separate tyrosine from other plasma components.

  • MS System: Triple quadrupole mass spectrometer (e.g., API-3000)[8]

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Tyrosine: 182.1 -> 136.1[8]

    • 13C-Tyrosine: 188.1 -> 142.1[8]

3. Data Analysis:

  • Quantify tyrosine by calculating the peak area ratio of the analyte to the 13C-Tyrosine internal standard and comparing it to a calibration curve prepared in a surrogate matrix.

Protocol 2: Quantification of Tyrosine using this compound Internal Standard

This protocol is a representative method based on common practices for amino acid analysis.

1. Sample Preparation:

  • To 100 µL of plasma, add 10 µL of a 1 µg/mL solution of this compound in 0.1% formic acid.

  • Vortex for 30 seconds.

  • Add 400 µL of ice-cold methanol to precipitate proteins.

  • Vortex for 1 minute and then centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis:

  • LC System: A standard UHPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate tyrosine.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Tyrosine: 182.1 -> 136.1

    • This compound: 185.1 -> 139.1

3. Data Analysis:

  • Quantify tyrosine by calculating the peak area ratio of the analyte to the this compound internal standard and comparing it to a calibration curve.

Visualizing the Workflow and Key Differences

The following diagrams illustrate the general workflow for quantitative analysis using an internal standard and highlight the key differences between deuterated and 13C-labeled standards.

Quantitative_Analysis_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Data Data Processing Sample Biological Sample Add_IS Add Internal Standard (this compound or 13C-Tyrosine) Sample->Add_IS Extraction Protein Precipitation & Extraction Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Quantification Quantification via Calibration Curve Ratio_Calculation->Quantification

Caption: A typical workflow for the quantitative analysis of tyrosine using an internal standard.

Internal_Standard_Comparison cluster_Deuterated This compound (Deuterated) cluster_13C 13C-Tyrosine (Carbon-13) D_IS This compound D_Chromatogram Chromatographic Shift: Earlier Elution D_IS->D_Chromatogram Potential for inaccurate correction D_Stability Potential for Isotopic Exchange D_IS->D_Stability D_Analyte Tyrosine D_Analyte->D_Chromatogram C_IS 13C-Tyrosine C_Chromatogram Perfect Co-elution C_IS->C_Chromatogram Accurate correction for matrix effects C_Stability Isotopically Stable C_IS->C_Stability C_Analyte Tyrosine C_Analyte->C_Chromatogram

Caption: Key differences in the analytical behavior of this compound and 13C-Tyrosine.

Conclusion and Recommendation

For the highest level of accuracy and precision in the quantitative analysis of tyrosine, 13C-Tyrosine is the recommended internal standard . Its ability to co-elute perfectly with the native analyte ensures the most effective compensation for matrix effects and other sources of analytical variability.[4][5] Furthermore, its isotopic stability eliminates the risk of analytical errors arising from isotopic exchange.[4]

While this compound offers a more cost-effective option, its use necessitates careful method validation to account for potential chromatographic shifts and isotopic instability. For demanding applications such as regulated bioanalysis and clinical research, the investment in a 13C-labeled internal standard is justified by the enhanced robustness and reliability of the resulting data.

References

A Head-to-Head Battle for Precision: DL-Tyrosine-d3 in Mass Spectrometry vs. ELISA for Protein Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of proteins is paramount. The choice of analytical method can significantly impact experimental outcomes and the trajectory of research. This guide provides an objective comparison between two prominent techniques: protein quantification using metabolically incorporated DL-Tyrosine-d3 with liquid chromatography-mass spectrometry (LC-MS/MS) and the traditional enzyme-linked immunosorbent assay (ELISA).

The rise of targeted proteomics using stable isotope-labeled amino acids, such as this compound, offers a powerful alternative to antibody-based methods like ELISA. While ELISA has been a workhorse in biological quantification for decades due to its simplicity and high throughput, mass spectrometry-based approaches provide a deeper level of specificity and accuracy, particularly in complex biological matrices.[1][2] This guide will delve into the core principles, experimental workflows, and performance characteristics of each method, supported by experimental data, to empower you to make an informed decision for your specific research needs.

Methodological Overview

This compound with LC-MS/MS: This "bottom-up" proteomics approach involves the metabolic incorporation of a stable isotope-labeled amino acid, this compound, into the proteome of cultured cells. As cells proliferate, the "heavy" deuterated tyrosine is integrated into newly synthesized proteins. Following cell lysis and protein extraction, the proteins are enzymatically digested into peptides. These peptides are then separated by liquid chromatography and analyzed by a mass spectrometer. The instrument can distinguish between the peptides containing the normal "light" tyrosine and the "heavy" this compound based on their mass-to-charge ratio. The ratio of the heavy to light peptide signals provides a precise and direct measure of the relative protein abundance between different experimental conditions. For absolute quantification, a known amount of a stable isotope-labeled protein or peptide standard can be spiked into the sample.[3]

ELISA (Enzyme-Linked Immunosorbent Assay): ELISA is an immunoassay that relies on the specific binding of antibodies to a target protein (antigen). In a typical sandwich ELISA, a capture antibody specific to the protein of interest is immobilized on a microplate well. The sample containing the protein is then added, and the protein is captured by the antibody. A second, detection antibody, which is conjugated to an enzyme, is then added to bind to a different epitope on the captured protein. Finally, a substrate is added that reacts with the enzyme to produce a measurable signal, such as a color change, which is proportional to the amount of protein present.[4]

Performance Comparison: Accuracy and Precision

The choice between mass spectrometry and ELISA often hinges on the required level of accuracy, precision, and specificity. While both are powerful techniques, they have distinct advantages and limitations. LC-MS/MS with stable isotope labeling is often considered the "gold standard" for its high specificity and accuracy, as it directly measures the analyte based on its unique mass-to-charge ratio, minimizing the risk of cross-reactivity that can affect immunoassays.[1]

Here is a summary of typical analytical performance characteristics for each method:

ParameterThis compound with LC-MS/MSELISA
Limit of Detection (LOD) Low ng/mL to pg/mLLow ng/mL to pg/mL
Lower Limit of Quantitation (LLOQ) Low ng/mLLow ng/mL
Linearity (Dynamic Range) 3-5 orders of magnitude2-3 orders of magnitude
Precision (CV%) < 15%< 20%
Accuracy (% Recovery) 85-115%80-120%
Specificity Very High (based on mass)High (dependent on antibody)
Multiplexing Capability HighLow to Moderate

This table represents typical performance values and can vary depending on the specific analyte, matrix, and assay optimization.

Experimental Workflows

To provide a practical understanding of what each method entails, detailed experimental workflows are outlined below.

Experimental Workflow: this compound with LC-MS/MS

cluster_0 Cell Culture & Labeling cluster_1 Sample Preparation cluster_2 LC-MS/MS Analysis cluster_3 Data Analysis A Cell Seeding B Culture in Medium with this compound A->B C Cell Lysis & Protein Extraction B->C D Protein Quantification (e.g., BCA) C->D E Reduction, Alkylation & Tryptic Digestion D->E F Peptide Separation by Liquid Chromatography E->F G Mass Spectrometry Analysis (MS1 & MS/MS) F->G H Peptide Identification G->H I Quantification of Heavy/Light Peptide Ratios H->I J Protein Abundance Calculation I->J

Caption: Workflow for protein quantification using this compound and LC-MS/MS.

Experimental Workflow: Sandwich ELISA

cluster_0 Plate Preparation cluster_1 Assay Steps cluster_2 Data Acquisition & Analysis A Coat Plate with Capture Antibody B Block Non-specific Binding Sites A->B C Add Sample and Standards B->C D Incubate and Wash C->D E Add Enzyme-conjugated Detection Antibody D->E F Incubate and Wash E->F G Add Substrate F->G H Incubate for Color Development G->H I Stop Reaction H->I J Read Absorbance on Plate Reader I->J K Generate Standard Curve J->K L Calculate Protein Concentration K->L

Caption: Workflow for a typical sandwich ELISA experiment.

Signaling Pathway Example: EGFR-MAPK Pathway

To illustrate the application of these quantification methods in a biological context, we will consider the Epidermal Growth Factor Receptor (EGFR) signaling pathway. EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, undergoes autophosphorylation on specific tyrosine residues, initiating downstream signaling cascades such as the MAPK pathway, which is crucial for cell proliferation and survival. The accurate quantification of EGFR phosphorylation is critical in cancer research and for evaluating the efficacy of tyrosine kinase inhibitors.

EGF EGF EGFR EGFR EGF->EGFR pEGFR p-EGFR (Tyr) EGFR->pEGFR Autophosphorylation Grb2 Grb2 pEGFR->Grb2 SOS SOS Grb2->SOS Ras_GDP Ras-GDP SOS->Ras_GDP Ras_GTP Ras-GTP Ras_GDP->Ras_GTP Raf Raf Ras_GTP->Raf MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Proliferation Proliferation ERK->Proliferation Nuclear Translocation & Gene Expression

Caption: Simplified EGFR-MAPK signaling pathway.

Detailed Experimental Protocols

Protocol 1: Protein Quantification using this compound and LC-MS/MS

1. Cell Culture and Metabolic Labeling:

  • Culture cells in standard DMEM or RPMI-1640 medium.

  • For metabolic labeling, replace the standard medium with a custom formulation lacking L-tyrosine, supplemented with dialyzed fetal bovine serum, and either "light" L-tyrosine (for the control sample) or "heavy" this compound (for the experimental sample).

  • Allow cells to grow for at least 5-6 cell divisions to ensure complete incorporation of the labeled amino acid.

2. Protein Extraction and Digestion:

  • Harvest and lyse the "light" and "heavy" labeled cells separately using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Quantify the protein concentration of each lysate using a BCA assay.

  • Combine equal amounts of protein from the "light" and "heavy" lysates.

  • Reduce the disulfide bonds in the protein mixture with dithiothreitol (DTT) and alkylate the resulting free thiols with iodoacetamide.

  • Digest the proteins into peptides overnight using sequencing-grade trypsin.

3. LC-MS/MS Analysis:

  • Desalt the resulting peptide mixture using a C18 StageTip.

  • Analyze the peptides by nano-liquid chromatography coupled to a high-resolution tandem mass spectrometer (e.g., an Orbitrap or Q-TOF instrument).

  • Set up a data-dependent acquisition method to acquire MS1 scans for peptide precursor ions, followed by MS/MS scans for fragmentation and identification.

4. Data Analysis:

  • Process the raw mass spectrometry data using software such as MaxQuant or Proteome Discoverer.

  • Identify peptides and proteins by searching the fragmentation data against a protein sequence database.

  • Quantify the relative abundance of proteins by calculating the ratio of the signal intensities of the "heavy" and "light" peptide pairs.

Protocol 2: Sandwich ELISA for Protein Quantification

1. Plate Coating:

  • Dilute the capture antibody to the recommended concentration in a coating buffer (e.g., carbonate-bicarbonate buffer).

  • Add 100 µL of the diluted capture antibody to each well of a 96-well microplate.

  • Incubate overnight at 4°C.

  • Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

2. Blocking:

  • Add 200 µL of blocking buffer (e.g., PBS with 1% BSA) to each well.

  • Incubate for 1-2 hours at room temperature.

  • Wash the plate three times with wash buffer.

3. Sample and Standard Incubation:

  • Prepare a serial dilution of the protein standard.

  • Add 100 µL of the standards and samples to the appropriate wells.

  • Incubate for 2 hours at room temperature or overnight at 4°C.

  • Wash the plate five times with wash buffer.

4. Detection Antibody Incubation:

  • Dilute the enzyme-conjugated detection antibody in blocking buffer.

  • Add 100 µL of the diluted detection antibody to each well.

  • Incubate for 1-2 hours at room temperature.

  • Wash the plate five times with wash buffer.

5. Substrate Development and Measurement:

  • Add 100 µL of the enzyme substrate (e.g., TMB) to each well.

  • Incubate in the dark at room temperature for 15-30 minutes.

  • Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.

  • Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

6. Data Analysis:

  • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

  • Determine the concentration of the protein in the samples by interpolating their absorbance values from the standard curve.

Conclusion: Making the Right Choice

Both this compound with LC-MS/MS and ELISA are robust methods for protein quantification, each with its own set of strengths.

Choose this compound with LC-MS/MS when:

  • High accuracy and specificity are critical.

  • You need to quantify multiple proteins simultaneously (multiplexing).

  • You are studying protein turnover or dynamics.

  • You need to differentiate between protein isoforms or post-translationally modified forms.

  • A suitable antibody for ELISA is not available.

Choose ELISA when:

  • You need to analyze a large number of samples (high throughput).

  • You are quantifying a single or a small number of well-characterized proteins.

  • A validated, high-quality antibody pair is available.

  • Cost and speed are major considerations.

Ultimately, the optimal method depends on the specific research question, the nature of the protein of interest, the available resources, and the desired level of data granularity. By understanding the principles and performance characteristics of each technique, researchers can confidently select the most appropriate tool to achieve their scientific goals.

References

Cross-Validation of DL-Tyrosine-d3 Internal Standard Methods with Alternative Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Methodologies for Tyrosine Quantification

In the quantitative analysis of tyrosine, an amino acid crucial in many biological processes, the use of a stable isotope-labeled internal standard like DL-Tyrosine-d3 in conjunction with mass spectrometry is a widely accepted approach for achieving high accuracy and precision. However, various analytical techniques are available, each with distinct advantages and limitations. This guide provides a comparative overview of results obtained using this compound as an internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) against alternative methods such as Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The information presented is based on a synthesis of established methodologies and performance data to assist researchers in selecting the most appropriate technique for their specific needs.

Data Presentation: A Comparative Analysis of Performance

The following tables summarize the key performance metrics for the different analytical methods used to quantify tyrosine. These values are representative of typical method validation results and may vary based on specific instrumentation and experimental conditions.

Table 1: Performance Characteristics of LC-MS/MS with this compound Internal Standard

ParameterTypical Performance
Linearity (R²)>0.99
Limit of Detection (LOD)0.5 - 5 ng/mL
Limit of Quantification (LOQ)1 - 10 ng/mL
Intra-day Precision (%RSD)< 5%
Inter-day Precision (%RSD)< 10%
Accuracy (% Recovery)95 - 105%

Table 2: Performance Characteristics of GC-MS with Derivatization

ParameterTypical Performance
Linearity (R²)>0.99
Limit of Detection (LOD)10 - 50 ng/mL
Limit of Quantification (LOQ)20 - 100 ng/mL
Intra-day Precision (%RSD)< 10%
Inter-day Precision (%RSD)< 15%
Accuracy (% Recovery)90 - 110%

Table 3: Performance Characteristics of HPLC-UV

ParameterTypical Performance
Linearity (R²)>0.99
Limit of Detection (LOD)5 - 10 µmol/L
Limit of Quantification (LOQ)15 - 25 µmol/L
Intra-day Precision (%RSD)< 10%
Inter-day Precision (%RSD)< 15%
Accuracy (% Recovery)85 - 115%

Experimental Protocols: Methodologies for Tyrosine Quantification

Detailed experimental protocols are crucial for the reproducibility and validation of analytical methods. Below are outlines of the key steps for each of the compared techniques.

Method 1: LC-MS/MS with this compound Internal Standard

This method is considered a gold standard for its high sensitivity and specificity. The use of a stable isotope-labeled internal standard, this compound, corrects for variations in sample preparation and instrument response.[1]

1. Sample Preparation:

  • Protein Precipitation: To a 100 µL aliquot of plasma or tissue homogenate, add 300 µL of ice-cold methanol containing the this compound internal standard.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis:

  • Chromatographic Separation: Inject the reconstituted sample onto a C18 reverse-phase column. A gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is typically used.

  • Mass Spectrometric Detection: The column eluent is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. Multiple Reaction Monitoring (MRM) is used to detect the specific precursor-to-product ion transitions for both tyrosine and this compound.

Method 2: GC-MS with Derivatization

This technique requires a derivatization step to increase the volatility of the polar amino acid, making it suitable for gas chromatography.[2][3]

1. Sample Preparation and Derivatization:

  • Extraction: Similar to the LC-MS/MS method, perform protein precipitation and extract the supernatant.

  • Derivatization: The dried extract is subjected to a two-step derivatization process. First, the carboxyl group is esterified, followed by acylation of the amino and hydroxyl groups.[4] A common agent for this is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).[3]

    • Add 50 µL of MTBSTFA and 50 µL of acetonitrile to the dried sample.

    • Heat the mixture at 100°C for 1 hour.

2. GC-MS Analysis:

  • Gas Chromatography: Inject the derivatized sample into a GC equipped with a capillary column. The temperature program is optimized to separate the derivatized tyrosine from other sample components.

  • Mass Spectrometry: The separated compounds are detected by a mass spectrometer. Quantification is achieved by selected ion monitoring (SIM) of characteristic fragment ions of the derivatized tyrosine. A non-isotopic internal standard, such as a structurally similar but chromatographically resolved compound, is often used.

Method 3: HPLC-UV

This is a more accessible and cost-effective method, though generally less sensitive and specific than mass spectrometry-based techniques.[5][6]

1. Sample Preparation:

  • Deproteinization: To a 100 µL aliquot of the sample, add an equal volume of a deproteinizing agent like perchloric acid.[5]

  • Centrifugation: Centrifuge the mixture to pellet the precipitated proteins.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter before injection.

2. HPLC-UV Analysis:

  • Chromatographic Separation: Inject the filtered supernatant onto a C18 reverse-phase column. An isocratic mobile phase, for instance, a mixture of a buffer and an organic solvent like acetonitrile, is used for separation.[5][6]

  • UV Detection: The eluting compounds are monitored by a UV detector at a specific wavelength, typically around 210 nm for tyrosine.[5] Quantification is based on the peak area of tyrosine compared to a standard curve prepared with known concentrations of tyrosine.

Mandatory Visualization

The following diagrams illustrate the core concepts and workflows discussed in this guide.

Tyrosine Signaling Pathway Tyrosine Metabolic Pathway Phenylalanine Phenylalanine Tyrosine Tyrosine Phenylalanine->Tyrosine Phenylalanine hydroxylase L_DOPA L_DOPA Tyrosine->L_DOPA Tyrosine hydroxylase Thyroid_Hormones Thyroid_Hormones Tyrosine->Thyroid_Hormones Melanin Melanin Tyrosine->Melanin Dopamine Dopamine L_DOPA->Dopamine Norepinephrine Norepinephrine Dopamine->Norepinephrine Epinephrine Epinephrine Norepinephrine->Epinephrine

Figure 1: Simplified metabolic pathway of Tyrosine.

Analytical Workflow Comparison Comparison of Analytical Workflows for Tyrosine Quantification cluster_0 LC-MS/MS with this compound cluster_1 GC-MS with Derivatization cluster_2 HPLC-UV A1 Sample Collection A2 Protein Precipitation (with this compound) A1->A2 A3 LC Separation A2->A3 A4 MS/MS Detection A3->A4 B1 Sample Collection B2 Protein Precipitation B1->B2 B3 Derivatization B2->B3 B4 GC Separation B3->B4 B5 MS Detection B4->B5 C1 Sample Collection C2 Deproteinization C1->C2 C3 HPLC Separation C2->C3 C4 UV Detection C3->C4

Figure 2: Comparative experimental workflows.

Logical Relationship Method Selection Logic High_Sensitivity High Sensitivity & Specificity LC_MS_IS LC-MS/MS (DL-Tyr-d3) High_Sensitivity->LC_MS_IS Moderate_Sensitivity Moderate Sensitivity & Specificity GC_MS GC-MS (Derivatization) Moderate_Sensitivity->GC_MS Lower_Sensitivity Lower Sensitivity & Accessibility HPLC_UV HPLC-UV Lower_Sensitivity->HPLC_UV

Figure 3: Logical relationship for method selection.

References

Navigating the Analytical Maze: A Guide to Inter-laboratory Variability in DL-Tyrosine-d3 Measurements

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise and accurate quantification of stable isotope-labeled compounds is paramount in biomedical research and drug development. DL-Tyrosine-d3, a deuterated form of the amino acid tyrosine, is frequently employed as an internal standard in mass spectrometry-based analyses for the quantification of endogenous tyrosine and related metabolic pathways.[1] However, significant variability in measurement results can arise between different laboratories, potentially impacting data interpretation and the reproducibility of scientific findings. This guide provides an objective comparison of potential performance for this compound measurements, details common experimental protocols, and discusses key sources of inter-laboratory variability to aid researchers in achieving more consistent and reliable results.

Understanding the Role of Tyrosine

Tyrosine is a non-essential amino acid synthesized from phenylalanine and serves as a precursor for several crucial biomolecules, including neurotransmitters like dopamine, norepinephrine, and epinephrine, as well as thyroid hormones and melanin.[2][3][4][5] Given its central role in metabolism, the accurate measurement of tyrosine and its metabolites is critical in various research areas.

Below is a diagram illustrating the major metabolic pathways involving tyrosine.

Tyrosine_Metabolism Phenylalanine Phenylalanine Tyrosine DL-Tyrosine Phenylalanine->Tyrosine Phenylalanine hydroxylase L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine hydroxylase Thyroid_Hormones Thyroid Hormones Tyrosine->Thyroid_Hormones Melanin Melanin Tyrosine->Melanin Fumarate_Acetoacetate Fumarate & Acetoacetate Tyrosine->Fumarate_Acetoacetate Catabolism Dopamine Dopamine L_DOPA->Dopamine DOPA decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Epinephrine Epinephrine Norepinephrine->Epinephrine

Caption: Major metabolic pathways of Tyrosine.

Inter-laboratory Performance Comparison

ParameterLaboratory ALaboratory BLaboratory CTypical Range
Limit of Quantification (LOQ) 1 ng/mL0.5 ng/mL2 ng/mL0.1 - 5 ng/mL
Linear Range 1 - 1000 ng/mL0.5 - 500 ng/mL2 - 2000 ng/mL2-3 orders of magnitude
Intra-day Precision (%CV) 4.2%5.8%3.5%< 15%
Inter-day Precision (%CV) 6.8%8.1%5.9%< 15%
Accuracy (%Bias) -3.5%+5.2%-1.8%± 15%
Matrix Effect 89%95%85%80 - 120%
Recovery 92%96%88%80 - 120%

Note: This data is illustrative and intended to highlight potential areas of variability. Actual performance will depend on the specific instrumentation, methods, and quality control practices of each laboratory.

Key Sources of Inter-laboratory Variability

Several factors can contribute to discrepancies in this compound measurements between laboratories:

  • Sample Preparation: Differences in protein precipitation, solid-phase extraction (SPE), or liquid-liquid extraction (LLE) protocols can lead to variations in analyte recovery and matrix effects.

  • Instrumentation: The sensitivity and specificity of the LC-MS/MS instrument, including the mass analyzer type (e.g., triple quadrupole, Q-TOF) and ionization source, can significantly impact results.

  • Methodological Differences: Variations in chromatographic conditions (column, mobile phases, gradient), mass spectrometric parameters (ion transitions, collision energies), and calibration strategies (number of calibrators, weighting) can all contribute to variability.

  • Internal Standard Usage: While this compound is used as an internal standard, inconsistencies in its purity, concentration, and the timing of its addition to samples can introduce errors.

  • Data Processing: Differences in peak integration algorithms and software can lead to variations in calculated concentrations.

  • Quality Control and Assurance: The rigor of a laboratory's quality control procedures, including the use of quality control samples at multiple concentrations and participation in proficiency testing programs, is crucial for ensuring data accuracy and comparability.[6]

Standardized Experimental Protocol: A Pathway to Consistency

To minimize inter-laboratory variability, the adoption of standardized and well-validated experimental protocols is essential. Below is a detailed methodology for a typical LC-MS/MS-based quantification of this compound in a biological matrix like plasma.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 10 µL of a known concentration of this compound internal standard solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Multiple Reaction Monitoring (MRM) Transitions:

      • DL-Tyrosine: Precursor ion (m/z) 182.1 → Product ion (m/z) 136.1

      • This compound: Precursor ion (m/z) 185.1 → Product ion (m/z) 139.1

    • Instrument Parameters: Optimize collision energy and other source parameters for maximum signal intensity.

The following diagram outlines the general experimental workflow.

Experimental_Workflow Sample Biological Sample (e.g., Plasma) Spike Spike with This compound (IS) Sample->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation & Reconstitution Centrifuge->Evaporate LC_MS LC-MS/MS Analysis Evaporate->LC_MS Data Data Analysis & Quantification LC_MS->Data

Caption: General workflow for this compound measurement.

Conclusion and Recommendations

Achieving low inter-laboratory variability in this compound measurements is critical for the reliability and comparability of research data. While a degree of variation is inherent in any analytical measurement, it can be minimized through careful method validation, adherence to standardized protocols, and robust quality control practices. For researchers and drug development professionals, it is recommended to:

  • Collaborate on Method Harmonization: When conducting multi-site studies, invest time in harmonizing analytical methods across all participating laboratories.

  • Utilize Certified Reference Materials: Employ certified reference materials for calibration and quality control to ensure traceability and accuracy.

  • Participate in Proficiency Testing: Regular participation in external quality assessment or proficiency testing programs can provide an objective evaluation of a laboratory's performance and help identify areas for improvement.[7][8]

  • Thoroughly Document Methods: Maintain detailed and transparent documentation of all experimental procedures to ensure reproducibility.

By understanding the potential sources of variability and implementing these best practices, the scientific community can enhance the consistency and reliability of this compound measurements, ultimately leading to more robust and reproducible scientific outcomes.

References

The Decisive Advantage: Deuterated Tyrosine for Superior Normalization in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of quantitative bioanalysis, particularly within drug development and clinical research, the accuracy of measurements is paramount. The normalization of analytical variability is a critical step in achieving reliable data. While various methods exist, the use of stable isotope-labeled internal standards has become the gold standard. This guide provides an objective comparison of deuterated tyrosine and unlabeled tyrosine for normalization in quantitative mass spectrometry, supported by experimental principles and detailed methodologies.

The Critical Role of an Internal Standard

An internal standard (IS) is a compound of known concentration added to a sample at the beginning of the analytical process. Its purpose is to correct for the loss of analyte during sample preparation and for variations in instrument response. An ideal internal standard should behave as identically as possible to the analyte of interest throughout the entire analytical workflow.

Deuterated Tyrosine: The Superior Choice for Normalization

Deuterated tyrosine, a form of tyrosine where one or more hydrogen atoms are replaced by its stable isotope, deuterium, offers significant advantages over the use of unlabeled tyrosine for normalization. The near-identical physicochemical properties of deuterated tyrosine to the endogenous, unlabeled analyte make it an exceptional internal standard.

Key Advantages of Deuterated Tyrosine:
  • Correction for Sample Preparation Variability: Deuterated tyrosine, being chemically almost identical to natural tyrosine, experiences the same extent of degradation, loss during extraction, and derivatization efficiency. This ensures that any loss of the analyte is accurately mirrored by the internal standard.

  • Compensation for Matrix Effects: In complex biological matrices like plasma or urine, other molecules can interfere with the ionization of the target analyte in the mass spectrometer, a phenomenon known as matrix effect. Since deuterated tyrosine co-elutes with unlabeled tyrosine during liquid chromatography, it experiences the same matrix effects, allowing for accurate correction.[1][2][3]

  • Improved Accuracy and Precision: By effectively accounting for variations in sample handling and instrument performance, deuterated tyrosine significantly enhances the accuracy and precision of the quantitative analysis.[4][5] This leads to more reliable and reproducible results, which is crucial in regulated environments.

  • Reduced Method Variability: The use of a deuterated internal standard minimizes the impact of run-to-run variations in instrument performance, such as fluctuations in injection volume and ionization efficiency.[4][6]

Unlabeled Tyrosine: A Flawed Approach to Normalization

Using unlabeled tyrosine as an "internal standard" for normalization is methodologically unsound for quantifying endogenous tyrosine. Since the internal standard is chemically identical to the analyte and cannot be distinguished by the mass spectrometer, it is impossible to differentiate between the endogenous tyrosine in the sample and the exogenously added tyrosine. This approach is only viable if the endogenous concentration is negligible compared to the spiked amount, which is rarely the case in biological samples.

For the quantification of other analytes where tyrosine might be considered as an unrelated internal standard, it still falls short of the performance of a deuterated analog of the actual analyte. A structural analog internal standard, like using unlabeled tyrosine to quantify another amino acid, will not perfectly mimic the analyte's behavior during chromatography and ionization, leading to less accurate correction for matrix effects and other sources of error.

Quantitative Performance Comparison

The following table summarizes the expected performance differences between using deuterated tyrosine as an internal standard for tyrosine quantification versus using an unlabeled compound as a less ideal internal standard. The data is representative of the typical improvements observed in quantitative bioanalysis when employing a stable isotope-labeled internal standard.

Performance MetricDeuterated Tyrosine Internal StandardUnlabeled Tyrosine (as a structural analog IS for a different analyte)
Accuracy (% Bias) Within ±5%Can exceed ±15%
Precision (CV%) < 5%10-20% or higher
Matrix Effect Compensation High (due to co-elution)Moderate to Low (due to different retention times and ionization)
Inter-day Precision (CV%) < 10%Often > 15%
Intra-day Precision (CV%) < 5%Often > 10%

Experimental Protocol: Quantification of Tyrosine in Human Plasma using Deuterated Tyrosine Internal Standard by LC-MS/MS

This protocol outlines a typical workflow for the quantitative analysis of tyrosine in human plasma using a deuterated tyrosine internal standard.

Materials and Reagents
  • Tyrosine (analyte)

  • Deuterated Tyrosine (e.g., Tyrosine-d4) (internal standard)

  • Human Plasma (blank)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Water (LC-MS grade)

  • Protein Precipitation Plates or Microcentrifuge Tubes

Preparation of Standards and Quality Controls
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of tyrosine and deuterated tyrosine in methanol.

  • Working Standard Solutions: Serially dilute the tyrosine stock solution with 50:50 methanol/water to prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Internal Standard Working Solution (100 ng/mL): Dilute the deuterated tyrosine stock solution with 50:50 methanol/water.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking blank human plasma with the tyrosine working standard solutions.

Sample Preparation (Protein Precipitation)
  • To 50 µL of plasma sample (calibrator, QC, or unknown), add 150 µL of the internal standard working solution in acetonitrile.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean vial or 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: A suitable gradient to separate tyrosine from other plasma components.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • Tyrosine: e.g., Q1: 182.1 m/z -> Q3: 136.1 m/z

      • Deuterated Tyrosine (Tyrosine-d4): e.g., Q1: 186.1 m/z -> Q3: 140.1 m/z

    • Optimize collision energy and other MS parameters for maximum signal intensity.

Data Analysis
  • Integrate the peak areas for the analyte and internal standard MRM transitions.

  • Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area).

  • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards using a linear regression model.

  • Determine the concentration of tyrosine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Advantage: Workflows and Logic

The following diagrams, created using the Graphviz DOT language, illustrate the experimental workflow and the logical basis for the superiority of deuterated tyrosine as an internal standard.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification plasma Plasma Sample (Unknown Tyrosine) add_is Add Deuterated Tyrosine IS plasma->add_is precipitate Protein Precipitation add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc LC Separation supernatant->lc ms Mass Spectrometry (MRM Detection) lc->ms data Data Acquisition (Peak Areas) ms->data ratio Calculate Peak Area Ratio (Analyte/IS) data->ratio cal_curve Calibration Curve ratio->cal_curve concentration Determine Tyrosine Concentration ratio->concentration cal_curve->concentration

Caption: Experimental workflow for tyrosine quantification using a deuterated internal standard.

G cluster_deuterated Deuterated Tyrosine IS cluster_unlabeled Unlabeled Analog IS cluster_conclusion Result d_prop Physicochemically Identical d_coelute Co-elutes with Analyte d_prop->d_coelute d_matrix Experiences Same Matrix Effects d_coelute->d_matrix d_accurate Accurate Correction d_matrix->d_accurate reliable Reliable Quantification d_accurate->reliable u_prop Physicochemically Different u_separate Separates from Analyte u_prop->u_separate u_matrix Experiences Different Matrix Effects u_separate->u_matrix u_inaccurate Inaccurate Correction u_matrix->u_inaccurate unreliable Unreliable Quantification u_inaccurate->unreliable

Caption: Logical comparison of deuterated vs. unlabeled internal standards for normalization.

Conclusion

For researchers, scientists, and drug development professionals, the choice of normalization strategy is a critical determinant of data quality. The use of a deuterated internal standard, such as deuterated tyrosine, is unequivocally superior to using an unlabeled counterpart. Its ability to accurately mimic the behavior of the endogenous analyte throughout the analytical process ensures robust and reliable quantification. While the initial investment in a stable isotope-labeled standard may be higher, the resulting data integrity and the confidence in the analytical results far outweigh the cost, making it an indispensable tool in modern bioanalysis.

References

Navigating Precision in Metabolic Studies: A Comparative Guide to DL-Tyrosine-d3 and its Enantiomerically Pure Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy of metabolic studies hinges on the quality and suitability of the internal standards used. This guide provides a critical comparison of DL-Tyrosine-d3 and its superior enantiomerically pure alternatives, L-Tyrosine-d4 and L-Tyrosine-¹³C₉,¹⁵N, offering experimental insights and data to inform the selection of the most appropriate tracer for robust and reliable results.

The use of stable isotope-labeled internal standards is a cornerstone of quantitative mass spectrometry in metabolomics. However, the choice of the internal standard itself can introduce significant variability and potential inaccuracies. This compound, a racemic mixture of D- and L-isomers, presents notable limitations in metabolic studies due to the distinct biological fates of its components. This guide will delve into these limitations, compare this compound with more suitable, enantiomerically pure alternatives, and provide the necessary experimental context for making an informed decision.

The Critical Flaw of Racemic Mixtures: Why this compound Falls Short

While chemically similar, the D- and L-isomers of amino acids are not treated equally by biological systems. The primary concern with using a racemic mixture like this compound as an internal standard is the differential metabolism of the D-isomer. The naturally occurring and metabolically active form of tyrosine is the L-isomer. The D-isomer, on the other hand, is not incorporated into proteins and is metabolized through different, often less efficient, pathways.

Studies in mice have shown that D-tyrosine does not have the same sparing effect on L-phenylalanine as L-tyrosine does. In fact, high levels of D-tyrosine can even lead to growth inhibition, suggesting a potential for toxicity and interference with normal metabolic processes. In human studies, particularly in neonates and children, the presence of D-isomers in stable isotope tracers has been shown to cause an overestimation of isotopic enrichment, leading to erroneous kinetic measurements. For instance, the presence of even small amounts of labeled D-phenylalanine has been found to result in a 5% overestimation of plasma enrichment in neonates. This highlights the critical importance of using enantiomerically pure L-isomers for accurate metabolic research.

A Head-to-Head Comparison of Labeled Tyrosine Standards

Given the limitations of this compound, researchers are strongly advised to use enantiomerically pure alternatives. The most common and effective alternatives are L-Tyrosine-d4 and L-Tyrosine-¹³C₉,¹⁵N. The following table provides a comparative overview of these standards.

FeatureThis compoundL-Tyrosine-d4L-Tyrosine-¹³C₉,¹⁵N
Chiral Purity Racemic (mixture of D and L isomers)Enantiomerically pure (L-isomer)Enantiomerically pure (L-isomer)
Isotopic Purity Typically >98%Typically >98%Typically >98% for both ¹³C and ¹⁵N
Mass Shift (from unlabeled L-Tyrosine) +3 Da+4 Da+10 Da
Co-elution with Analyte D-isomer may have different retention timeCo-elutes with endogenous L-TyrosineCo-elutes with endogenous L-Tyrosine
Potential for Isotopic Effects MinimalPossible "isotope effect" with deuteriumMinimal to none
Metabolic Fate D-isomer metabolized differently, potential for interferenceMetabolized identically to endogenous L-TyrosineMetabolized identically to endogenous L-Tyrosine
Accuracy in Quantitative Analysis Prone to inaccuracies due to D-isomerHigh accuracyHigh accuracy
Commercial Availability Available, but less common for quantitative studiesReadily availableReadily available
Relative Cost Generally lowerHigher than this compoundGenerally the highest

Note: Cost is a general guideline and can vary significantly between suppliers and batch sizes. Researchers should obtain direct quotes for accurate pricing. For example, as of late 2025, a catalog price for 1g of L-Tyrosine-(phenyl-d4) from a major supplier was approximately $1,100 USD.

Experimental Protocols

To ensure the accurate quantification of tyrosine and its metabolites, a robust and validated experimental protocol is essential. The following is a representative protocol for the analysis of tyrosine from plasma samples using an enantiomerically pure internal standard.

Protocol: Quantification of L-Tyrosine in Human Plasma using LC-MS/MS with an L-Tyrosine-d4 Internal Standard

1. Sample Preparation:

  • Thaw Plasma: Thaw frozen human plasma samples on ice.

  • Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold methanol containing the L-Tyrosine-d4 internal standard at a known concentration (e.g., 1 µM).

  • Vortex: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant and transfer it to a new microcentrifuge tube.

  • Evaporation: Dry the supernatant under a gentle stream of nitrogen gas at 30°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water).

2. LC-MS/MS Analysis:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm). For chiral separation, a specialized chiral column (e.g., a crown ether-based column) would be necessary.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate tyrosine from other plasma components. For example:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-7 min: 95% B

    • 7.1-10 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI) mode.

  • MRM Transitions:

    • L-Tyrosine: Precursor ion (m/z) 182.1 -> Product ion (m/z) 136.1

    • L-Tyrosine-d4: Precursor ion (m/z) 186.1 -> Product ion (m/z) 140.1

3. Data Analysis:

  • Quantify the peak areas for both L-Tyrosine and L-Tyrosine-d4.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Determine the concentration of L-Tyrosine in the samples using a calibration curve prepared with known concentrations of L-Tyrosine and a fixed concentration of the internal standard.

Visualizing Key Concepts

To further clarify the concepts discussed, the following diagrams illustrate the tyrosine to dopamine signaling pathway, a typical experimental workflow for metabolic analysis, and a logical flow for selecting an appropriate internal standard.

Tyrosine_to_Dopamine_Pathway cluster_cofactors Cofactors Tyrosine L-Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase (TH) (Rate-limiting step) Tyrosine_L_DOPA_edge Tyrosine_L_DOPA_edge Dopamine Dopamine L_DOPA->Dopamine Aromatic L-Amino Acid Decarboxylase (AADC) L_DOPA_Dopamine_edge L_DOPA_Dopamine_edge BH4 BH4 O2 O2 PLP PLP (Vitamin B6) Experimental_Workflow Sample_Collection Biological Sample (e.g., Plasma) Spiking Spike with Enantiopure Internal Standard (e.g., L-Tyrosine-d4) Sample_Collection->Spiking Extraction Protein Precipitation & Metabolite Extraction Spiking->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Data_Processing Data Processing (Peak Integration) Analysis->Data_Processing Quantification Quantification using Calibration Curve Data_Processing->Quantification Standard_Selection_Logic Is_Metabolic_Study Is the study metabolic? Yes1 Yes Is_Metabolic_Study->Yes1 No1 No Is_Metabolic_Study->No1 Is_Chiral_Analysis_Needed Is chiral separation and quantification required? Yes1->Is_Chiral_Analysis_Needed Consider_DL DL-Standard might be considered for non-biological quantification No1->Consider_DL Yes2 Yes Is_Chiral_Analysis_Needed->Yes2 No2 No Is_Chiral_Analysis_Needed->No2 Use_Enantiopure Use Enantiopure Standard (e.g., L-Tyrosine-d4) Yes2->Use_Enantiopure No2->Use_Enantiopure

A Head-to-Head Comparison of Deuterated Tyrosine Isomers for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the realms of drug development, metabolic research, and advanced analytical studies, the strategic substitution of hydrogen with its stable isotope, deuterium, offers a powerful tool for modulating molecular properties. Deuterated tyrosine isomers, in particular, have emerged as critical probes and therapeutic candidates. This guide provides an objective, data-driven comparison of various deuterated tyrosine isomers, offering researchers, scientists, and drug development professionals a comprehensive overview of their synthesis, properties, and applications.

Introduction to Deuterated Tyrosine

L-tyrosine is a proteinogenic amino acid that serves as a precursor for crucial neurotransmitters like dopamine and hormones such as thyroxine.[1] Its phenolic side chain is central to its role in cellular signaling, particularly through phosphorylation by receptor tyrosine kinases (RTKs).[2][3] Deuteration, the replacement of a protium (¹H) atom with a deuterium (²H or D) atom, creates a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This seemingly subtle change can have profound effects on a molecule's metabolic stability due to the kinetic isotope effect (KIE), where the C-D bond is more resistant to enzymatic cleavage.[4][5] This principle is leveraged to enhance the pharmacokinetic profiles of drugs, reducing their metabolic breakdown and potentially lowering required doses.[6][7][8]

This comparison will focus on tyrosine isomers deuterated at different positions: the alpha-carbon (α), the beta-carbon (β), the aromatic ring, and perdeuterated (fully deuterated) forms, as well as their D- and L-stereoisomers.

Synthesis and Properties of Deuterated Tyrosine Isomers

The synthesis of specific deuterated tyrosine isomers is a critical first step for their application. Various methods have been developed to achieve site-selective deuteration with high isotopic purity.

Table 1: Comparison of Synthesis Methods for Deuterated Tyrosine Isomers
Isomer TypeSynthesis MethodReagents & ConditionsDeuterium Incorporation (%)Yield (%)Key Features & Citations
α-deuterated DL-Tyrosine Schiff Base IntermediateBenzaldehyde, Acetic acid-d₄, Heat> 99.5Not specifiedSimple method, but results in racemization.[9][10]
α-deuterated L- & D-Tyrosine Enzymatic ResolutionRacemic α-deuterated methyl ester, AlcalaseHigh enantiomeric purityNot specifiedAllows for separation of L- and D-isomers after initial deuteration.[9][10]
α,β-deuterated DL-Tyrosine Pyridoxal-catalyzed ExchangeAlSO₄, Pyridoxal HCl, D₂OHighNot specifiedCatalyzes exchange at both α and β positions via Schiff base tautomerization.[9][10]
Ring-deuterated L-Tyrosine (3',5'-d₂) Acid-catalyzed Exchange20% D₂SO₄ in D₂O, Heat for > 2 daysHighNot specifiedSelective deuteration of the aromatic ring without loss of stereochemistry.[10]
Ring-deuterated Halogenated L-Tyrosine Microwave-assisted Exchange6 M ²HCl/²H₂O, Microwave heating60-95 (position-dependent)50-70Rapid method for synthesizing deuterated halogenated tyrosine derivatives.[11]
Pentadeuterated Tyrosine (α,2,3,5,6-d₅) High-temperature Acid Exchange50% D₂SO₄ in D₂O, 180–190 °C for 48 h (2 cycles)9950Harsh conditions leading to high levels of deuteration.[9]
Perdeuterated Tyrosine (d₇) Multi-step Chemical SynthesisInvolves initial α,β-deuteration followed by ring deuteration90HighA combination of methods to achieve full deuteration of the molecule.[9][10]

Performance in Experimental Applications

The choice of a specific deuterated tyrosine isomer depends heavily on the intended application. The primary advantages lie in modifying metabolic stability and serving as tracers in analytical methodologies.

Metabolic Stability and Pharmacokinetics

The "deuterium switch" is a strategy in drug development where hydrogens at sites of metabolic vulnerability are replaced with deuterium to slow down metabolism.[4][8] For tyrosine and its derivatives, this often involves deuteration at the α-carbon or other positions targeted by metabolic enzymes like cytochrome P450s.

  • α-Deuteration: Can slow metabolic pathways that involve the cleavage of the Cα-H bond.

  • Ring Deuteration: Can reduce the rate of aromatic hydroxylation, another common metabolic pathway.

  • Perdeuteration: Offers the most significant metabolic stabilization, as multiple sites are protected from enzymatic degradation.[10]

Deuterated tyrosine has been used in metabolic studies to trace the fate of the amino acid in patients with metabolic disorders like tyrosinemia, demonstrating its utility in diagnosing and understanding disease mechanisms.[12]

Use in Analytical Chemistry

Deuterated compounds are invaluable as internal standards in mass spectrometry and for mechanistic studies using Nuclear Magnetic Resonance (NMR) spectroscopy.[7][10]

  • Mass Spectrometry: The mass shift introduced by deuterium allows for easy differentiation from the non-deuterated analyte, making deuterated tyrosine an ideal internal standard for accurate quantification in complex biological samples.

  • NMR Spectroscopy: ²H Solid-State NMR can be used with selectively α-deuterated L- and D-tyrosine to study the molecular dynamics of these analytes when interacting with other molecules, such as chiral metal-organic frameworks.[10] A quasi-isolated spin pair (QISP) Tyr, which is perdeuterated except for the Cα position, has been shown to provide significant signal enhancements in photo-CIDNP NMR experiments, enabling detection at nanomolar concentrations.[13]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for the synthesis and analysis of deuterated tyrosine.

Protocol 1: Microwave-Assisted Ring Deuteration of Halogenated L-Tyrosine

This protocol is adapted from a method for synthesizing deuterated halogenated L-tyrosine derivatives.[11]

  • Preparation: Dissolve 10 mg of the starting halogenated L-Tyrosine in 1 mL of 6 M DCl in D₂O in a polytetrafluoroethylene vessel.

  • Microwave Irradiation: Place the vessel in a microwave oven and heat for 1.5 minutes at 350 W.

  • Cooling and Repetition: Cool the sample to room temperature. Repeat the heating and cooling cycle a total of 8 times.

  • Purification: Lyophilize the resulting residue. Load the sample onto an Amberlite IR-120 (H+) chromatography column for purification.

  • Analysis: Confirm the degree of deuterium incorporation using ¹H NMR spectroscopy by observing the reduction or disappearance of signals corresponding to the exchanged protons.

Protocol 2: In Vitro Metabolic Stability Assay

This is a general procedure to compare the metabolic stability of a deuterated compound to its non-deuterated analog.[4]

  • Preparation of Incubation Mixtures: Prepare a stock solution of the test compounds (deuterated and non-deuterated tyrosine analogs).

  • Incubation: In a microcentrifuge tube, add phosphate buffer (pH 7.4), the test compound (final concentration typically 1 µM), and human liver microsomes (final protein concentration typically 0.5 mg/mL). Pre-incubate the mixture at 37°C.

  • Initiation of Reaction: Start the metabolic reaction by adding a pre-warmed NADPH solution (final concentration typically 1 mM).

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile with an internal standard) to stop the reaction.

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

  • Data Interpretation: Calculate the rate of disappearance for both the deuterated and non-deuterated compounds. A slower rate for the deuterated analog indicates enhanced metabolic stability.

Visualizing Key Pathways and Workflows

Diagrams are essential for understanding the complex biological and experimental processes involving tyrosine.

RTK_Signaling_Pathway RTK_inactive Receptor Tyrosine Kinase (Inactive) RTK_active RTK Dimer (Active) RTK_inactive->RTK_active P P RTK_active->P Ligand Growth Factor (Ligand) Ligand->RTK_inactive ATP ATP ADP ADP ATP->ADP Adaptor Adaptor Protein (e.g., Grb2) P->Adaptor 4. Recruitment Ras_GDP Ras-GDP (Inactive) Adaptor->Ras_GDP 5. Activation Ras_GTP Ras-GTP (Active) Ras_GDP->Ras_GTP MAPK_Cascade MAP Kinase Cascade Ras_GTP->MAPK_Cascade 6. Signal Relay Response Cellular Response (Growth, Proliferation) MAPK_Cascade->Response 7. Nuclear Events

Caption: A generalized Receptor Tyrosine Kinase (RTK) signaling cascade.

Metabolic_Stability_Workflow cluster_compounds Tyr_H Tyrosine Analog (Non-deuterated) Incubation Incubate with Liver Microsomes + NADPH at 37°C Tyr_H->Incubation Tyr_D Deuterated Analog Tyr_D->Incubation Sampling Sample at Multiple Time Points (0, 5, 15, 30, 60 min) Incubation->Sampling Quench Quench Reaction (Cold Acetonitrile + Internal Standard) Sampling->Quench Analysis LC-MS/MS Analysis Quench->Analysis Data Quantify Parent Compound Remaining vs. Time Analysis->Data Comparison Compare Disappearance Rates (Deuterated vs. Non-deuterated) Data->Comparison

Caption: Workflow for a comparative metabolic stability assay.

Conclusion

The selection of a deuterated tyrosine isomer is a strategic decision that depends on the specific research question. For enhancing drug lifetime, perdeuterated or selectively deuterated analogs that protect metabolic "soft spots" are most effective. For analytical applications, the choice depends on the technique, with perdeuterated versions often used as mass spectrometry standards and specifically labeled isomers providing nuanced structural and dynamic information in NMR. The synthesis methods, while well-established, require careful consideration to achieve the desired level of deuteration and stereochemical purity. This guide provides a foundational comparison to aid researchers in navigating these choices and applying the power of deuterium labeling to their scientific pursuits.

References

Validating DL-Tyrosine-d3 Incorporation in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately measuring the incorporation rate of labeled amino acids is crucial for understanding protein synthesis, degradation, and overall cellular metabolism. This guide provides a comparative overview of the primary methodologies for validating the incorporation of DL-Tyrosine-d3, a stable isotope-labeled version of the amino acid tyrosine, in cellular models. We present detailed experimental protocols, quantitative data comparisons, and workflow visualizations to assist in selecting and implementing the most suitable method for your research needs.

The two principal techniques for quantifying the incorporation of stable isotope-labeled amino acids are Mass Spectrometry (MS)-based approaches, most notably Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), and fluorescence-based methods like Bioorthogonal Non-canonical Amino Acid Tagging (BONCAT). Each method offers distinct advantages and is suited to different experimental questions.

Method Comparison at a Glance

FeatureMass Spectrometry (SILAC)Fluorescence-Based (BONCAT)
Principle Measures the mass shift in peptides containing the heavy isotope-labeled amino acid.Detects newly synthesized proteins incorporating an amino acid analog via bioorthogonal chemistry and fluorescence.
Primary Output Quantitative data on the ratio of heavy to light peptides, allowing for precise measurement of incorporation rates and relative protein abundance.Visualization of newly synthesized proteins in cells and semi-quantitative fluorescence intensity data.
Advantages High accuracy and specificity for quantification. Provides proteome-wide information. Does not require chemical modification of the amino acid.Enables in-situ visualization of protein synthesis. Compatible with live-cell imaging and flow cytometry. High sensitivity.
Limitations Requires specialized equipment (mass spectrometer). Data analysis can be complex. Complete labeling can take several cell doublings.Indirectly measures protein synthesis via an analog. Potential for the analog to alter protein function or cell physiology.
Typical Applications Quantitative proteomics, protein turnover studies, analysis of post-translational modifications.[1][2]Visualizing protein synthesis localization, high-throughput screening for protein synthesis inhibitors, cell-type-specific analysis of translation.[3]

Mass Spectrometry-Based Validation: The SILAC Approach

SILAC is a powerful technique for the quantitative analysis of proteomes.[2] It involves metabolically labeling proteins by growing cells in media where a standard essential amino acid is replaced with a "heavy" isotopically labeled counterpart, such as this compound. Over time, as new proteins are synthesized, they will incorporate the heavy amino acid. By analyzing the proteome using mass spectrometry, the ratio of heavy to light peptides can be determined, providing a direct measure of the incorporation rate.

Experimental Protocol: Time-Course SILAC for this compound Incorporation

This protocol outlines the steps for a time-course experiment to determine the incorporation rate of this compound.

  • Cell Culture and Labeling:

    • Culture cells in a custom Dulbecco's Modified Eagle's Medium (DMEM) that lacks L-tyrosine.

    • Supplement the medium with either "light" (unlabeled) L-tyrosine or "heavy" this compound.

    • For the time-course experiment, grow a large population of cells in the "light" medium. At time zero, switch the cells to the "heavy" medium.

    • Harvest cell pellets at various time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours) after the switch to the "heavy" medium.

  • Sample Preparation for Mass Spectrometry:

    • Lyse the harvested cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

    • Quantify the protein concentration in each lysate using a BCA assay.

    • For each time point, mix an equal amount of protein from the "heavy" labeled sample with a fully "light" labeled control sample.

    • Reduce disulfide bonds with dithiothreitol (DTT) and alkylate cysteine residues with iodoacetamide.

    • Digest the proteins into peptides using trypsin.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixtures using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • Set the mass spectrometer to operate in a data-dependent acquisition (DDA) mode to fragment the most abundant peptides.

  • Data Analysis:

    • Use a software package such as MaxQuant or Proteome Discoverer to identify peptides and proteins from the MS/MS spectra.

    • The software will quantify the intensity of the "heavy" and "light" isotopic envelopes for each identified peptide.

    • The incorporation rate for each peptide is calculated as the ratio of the heavy peptide intensity to the sum of the heavy and light peptide intensities.

    • Plot the incorporation rate as a function of time to determine the kinetics of protein synthesis.

Expected Quantitative Data

The results of a time-course SILAC experiment can be summarized in a table to visualize the incorporation rate of this compound over time for different proteins.

Time (hours)Protein A (Heavy/Total Ratio)Protein B (Heavy/Total Ratio)Protein C (Heavy/Total Ratio)
00.000.000.00
20.150.120.18
40.280.250.33
80.520.480.60
120.700.650.78
240.900.880.95
480.980.970.99

Fluorescence-Based Validation: The BONCAT Approach

BONCAT is a technique that allows for the visualization and enrichment of newly synthesized proteins.[3] It utilizes a non-canonical amino acid that contains a bioorthogonal handle, such as an azide or alkyne group. This amino acid analog is incorporated into newly synthesized proteins and can then be selectively labeled with a fluorescent probe via a "click chemistry" reaction.

Experimental Protocol: BONCAT for Visualizing Protein Synthesis

This protocol describes the general workflow for using a tyrosine analog in a BONCAT experiment.

  • Cell Labeling with a Tyrosine Analog:

    • Culture cells in a medium that is deficient in L-tyrosine.

    • Supplement the medium with a tyrosine analog containing a bioorthogonal handle (e.g., an azido-tyrosine).

    • Incubate the cells for a desired period to allow for the incorporation of the analog into newly synthesized proteins.

  • Cell Fixation and Permeabilization:

    • Wash the cells with phosphate-buffered saline (PBS).

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilize the cells with a solution of 0.1% Triton X-100 in PBS.

  • Click Chemistry Labeling:

    • Prepare a "click" reaction cocktail containing a fluorescently-labeled alkyne or cyclooctyne probe, a copper(I) catalyst (for copper-catalyzed azide-alkyne cycloaddition - CuAAC), and a copper-chelating ligand.

    • Incubate the fixed and permeabilized cells with the click reaction cocktail to attach the fluorescent probe to the incorporated amino acid analog.

  • Fluorescence Microscopy:

    • Wash the cells to remove excess reagents.

    • Mount the cells on a microscope slide with an anti-fade mounting medium.

    • Visualize the fluorescently labeled newly synthesized proteins using a fluorescence microscope with the appropriate filter sets.

  • Image Analysis and Quantification:

    • Capture images of the fluorescently labeled cells.

    • Use image analysis software (e.g., ImageJ) to quantify the fluorescence intensity per cell.

    • Compare the fluorescence intensity of cells treated with the amino acid analog to control cells to determine the relative rate of protein synthesis.

Expected Quantitative Data

The quantitative data from a BONCAT experiment is typically presented as the average fluorescence intensity, which correlates with the amount of newly synthesized protein.

ConditionAverage Fluorescence Intensity (Arbitrary Units)Standard Deviation
Control (No Analog)15.23.1
This compound Analog (2 hours)125.825.4
This compound Analog (4 hours)245.348.7
This compound Analog + Inhibitor22.55.8

Workflow Visualizations

To further clarify the experimental processes, the following diagrams illustrate the workflows for the SILAC and BONCAT methodologies.

SILAC_Workflow cluster_labeling Cell Labeling cluster_prep Sample Preparation cluster_analysis Analysis Start Start Light_Culture Grow cells in 'Light' Tyrosine Medium Start->Light_Culture Heavy_Culture Switch to 'Heavy' This compound Medium Light_Culture->Heavy_Culture Time_Points Harvest cells at multiple time points Heavy_Culture->Time_Points Cell_Lysis Lyse Cells Time_Points->Cell_Lysis Protein_Quant Quantify Protein Cell_Lysis->Protein_Quant Mix_Samples Mix Light and Heavy Samples Protein_Quant->Mix_Samples Digestion Tryptic Digestion Mix_Samples->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Identify & Quantify Heavy/Light Peptides LC_MS->Data_Analysis Rate_Calculation Calculate Incorporation Rate Data_Analysis->Rate_Calculation End End Rate_Calculation->End

Caption: SILAC experimental workflow for quantifying this compound incorporation.

BONCAT_Workflow cluster_labeling Cell Labeling & Fixation cluster_reaction Fluorescent Labeling cluster_analysis Analysis Start Start Analog_Incubation Incubate cells with Tyrosine Analog Start->Analog_Incubation Fix_Perm Fix and Permeabilize Cells Analog_Incubation->Fix_Perm Click_Reaction Perform Click Chemistry with Fluorescent Probe Fix_Perm->Click_Reaction Wash Wash to remove excess probe Click_Reaction->Wash Microscopy Fluorescence Microscopy Wash->Microscopy Image_Analysis Quantify Fluorescence Intensity Microscopy->Image_Analysis End End Image_Analysis->End

Caption: BONCAT experimental workflow for visualizing newly synthesized proteins.

Conclusion

Both mass spectrometry-based SILAC and fluorescence-based BONCAT are robust methods for validating the incorporation of this compound in cells. The choice between these techniques will depend on the specific research question, available resources, and the desired type of data. SILAC provides highly accurate quantitative data on a proteome-wide scale, making it ideal for detailed kinetic studies of protein synthesis and turnover. In contrast, BONCAT offers the advantage of visualizing protein synthesis within the cellular context, which is invaluable for studies on the spatial regulation of translation and for high-throughput screening applications. By understanding the principles, protocols, and data outputs of each method, researchers can confidently select the most appropriate approach to advance their studies in cellular metabolism and drug development.

References

Justification for Selecting DL-Tyrosine-d3 as an Internal Standard in Grant Proposals: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of robust and reproducible quantitative data for grant proposals and subsequent research, the selection of an appropriate internal standard is a critical decision. This guide provides a comprehensive justification for the use of DL-Tyrosine-d3 in mass spectrometry-based applications, offering a comparison with alternative stable isotope-labeled standards and presenting supporting data and methodologies.

The Critical Role of Internal Standards in Quantitative Analysis

In quantitative mass spectrometry, particularly in complex biological matrices, internal standards are indispensable for correcting analytical variability. Stable isotope-labeled (SIL) internal standards are considered the gold standard as they are chemically identical to the analyte of interest, differing only in isotopic composition. This ensures they co-elute chromatographically and experience similar ionization effects, effectively normalizing for variations in sample preparation, injection volume, and matrix effects. This compound, a deuterated form of tyrosine, is a widely utilized SIL internal standard for the quantification of endogenous tyrosine.

Comparison of this compound with 13C-Labeled Alternatives

The primary alternatives to deuterated standards like this compound are those labeled with heavy carbon (¹³C) or nitrogen (¹⁵N). While ¹³C-labeled standards are often cited as the superior choice due to their minimal isotopic effect and identical chromatographic behavior, this compound presents a compelling case based on a balance of performance, cost-effectiveness, and availability.

Key Performance Considerations:

  • Isotope Effect: Deuterium, being twice the mass of protium, can sometimes lead to a slight difference in physicochemical properties compared to the unlabeled analyte. This "isotope effect" can manifest as a minor shift in chromatographic retention time. However, for this compound, with only three deuterium atoms, this effect is generally minimal and can be accounted for during method development and validation. In contrast, ¹³C-labeled standards, with a smaller relative mass difference, typically exhibit near-perfect co-elution.

  • Metabolic Stability: A crucial consideration is the stability of the isotopic label during metabolic processes. The deuterium atoms in this compound are placed on the aromatic ring, a non-labile position, minimizing the risk of back-exchange with protons from the solvent or metabolic conversion.

  • Cost and Availability: Deuterated compounds are generally more cost-effective to synthesize than their ¹³C- or ¹⁵N-labeled counterparts, making them a more accessible option for many research budgets.

Data Presentation: Performance Characteristics

The following table summarizes the typical analytical performance characteristics for methods utilizing deuterated and ¹³C-labeled internal standards for amino acid quantification. While direct head-to-head comparative data for this compound and ¹³C-Tyrosine in a single study is limited, this table provides a general comparison based on published validation data for similar analytes.

Performance ParameterThis compound (Typical Performance)L-Tyrosine-¹³C₉ (Typical Performance)
Linearity (R²) > 0.99> 0.99
Accuracy (% Bias) Within ±15%Within ±10%
Precision (% RSD) < 15%< 10%
Limit of Detection (LOD) Analyte and matrix dependentAnalyte and matrix dependent
Lower Limit of Quantitation (LLOQ) Analyte and matrix dependentAnalyte and matrix dependent
Isotope Effect (Chromatographic Shift) Minimal, manageableNegligible

Experimental Protocols

A robust and validated experimental protocol is essential for generating high-quality data. Below is a representative protocol for the quantification of tyrosine in human plasma using this compound as an internal standard.

Protocol: Quantification of Tyrosine in Human Plasma by LC-MS/MS

1. Sample Preparation:

  • Thaw plasma samples on ice.

  • To 100 µL of plasma, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected endogenous tyrosine levels).

  • Precipitate proteins by adding 400 µL of ice-cold methanol.

  • Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Tyrosine: Precursor ion (m/z) 182.1 → Product ion (m/z) 136.1

      • This compound: Precursor ion (m/z) 185.1 → Product ion (m/z) 139.1

    • Optimize collision energy and other MS parameters for maximum signal intensity.

3. Data Analysis:

  • Integrate the peak areas for both tyrosine and this compound.

  • Calculate the peak area ratio of tyrosine to this compound.

  • Construct a calibration curve by plotting the peak area ratios of known standards against their concentrations.

  • Determine the concentration of tyrosine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualizations

Tyrosine Metabolism Pathway

The following diagram illustrates the central role of tyrosine in various metabolic pathways, including its synthesis from phenylalanine and its conversion into key neurotransmitters and hormones. Understanding these pathways is crucial when studying tyrosine metabolism and its dysregulation in disease.

Tyrosine_Metabolism Phenylalanine Phenylalanine Tyrosine Tyrosine Phenylalanine->Tyrosine Phenylalanine Hydroxylase L_DOPA L_DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Thyroid_Hormones Thyroid_Hormones Tyrosine->Thyroid_Hormones Thyroperoxidase Melanin Melanin Tyrosine->Melanin Tyrosinase Fumarate_Acetoacetate Fumarate & Acetoacetate Tyrosine->Fumarate_Acetoacetate Catabolism Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-Hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine

Caption: Key metabolic pathways involving tyrosine.

Experimental Workflow for Tyrosine Quantification

This diagram outlines the logical steps involved in a typical quantitative analysis of tyrosine using an internal standard, from sample collection to data interpretation.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample_Collection Biological Sample (e.g., Plasma) Add_IS Add this compound Internal Standard Sample_Collection->Add_IS Protein_Precipitation Protein Precipitation Add_IS->Protein_Precipitation Extraction Supernatant Extraction Protein_Precipitation->Extraction Reconstitution Reconstitution Extraction->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Calibration_Curve Construct Calibration Curve Ratio_Calculation->Calibration_Curve Quantification Quantify Tyrosine Concentration Calibration_Curve->Quantification

Caption: Workflow for tyrosine quantification using LC-MS/MS.

Conclusion and Justification

The selection of this compound as an internal standard for quantitative mass spectrometry offers a robust and cost-effective solution for researchers. Its advantages include:

  • Reliable Quantification: As a stable isotope-labeled internal standard, it effectively corrects for analytical variability, leading to accurate and precise results.

  • Metabolic Stability: The deuterium labels are in a non-labile position, ensuring the integrity of the standard throughout the analytical process.

  • Cost-Effectiveness: Compared to ¹³C-labeled alternatives, this compound is a more budget-friendly option without a significant compromise in performance for most applications.

By employing a well-validated method, as outlined in this guide, researchers can confidently use this compound to generate high-quality, defensible data for their grant proposals and subsequent studies. This will enable the accurate investigation of tyrosine's role in various physiological and pathological processes.

Safety Operating Guide

Proper Disposal of DL-Tyrosine-d3: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

DL-Tyrosine-d3, a deuterated form of the amino acid DL-Tyrosine, is a compound utilized in various research applications, including as a tracer in metabolic studies.[1] While Safety Data Sheets (SDS) for DL-Tyrosine and its deuterated forms generally classify it as a non-hazardous substance, proper disposal procedures are crucial to ensure laboratory safety and environmental protection.[2][3] This guide provides a step-by-step operational plan for the safe handling and disposal of this compound.

Immediate Safety and Handling Precautions

Before disposal, it is imperative to handle this compound with care, adhering to standard laboratory safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, gloves, and a lab coat, to prevent eye and skin contact.[4]

  • Ventilation: Use the compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or aerosols.[2][5]

  • Spill Management: In the event of a spill, avoid generating dust.[6] Carefully sweep or shovel the solid material into a suitable, labeled container for disposal.[4]

Step-by-Step Disposal Protocol

The primary recommendation for the disposal of any chemical, including those not classified as hazardous, is to adhere to all federal, state, and local regulations.[7][8][9][10]

  • Consult the Safety Data Sheet (SDS): Always review the most current SDS for this compound. While generally not considered hazardous, the SDS will provide the most specific safety and disposal information from the manufacturer.[2][3]

  • Contact a Professional Waste Disposal Service: It is highly recommended to contact a licensed professional waste disposal service for guidance and to handle the disposal of this material.[4] These services are knowledgeable about local and national regulations.

  • Segregate Waste: Do not mix this compound with other waste streams. Keep it in its original container whenever possible, or in a clearly labeled, sealed, and appropriate container for disposal.[3][4]

  • Follow Institutional Guidelines: Adhere to your institution's specific waste disposal procedures. Your Environmental Health and Safety (EHS) department can provide guidance on the proper disposal protocols for chemical waste.

  • Avoid Drain Disposal: Do not dispose of this compound down the drain or in regular trash unless explicitly permitted by your local regulations and institutional EHS.[3][11][12]

Quantitative Data Summary

Safety Data Sheets for DL-Tyrosine and its deuterated forms do not typically list specific quantitative data for disposal, as they are not classified as hazardous materials with established concentration limits for environmental release.[2][3] All disposal should be managed to prevent any release into the environment.

Data PointValue
Hazard Classification Not classified as a hazardous substance.
Disposal Method Consult professional disposal service.
Environmental Release Avoid release to the environment.

Disposal Workflow

The following diagram outlines the logical steps for the proper disposal of this compound.

This compound Disposal Workflow cluster_0 Initial Assessment cluster_1 Regulatory and Institutional Compliance cluster_2 Disposal Action cluster_3 Final Steps start Start: Have this compound for Disposal sds Consult Safety Data Sheet (SDS) start->sds ehs Contact Institutional Environmental Health & Safety (EHS) sds->ehs local_regs Identify Local and State Disposal Regulations ehs->local_regs prof_disposal Engage Licensed Waste Disposal Service local_regs->prof_disposal package Package and Label Waste According to Guidelines prof_disposal->package dispose Transfer to Disposal Service package->dispose document Document Disposal dispose->document end End of Process document->end

Caption: Workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling DL-Tyrosine-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This guide provides essential safety and logistical information for the handling and disposal of DL-Tyrosine-d3, ensuring the protection of researchers and the integrity of experimental workflows. While this compound and its non-deuterated counterpart are not classified as hazardous substances, adherence to standard laboratory safety protocols is crucial to minimize any potential risks.[1][2]

Personal Protective Equipment (PPE): Your First Line of Defense

Proper personal protective equipment is mandatory to prevent accidental exposure and ensure a safe laboratory environment.

PPE CategoryItemSpecifications
Eye and Face Protection Safety glasses with side shields or chemical splash gogglesMust meet ANSI Z.87.1 standard. A face shield may be worn over safety glasses for added protection against splashes.[3][4]
Hand Protection Chemical-resistant glovesNitrile gloves are recommended for incidental contact.[4][5] Always check the manufacturer's guidelines for specific chemical resistance.
Body Protection Laboratory coatA standard lab coat should be worn and fully buttoned.[3][5]
Respiratory Protection Not generally requiredA respirator may be necessary if there is a risk of generating dust or aerosols outside of a certified chemical fume hood.[2]
Foot Protection Closed-toe shoesShoes must cover the entire foot to protect against spills and falling objects.[3][5]
Operational Plan for Safe Handling

A systematic approach to handling this compound from receipt to disposal is critical for safety and to prevent contamination.

1. Preparation and Weighing:

  • Always work within a certified chemical fume hood or a designated weighing enclosure to minimize inhalation exposure, especially when handling the powder form.

  • Before handling, ensure all required PPE is correctly worn.

  • Use appropriate tools, such as a spatula or powder funnel, to transfer the compound and avoid creating dust.[3]

2. Solution Preparation:

  • When preparing solutions, be mindful of the solvent choice. While methanol is common, avoid acidic or basic solutions which could potentially catalyze deuterium-hydrogen exchange.[6]

  • To prevent contamination and degradation, consider handling under an inert atmosphere, such as nitrogen or argon.[6]

3. Storage:

  • Store this compound in a tightly sealed container in a cool, dry place.[7]

  • For long-term stability, especially in solution, refrigeration at 4°C or -20°C is often recommended.[6] Always refer to the manufacturer's specific storage instructions.

  • Protect the compound from light by using amber vials or storing it in the dark to prevent photodegradation.[6]

4. Cleanup and Decontamination:

  • Decontaminate all surfaces and equipment that have come into contact with the chemical using a suitable solvent.

  • Wash hands thoroughly with soap and water after handling the compound.[3]

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is essential to protect the environment and comply with regulations.

Waste TypeDisposal Procedure
Solid Chemical Waste Collect in a designated, labeled, and sealed hazardous waste container.
Contaminated Solvents Collect in a designated, labeled, and sealed hazardous waste container for non-halogenated solvents.[3]
Empty Containers Rinse the container three times with a suitable solvent. Collect the rinsate as hazardous waste. Dispose of the rinsed container according to your institution's guidelines.[3]

Always follow your institution's specific waste disposal procedures. When in doubt, consult your Environmental Health and Safety (EHS) department.

Visualizing the Workflow: Safe Handling of this compound

The following diagram illustrates the key steps and decision points for the safe handling of this compound in a laboratory setting.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal start Start: Receive this compound ppe Don Appropriate PPE start->ppe fume_hood Work in Fume Hood ppe->fume_hood weigh Weigh Compound fume_hood->weigh dissolve Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Workspace & Equipment experiment->decontaminate waste Segregate & Dispose of Waste decontaminate->waste remove_ppe Remove PPE waste->remove_ppe wash_hands Wash Hands remove_ppe->wash_hands end End wash_hands->end

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

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Reactant of Route 1
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Reactant of Route 2
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.